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  • Product: Ckd-516
  • CAS: 1240321-53-2

Core Science & Biosynthesis

Foundational

CKD-516: A Technical Guide to its Mechanism of Action in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals Abstract CKD-516 is a promising anti-cancer agent identified as a potent tubulin polymerization inhibitor and vascular disrupting agent (VDA). Its mechanism...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-516 is a promising anti-cancer agent identified as a potent tubulin polymerization inhibitor and vascular disrupting agent (VDA). Its mechanism of action in endothelial cells, the fundamental components of the vasculature, is critical to its therapeutic effect. This technical guide provides an in-depth exploration of the molecular mechanisms by which CKD-516 exerts its effects on endothelial cells. The core of its action lies in the disruption of microtubule dynamics through the inhibition of histone deacetylase 6 (HDAC6), leading to a cascade of events that impair endothelial cell function and compromise tumor vasculature. This guide synthesizes available preclinical data, details key experimental protocols for investigating its mechanism, and presents signaling pathways and experimental workflows through structured diagrams.

Core Mechanism of Action: HDAC6 Inhibition and Microtubule Disruption

CKD-516's primary mechanism of action in endothelial cells is the selective inhibition of Histone Deacetylase 6 (HDAC6) . HDAC6 is a class IIb histone deacetylase that is predominantly located in the cytoplasm and plays a crucial role in regulating various cellular processes by deacetylating non-histone proteins. One of its major substrates is α-tubulin , a key component of microtubules.

By inhibiting HDAC6, CKD-516 leads to the hyperacetylation of α-tubulin . This post-translational modification alters the stability and dynamics of microtubules. In Human Umbilical Vein Endothelial Cells (HUVECs), treatment with CKD-516 has been shown to disrupt tubulin assembly, leading to microtubule dysfunction[1]. This fundamental disruption of the endothelial cytoskeleton is the initiating event that leads to the drug's potent anti-angiogenic and vascular-disrupting effects. Furthermore, studies have indicated that CKD-516 can also decrease the mRNA expression of both α- and β-tubulin in HUVECs, further contributing to the breakdown of the microtubule network[1].

The consequences of this microtubule disruption are profound for endothelial cell function, leading to:

  • Impaired Cell Migration: The dynamic nature of the microtubule cytoskeleton is essential for cell motility. By disrupting this, CKD-516 inhibits the ability of endothelial cells to migrate, a critical step in the formation of new blood vessels (angiogenesis).

  • Inhibition of Tube Formation: Angiogenesis involves the organization of endothelial cells into three-dimensional tubular structures. The cytoskeletal instability induced by CKD-516 prevents endothelial cells from forming these capillary-like networks.

  • Increased Endothelial Permeability: The integrity of the endothelial barrier is dependent on a stable cytoskeleton. Disruption of microtubules can lead to changes in cell shape and the weakening of cell-cell junctions, resulting in increased vascular permeability. This is a hallmark of vascular disrupting agents, leading to a rapid shutdown of blood flow within tumors.

  • Cell Cycle Arrest: Microtubules form the mitotic spindle, which is essential for cell division. By interfering with microtubule function, CKD-516 can cause cell cycle arrest, thereby inhibiting the proliferation of endothelial cells.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity and effects of CKD-516 and other relevant HDAC6 inhibitors on endothelial cells.

Table 1: Inhibitory Activity of CKD-516 and Related Compounds

CompoundTargetIC50Cell Line/SystemReference
CKD-506¹HDAC6~5 nMEnzyme Assay[2] (from previous search)
CKD-506¹HDAC12000-5000 nMEnzyme Assay[2] (from previous search)
CKD-506¹HDAC22000-5000 nMEnzyme Assay[2] (from previous search)
CKD-516-10 nM (concentration used)HUVECs[1]

¹CKD-506 is a closely related selective HDAC6 inhibitor, and its data provides strong evidence for the selectivity of this class of compounds.

Table 2: Functional Effects of HDAC6 Inhibition on Endothelial Cells

AssayCompoundEffectQuantitative DataCell LineReference
α-tubulin AcetylationCKD-506Increased AcetylationEffective from 30 nMHuman PBMCs[2] (from previous search)
Microtubule NetworkCKD-516DisruptionObserved at 10 nMHUVECs[1]
Tubulin mRNA ExpressionCKD-516Decreased ExpressionObserved at 10 nM (at 4h)HUVECs[1]
Cell MigrationRoscovitine (CDK5 inhibitor)Inhibition20% inhibition at 10 µM, 67% at 30 µMHUVECs[3]
Tube FormationHDAC6 KnockdownInhibitionAttenuated BMP9-stimulated tube formationHUVECs[4]
Vascular PermeabilityCKD-516Vascular Shutdown39.9% decrease in K-trans at 4hRabbit VX2 Tumor Model[5]

Signaling Pathways and Visualizations

The mechanism of CKD-516 action involves a direct signaling cascade from drug binding to cytoskeletal disruption.

CKD516_Mechanism cluster_drug Drug Action cluster_cellular Cellular Target & Substrate cluster_downstream Downstream Effects CKD516 CKD-516 HDAC6 HDAC6 CKD516->HDAC6 Inhibits deacetylated_alphaTubulin α-Tubulin (Deacetylated) HDAC6->deacetylated_alphaTubulin Deacetylates alphaTubulin α-Tubulin (Acetylated) Microtubule Microtubule Instability & Disruption alphaTubulin->Microtubule deacetylated_alphaTubulin->alphaTubulin Migration Inhibition of Cell Migration Microtubule->Migration TubeFormation Inhibition of Tube Formation Microtubule->TubeFormation Permeability Increased Vascular Permeability Microtubule->Permeability Proliferation Inhibition of Cell Proliferation Microtubule->Proliferation

Caption: Signaling pathway of CKD-516 in endothelial cells.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CKD-516's effects on endothelial cells.

Western Blot Analysis of α-Tubulin Acetylation

This protocol details the steps to quantify the level of acetylated α-tubulin in endothelial cells following treatment with CKD-516.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • CKD-516

  • DMSO (vehicle control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF membrane

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to 70-80% confluency. Treat cells with varying concentrations of CKD-516 (e.g., 1, 10, 100 nM) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometrically quantify the bands for acetylated α-tubulin and normalize to the total α-tubulin loading control.

WesternBlot_Workflow start Start: HUVEC Culture treatment Treat with CKD-516 (or DMSO vehicle) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Ac-Tubulin, anti-Tubulin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end End: Quantified Acetylation Levels analysis->end

Caption: Experimental workflow for Western Blot analysis.

Endothelial Cell Migration (Wound Healing) Assay

This assay assesses the effect of CKD-516 on the migratory capacity of endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • CKD-516

  • DMSO

  • Culture plates (e.g., 24-well)

  • Pipette tips for creating the "wound"

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of CKD-516 or DMSO.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial area.

MigrationAssay_Workflow start Start: Confluent HUVEC Monolayer scratch Create Scratch Wound start->scratch wash Wash to Remove Debris scratch->wash treat Add Medium with CKD-516/DMSO wash->treat image_t0 Image Wound at Time 0 treat->image_t0 incubate Incubate for 8-24 hours image_t0->incubate image_tx Image Wound at Time X incubate->image_tx analyze Measure Wound Area & Calculate Closure image_tx->analyze end End: % Inhibition of Migration analyze->end

Caption: Workflow for the wound healing migration assay.

Tube Formation Assay

This assay evaluates the ability of CKD-516 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (low serum)

  • Basement membrane extract (e.g., Matrigel)

  • CKD-516

  • DMSO

  • 96-well plates

  • Microscope with imaging capabilities

Procedure:

  • Plate Coating: Coat a 96-well plate with a thin layer of basement membrane extract and allow it to solidify.

  • Cell Seeding and Treatment: Seed HUVECs onto the coated plate in a low-serum medium containing various concentrations of CKD-516 or DMSO.

  • Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

  • Image Acquisition: Capture images of the formed tubular networks.

  • Quantification: Analyze the images to quantify parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

TubeFormation_Workflow start Start: Prepare 96-well Plate coat Coat Wells with Matrigel start->coat solidify Incubate to Solidify coat->solidify seed Seed HUVECs with CKD-516/DMSO solidify->seed incubate Incubate for 6-18 hours seed->incubate image Image Tubular Network incubate->image quantify Quantify Tube Length, Junctions, Loops image->quantify end End: % Inhibition of Tube Formation quantify->end

Caption: Workflow for the endothelial cell tube formation assay.

Conclusion

The mechanism of action of CKD-516 in endothelial cells is centered on its potent and selective inhibition of HDAC6. This leads to the hyperacetylation of α-tubulin, causing significant disruption to the microtubule cytoskeleton. The resulting impairment of crucial endothelial cell functions, including migration, proliferation, and the ability to form vascular networks, underlies its efficacy as a vascular disrupting agent. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of CKD-516 and other agents targeting the endothelial cytoskeleton for cancer therapy.

References

Exploratory

Unraveling the Mechanism of CKD-516: A Technical Guide to its Tubulin Polymerization Inhibition

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core mechanism of CKD-516, a promising anti-cancer agent. By delving into its mode of action as a potent tubulin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of CKD-516, a promising anti-cancer agent. By delving into its mode of action as a potent tubulin polymerization inhibitor, this document provides a comprehensive overview of its biochemical effects, cellular consequences, and preclinical efficacy.

Introduction to CKD-516

CKD-516 is a water-soluble L-valine prodrug of S-516, a benzophenone derivative.[1][2] Upon administration, CKD-516 is converted to its active metabolite, S-516, which exhibits a dual mechanism of action: direct cytotoxicity to cancer cells through inhibition of tubulin polymerization and disruption of tumor vasculature.[1][2][3][4] This dual functionality positions CKD-516 as a promising candidate in oncology, particularly for solid tumors.[3][5]

Core Mechanism: Inhibition of Tubulin Polymerization

The primary anti-cancer activity of S-516 stems from its ability to interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

S-516 binds to β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][6] This disruption of microtubule formation leads to a cascade of cellular events culminating in apoptotic cell death. The inhibition of tubulin polymerization by S-516 is concentration-dependent.[6]

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory potency of S-516 on tubulin polymerization has been quantified in various studies.

CompoundAssayIC50 ValueReference
S-516Tubulin Polymerization Inhibition4.3 µM[7]
S-516Tubulin Polymerization Inhibition4.29 µM[8]

Cellular Consequences of Tubulin Polymerization Inhibition

The disruption of microtubule dynamics by S-516 triggers several key cellular responses:

  • Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation, S-516 induces cell cycle arrest at the G2/M phase.[1][2][3][7] This arrest prevents cancer cells from completing mitosis and proliferating.

  • Apoptosis: Prolonged G2/M arrest ultimately leads to the activation of the apoptotic pathway, resulting in programmed cell death.[1][2][4]

  • Vascular Disruption: S-516 also targets the endothelial cells of tumor blood vessels, leading to a breakdown of the tumor vasculature.[1][4] This vascular-disrupting agent (VDA) activity cuts off the nutrient and oxygen supply to the tumor, causing extensive central necrosis.[8]

In Vitro Cytotoxicity of S-516

The cytotoxic effects of S-516 have been evaluated across a range of cancer cell lines, including those with multidrug resistance.

Cell LineCancer TypeIC50 Value (nM)Reference
HL-60Human Promyelocytic Leukemia4.8[8]
HCT116Human Colorectal Carcinoma42.8[8]
HCT15Human Colorectal Carcinoma (P-gp overexpressing)24.9[8]
HL60Human Promyelocytic Leukemia5[9]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of CKD-516 and S-516.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Methodology:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • The reaction is initiated by raising the temperature to 37°C in a temperature-controlled spectrophotometer.

  • The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in optical density (OD) at 340 nm over time.

  • Test compounds, such as S-516, are added to the reaction mixture to assess their inhibitory effect on tubulin polymerization.

  • The rate and extent of polymerization are compared between treated and untreated samples to determine the IC50 value of the compound.

Cell Cycle Analysis

This protocol is used to determine the percentage of cells in different phases of the cell cycle following treatment with S-516.

Methodology:

  • Cancer cells are seeded and allowed to adhere overnight.

  • The cells are then treated with various concentrations of S-516 for a specified period (e.g., 16-24 hours).

  • Following treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • The fixed cells are then washed and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • The DNA content of the stained cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of CKD-516 in a living organism.

Methodology:

  • Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • CKD-516 is administered to the treatment group, typically via intraperitoneal or oral routes, according to a specific dosing schedule. The control group receives a vehicle solution.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis to assess necrosis, apoptosis, and effects on tumor vasculature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CKD-516 and the general workflows for the key experimental protocols.

CKD516_Mechanism cluster_drug Drug Administration cluster_cellular Cellular Effects cluster_vascular Vascular Effects CKD516 CKD-516 (Prodrug) S516 S-516 (Active Metabolite) CKD516->S516 Conversion in vivo Tubulin β-Tubulin S516->Tubulin Binds to Polymerization Tubulin Polymerization S516->Polymerization Inhibits EndothelialCells Tumor Endothelial Cells S516->EndothelialCells Targets Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Leads to G2M_Arrest G2/M Phase Arrest Polymerization->G2M_Arrest Disruption leads to MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces VascularDisruption Vascular Disruption EndothelialCells->VascularDisruption Leads to Necrosis Tumor Necrosis VascularDisruption->Necrosis

Caption: Mechanism of Action of CKD-516.

Experimental_Workflows cluster_tubulin Tubulin Polymerization Assay cluster_cellcycle Cell Cycle Analysis cluster_xenograft In Vivo Xenograft Model T1 Prepare Purified Tubulin T2 Add S-516/Control T1->T2 T3 Incubate at 37°C T2->T3 T4 Measure OD at 340nm T3->T4 T5 Determine IC50 T4->T5 C1 Seed Cancer Cells C2 Treat with S-516 C1->C2 C3 Fix and Stain with PI C2->C3 C4 Flow Cytometry Analysis C3->C4 C5 Quantify Cell Cycle Phases C4->C5 X1 Implant Tumor Cells in Mice X2 Administer CKD-516/Vehicle X1->X2 X3 Monitor Tumor Growth X2->X3 X4 Excise and Analyze Tumors X3->X4 X5 Assess Anti-Tumor Efficacy X4->X5

Caption: Key Experimental Workflows.

Conclusion

CKD-516, through its active metabolite S-516, presents a robust dual mechanism for combating cancer. Its potent inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in tumor cells, while its vascular disrupting activity compromises the tumor's blood supply. The preclinical data strongly support its continued investigation as a valuable therapeutic agent in the treatment of solid tumors. This guide provides a foundational understanding for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of CKD-516.

References

Foundational

Valecobulin (CKD-516): A Technical Guide to a Novel Vascular Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals Executive Summary Valecobulin (CKD-516) is a promising, orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, S-516. A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valecobulin (CKD-516) is a promising, orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, S-516. As a potent inhibitor of β-tubulin polymerization, Valecobulin functions as a vascular disrupting agent (VDA), selectively targeting and collapsing the established tumor vasculature. This leads to a rapid reduction in blood flow, inducing extensive tumor necrosis. Concurrently, by disrupting microtubule dynamics in cancer cells, Valecobulin induces a G2/M cell cycle arrest, culminating in apoptosis. This dual mechanism of action, targeting both the tumor's blood supply and the cancer cells directly, makes Valecobulin a compelling candidate for cancer therapy, both as a monotherapy and in combination with other anticancer agents. This guide provides an in-depth overview of the preclinical and clinical data on Valecobulin, detailed experimental protocols, and a summary of the underlying signaling pathways.

Mechanism of Action

Valecobulin's primary mechanism of action is the inhibition of tubulin polymerization. Its active form, S-516, binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network has two major consequences in the context of cancer therapy:

  • Vascular Disruption: In the endothelial cells lining the tumor blood vessels, the disruption of the microtubule cytoskeleton leads to changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor vasculature. This results in a rapid shutdown of blood flow to the tumor core, leading to extensive hemorrhagic necrosis.[1] Evidence suggests that the Rho signaling pathway is involved in the cytoskeletal changes that lead to vascular disruption.[2]

  • Antiproliferative Effects: In cancer cells, the inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase.[3] Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of executioner caspases, such as caspase-3.[4][5][6]

Quantitative Preclinical and Clinical Data

The following tables summarize the quantitative data from preclinical and clinical studies on Valecobulin (CKD-516) and its active metabolite, S-516.

Table 1: In Vitro Cytotoxicity of S-516
Cell LineCancer TypeIC50 (µM)AssayIncubation TimeReference
HL-60Human Promyelocytic Leukemia0.11MTT72 hrs[7]
H460Non-Small Cell Lung CarcinomaNot specified, but used at 10 nMCell ProliferationNot specified[3]
HUVECHuman Umbilical Vein Endothelial CellsNot specified, but used at 10 nMCytoskeletal ChangesNot specified[3]
Table 2: In Vivo Antitumor Efficacy of Valecobulin (CKD-516)
Tumor ModelTreatmentDose and ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
H460 XenograftCKD-516 + GemcitabineCKD-516: 2.5 mg/kg, i.p.; Gemcitabine: 40 mg/kgDelayed tumor growth up to 57% vs. control and 36% vs. gemcitabine alone.[3]
H1975 Xenograft (EGFR-TKI resistant NSCLC)CKD-516 + DocetaxelNot specifiedSignificantly smaller tumor size in combination vs. monotherapy.[7]
A549 Xenograft (KRAS mutant NSCLC)CKD-516 (oral) + DocetaxelCKD-516: t.i.w. or q.d.Enhanced antitumor effect with more frequent oral CKD-516 administration in combination.[7]
Lung Squamous Cell Carcinoma XenograftCKD-516 + Irradiation (IR)CKD-516: 3 mg/kg; IR: 2 Gy/dayCombination significantly reduced tumor volume and delayed tumor growth.[8]
SMAD4-deficient Colon Cancer Syngeneic ModelCKD-516 + anti-PD-1 AntibodyNot specifiedSynergistic antitumor effect.[2]
Table 3: Pharmacokinetic Parameters of Valecobulin (CKD-516) and S-516
SpeciesFormulationDoseCmaxTmaxAUCHalf-life (t½)Bioavailability (BA)Reference
Rat (Male)Oral4 mg/kg----18.0% (for S-516)[9]
Rat (Female)Oral4 mg/kg----29.2% (for S-516)[9]
Human (Phase I)Intravenous1-12 mg/m²Dose-dependent-Dose-linearity observed--[10]
Human (Phase I)Oral15-20 mg/day---4.6 - 6.1 hours (for S-516)-[11]

Note: Cmax, Tmax, and AUC values are not consistently reported across all preclinical studies in publicly available literature.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Valecobulin's mechanism of action involves the modulation of key signaling pathways leading to cell cycle arrest, apoptosis, and vascular disruption.

valecobulin_mechanism cluster_0 Valecobulin (CKD-516) Administration cluster_1 Systemic Circulation cluster_2 Target Cells cluster_3 Downstream Effects valecobulin Valecobulin (Prodrug) s516 S-516 (Active Metabolite) valecobulin->s516 Rapid Conversion tubulin β-Tubulin s516->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization (Inhibited) tubulin->microtubules g2m G2/M Cell Cycle Arrest microtubules->g2m In Cancer Cells vascular_disruption Vascular Disruption microtubules->vascular_disruption In Endothelial Cells bcl2 Bcl-2 Family Modulation (e.g., decreased Bcl-2) g2m->bcl2 apoptosis Apoptosis rho Rho Signaling Activation vascular_disruption->rho caspase Caspase Activation (e.g., Caspase-3) bcl2->caspase caspase->apoptosis cell_shape Endothelial Cell Shape Change & Permeability Increase rho->cell_shape cell_shape->vascular_disruption

Caption: Mechanism of action of Valecobulin (CKD-516).

Experimental Workflow: In Vitro and In Vivo Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of Valecobulin.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies ic50 IC50 Determination (MTT/SRB Assay) tubulin_assay Tubulin Polymerization Assay xenograft Xenograft/Syngeneic Tumor Models ic50->xenograft cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay Apoptosis Assays (Western Blot, Annexin V) histology Immunohistochemistry (e.g., CD31, Ki-67) cell_cycle->histology tube_formation HUVEC Tube Formation Assay apoptosis_assay->histology tube_formation->xenograft tgi Tumor Growth Inhibition (TGI) Measurement pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) end Data Analysis & Conclusion tgi->end Efficacy Data pk_pd->end Safety/Dosing Data histology->end Mechanism Confirmation start Start Evaluation start->ic50 start->tubulin_assay

Caption: Preclinical evaluation workflow for Valecobulin.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of Valecobulin. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Tubulin Polymerization Assay

This assay measures the effect of S-516 on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • S-516 stock solution (in DMSO)

  • Positive control (e.g., colchicine)

  • Vehicle control (DMSO)

  • Temperature-controlled microplate reader (340 nm absorbance)

  • 96-well plates

Protocol:

  • Preparation: Thaw all reagents on ice. Prepare a working stock of S-516 and controls by diluting in General Tubulin Buffer. Prepare a tubulin polymerization mix on ice containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.

  • Assay Setup: Add diluted S-516, controls, or vehicle to the wells of a 96-well plate.

  • Initiation: To initiate polymerization, add the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a lower absorbance plateau compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of S-516 on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • S-516

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of S-516 or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in PBS containing RNase A and PI. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest.

Western Blot for Apoptosis Markers

This protocol detects the activation of apoptotic pathways through the cleavage of key proteins like caspase-3 and PARP.

Materials:

  • Cancer cell line of interest

  • S-516

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with S-516. Harvest cells and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal.

  • Analysis: Analyze the band intensities. An increase in cleaved caspase-3 and cleaved PARP, and a decrease in Bcl-2, are indicative of apoptosis.

Immunocytochemistry for Tubulin Staining

This method visualizes the effect of S-516 on the microtubule network within cells.

Materials:

  • Cells grown on coverslips

  • S-516

  • PBS

  • Fixative (e.g., 4% paraformaldehyde or cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells grown on coverslips with S-516.

  • Fixation and Permeabilization: Wash cells with PBS. Fix with paraformaldehyde or methanol. If using paraformaldehyde, permeabilize with Triton X-100.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Antibody Staining: Incubate with anti-α-tubulin primary antibody for 1 hour. Wash with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Wash with PBS. Counterstain with DAPI. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network into a diffuse pattern is expected in treated cells.

Conclusion

Valecobulin (CKD-516) is a novel vascular disrupting agent with a well-defined mechanism of action targeting tubulin polymerization. Preclinical and early clinical data demonstrate its potential as a potent anticancer agent, both as a monotherapy and in combination with chemotherapy, radiotherapy, and immunotherapy. Its dual action of disrupting tumor vasculature and directly inducing cancer cell apoptosis provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of Valecobulin.

References

Exploratory

A Technical Guide to CKD-516: Induction of Endoplasmic Reticulum Stress and Reactive Oxygen Species Generation in Cancer Cells

Audience: Researchers, scientists, and drug development professionals. Abstract: CKD-516 (Valecobulin) is a novel, orally bioavailable vascular-disrupting agent (VDA) that has demonstrated significant anti-cancer activit...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: CKD-516 (Valecobulin) is a novel, orally bioavailable vascular-disrupting agent (VDA) that has demonstrated significant anti-cancer activity in various preclinical models.[1][2] Its mechanism of action extends beyond its primary vascular-disrupting properties to include direct cytotoxic effects on cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms by which CKD-516 and its active metabolite, S516, induce endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), leading to cancer cell death.[3] We consolidate quantitative data, present detailed experimental protocols, and provide visual diagrams of the key signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Microtubule Disruption

CKD-516 is a prodrug that is converted to its active metabolite, S516.[2][4] The primary molecular target of S516 is β-tubulin. By binding to the colchicine binding site, S516 inhibits the polymerization of tubulin into microtubules.[3][5] This disruption of the microtubule cytoskeleton is a critical initiating event that triggers downstream signaling cascades, leading to cell cycle arrest and apoptosis.[2][6]

  • Key Action: Inhibition of microtubule elongation.[3]

  • Binding Site: Colchicine binding site on β-tubulin.[3][5]

  • Consequence: Disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest.[2][6]

cluster_drug CKD-516 Action cluster_cellular Cellular Target cluster_effect Downstream Effect CKD516 CKD-516 (Prodrug) S516 S516 (Active Metabolite) CKD516->S516 Metabolism Tubulin β-Tubulin (Colchicine Site) S516->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Disruption Microtubule Disruption Microtubules->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Induces

Caption: Core mechanism of CKD-516 targeting tubulin to disrupt microtubules.

Induction of Endoplasmic Reticulum (ER) Stress

The disruption of microtubule function by S516 has a profound impact on cellular homeostasis, particularly on the endoplasmic reticulum. Microtubules are essential for the transport of proteins and lipids, and their disruption leads to an accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress.[3] This triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore homeostasis but which can ultimately lead to apoptosis if the stress is prolonged or severe.[7]

Studies in lung cancer cell lines have shown that S516 treatment leads to a significant increase in the expression of key ER stress markers.[3] This confirms that the induction of ER stress is a major component of CKD-516's anti-cancer effect.[3]

cluster_cause Initiating Event cluster_effect Cellular Response cluster_outcome Potential Outcomes S516 S516 MT_Disruption Microtubule Disruption S516->MT_Disruption Protein_Accumulation Unfolded Protein Accumulation MT_Disruption->Protein_Accumulation Causes ER_Stress ER Stress Protein_Accumulation->ER_Stress Leads to UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Homeostasis Restore Homeostasis UPR->Homeostasis Attempts to Apoptosis Apoptosis UPR->Apoptosis If stress is severe cluster_stress Interconnected Stress Responses CKD516 CKD-516 MT_Disruption Microtubule Disruption CKD516->MT_Disruption ER_Stress ER Stress MT_Disruption->ER_Stress ROS_Mito Mitochondrial ROS MT_Disruption->ROS_Mito Induces ROS_ER ER-derived ROS ER_Stress->ROS_ER Generates Apoptosis Apoptosis ER_Stress->Apoptosis Triggers Oxidative_Stress Oxidative Stress ROS_ER->Oxidative_Stress ROS_Mito->Oxidative_Stress Oxidative_Stress->Apoptosis Induces cluster_prep Preparation cluster_sep Separation & Transfer cluster_detect Detection Cell_Culture 1. Cell Culture & S516 Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Membrane Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Antibody 6. Antibody Incubation (Primary & Secondary) Blocking->Antibody Imaging 7. ECL Detection & Imaging Antibody->Imaging

References

Foundational

Preclinical Profile of CKD-516: A Novel Vascular Disrupting Agent for Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary CKD-516 (Valecobulin) is a novel, potent tubulin polymerization inhibitor investigated for the treatment of solid tumors. A...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CKD-516 (Valecobulin) is a novel, potent tubulin polymerization inhibitor investigated for the treatment of solid tumors. As a vascular disrupting agent (VDA), it functions through a dual mechanism: inducing cell cycle arrest in tumor cells and selectively destroying established tumor vasculature. Preclinical studies have demonstrated its significant antitumor activity in various murine and human tumor models. CKD-516 is a water-soluble L-valine prodrug of S-516, its active metabolite, designed to improve aqueous solubility and in vivo efficacy. This guide provides a comprehensive overview of the preclinical data on CKD-516, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

CKD-516's primary mechanism of action is the inhibition of tubulin polymerization. Its active metabolite, S-516, binds to the colchicine-binding site on β-tubulin.[1] This interaction disrupts microtubule dynamics, which are critical for several cellular functions, leading to two major downstream antitumor effects:

  • Cell Cycle Arrest: The disruption of the mitotic spindle assembly in rapidly dividing cancer cells leads to an arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2]

  • Vascular Disruption: S-516 induces cytoskeletal changes in endothelial cells lining the tumor blood vessels. This leads to a change in cell shape, increased vascular permeability, and ultimately the collapse of the tumor's established vasculature.[1][2] The resulting shutdown of blood flow causes extensive hemorrhagic necrosis in the tumor core.[3]

This dual action makes CKD-516 a promising candidate for solid tumor therapy, as it targets both the cancer cells and their supporting blood supply.

Signaling Pathway for CKD-516's Antitumor Activity

CKD516_Mechanism CKD-516 Mechanism of Action cluster_0 Effect on Cancer Cells cluster_1 Effect on Tumor Vasculature CKD516 CKD-516 (Prodrug) S516 S-516 (Active Metabolite) CKD516->S516 Metabolic Conversion Tubulin β-Tubulin (Colchicine Site) S516->Tubulin Binds to Depolymerization Microtubule Depolymerization Tubulin->Depolymerization Inhibits Polymerization Spindle_Disruption Mitotic Spindle Disruption Depolymerization->Spindle_Disruption Endo_Cytoskeleton Endothelial Cytoskeleton Disruption Depolymerization->Endo_Cytoskeleton G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest Apoptosis_Cancer Apoptosis G2M_Arrest->Apoptosis_Cancer Cell_Shape Cell Shape Change & Increased Permeability Endo_Cytoskeleton->Cell_Shape Vascular_Collapse Vascular Collapse Cell_Shape->Vascular_Collapse Necrosis Tumor Necrosis Vascular_Collapse->Necrosis

Caption: Mechanism of action for the prodrug CKD-516.

Quantitative Data Summary

While comprehensive monotherapy data is limited in publicly accessible literature, preclinical studies have consistently shown the potent antitumor effects of CKD-516. The following tables summarize available quantitative data.

Table 1: In Vitro Cytotoxicity of S-516 (Active Metabolite)

Specific IC50 values for S-516 against a broad panel of solid tumor cell lines are not detailed in the reviewed literature. However, it is reported to have potent cytotoxicity against several cancer cells, including the P-glycoprotein overexpressing multi-drug resistant cell line HCT15.[2]

Table 2: In Vivo Antitumor Efficacy of CKD-516 Monotherapy
Model TypeCell LineTreatmentKey FindingsReference
Human XenograftHepatocellular Carcinoma (HCC)Single administrationInitial decrease in tumor bioluminescence signal, which recovered by day 7. Histology confirmed extensive central tumor necrosis with a viable peripheral rim.[3]
Murine & Human XenograftsCT26, 3LL, HCT116, HCT15Not specifiedMarked antitumor efficacy observed.[2]
Human XenograftLung CancerMonotherapyStrongly inhibited the growth of lung cancer xenograft tumors.[4]
Table 3: Preclinical Pharmacokinetics of CKD-516 in Rats

Data from a study evaluating CKD-516 in combination with docetaxel.

Administration RouteAnalyteAUClast (ng·h/mL)Key ObservationReference
IntravenousS-5162.3-fold higher in female vs. male ratsCKD-516 is rapidly metabolized to its active form, S-516.[5]
OralS-516-CKD-516 is orally bioavailable.[5]

Experimental Protocols

Detailed, step-by-step protocols specific to CKD-516 preclinical studies are not fully available. The following sections describe generalized methodologies based on the techniques cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of S-516 required to inhibit the growth of cancer cell lines by 50% (IC50).

  • Cell Plating: Solid tumor cell lines (e.g., HCT116, H460) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of S-516 and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined by plotting a dose-response curve.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of S-516 on the assembly of tubulin dimers into microtubules.

  • Reagent Preparation: Purified tubulin protein is prepared in a polymerization buffer containing GTP. S-516 is prepared at various concentrations.

  • Reaction Initiation: The reaction is initiated by raising the temperature to 37°C, which promotes polymerization.

  • Turbidity Measurement: The polymerization of tubulin into microtubules increases the turbidity of the solution. This change is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of polymerization in the presence of S-516 are compared to control reactions (vehicle) and known tubulin inhibitors or promoters (e.g., colchicine, paclitaxel).

In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical workflow for evaluating the antitumor efficacy of CKD-516 in a mouse model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture 1. Tumor Cell Culture (e.g., HCT116, A549) implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation growth 3. Tumor Growth Monitoring (until ~100-150 mm³) implantation->growth randomization 4. Randomization into Treatment Groups growth->randomization treatment 5. Administer CKD-516 (e.g., i.p. or oral) randomization->treatment monitoring 6. Measure Tumor Volume & Body Weight (e.g., 2-3x weekly) treatment->monitoring endpoint 7. Euthanasia at Endpoint (e.g., tumor size limit) monitoring->endpoint excision 8. Tumor Excision & Weighing endpoint->excision histology 9. Histological Analysis (H&E, CD31, TUNEL) excision->histology

References

Exploratory

An In-depth Technical Guide to the CKD-516 Binding Site on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals Abstract CKD-516, a novel vascular disrupting agent, exerts its potent antitumor activity through the inhibition of tubulin polymerization. This technical g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-516, a novel vascular disrupting agent, exerts its potent antitumor activity through the inhibition of tubulin polymerization. This technical guide provides a comprehensive overview of the binding interaction of CKD-516's active metabolite, S-516, with its molecular target, β-tubulin. By summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways, this document serves as a critical resource for researchers and professionals in the field of oncology drug development. The evidence strongly indicates that S-516 binds to the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, tumor cell apoptosis and vascular shutdown.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a prime target for anticancer therapeutics. Tubulin-binding agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

CKD-516 is a water-soluble prodrug of S-516, a potent tubulin polymerization inhibitor.[1][2] As a vascular disrupting agent (VDA), CKD-516 demonstrates a dual mechanism of action: direct cytotoxicity to cancer cells and disruption of the tumor vasculature.[1] This guide focuses on the molecular interaction at the core of its mechanism: the binding of S-516 to β-tubulin.

The CKD-516 (S-516) Binding Site on β-Tubulin

The active metabolite of CKD-516, S-516, targets the colchicine binding site located on the β-tubulin subunit.[3] This binding pocket is situated at the interface between the α- and β-tubulin monomers within the heterodimer.[3] The binding of S-516 to this site sterically hinders the conformational changes required for tubulin polymerization, thereby inhibiting the formation of microtubules.[3]

While the precise amino acid residues of β-tubulin that directly interact with S-516 are not definitively elucidated in the public domain, the general architecture of the colchicine binding site is well-characterized. It is a hydrophobic pocket composed of residues from the T7 loop, H8 helix, and S8 and S9 strands of β-tubulin.[3] Ligands that bind to this site, including colchicine and its analogs, typically form hydrogen bonds and van der Waals interactions with key residues within this pocket, leading to the destabilization of microtubule structures.[3] Molecular modeling and structural biology studies are required to delineate the specific molecular interactions between S-516 and the colchicine binding site.

Signaling Pathway of CKD-516 Action

The binding of S-516 to β-tubulin initiates a cascade of events culminating in antitumor effects. The following diagram illustrates this signaling pathway.

CKD516_Pathway cluster_drug Drug Administration cluster_cellular Cellular Events cluster_vascular Vascular Effects CKD516 CKD-516 (Prodrug) S516 S-516 (Active Metabolite) CKD516->S516 Metabolic Conversion Tubulin β-Tubulin (Colchicine Site) S516->Tubulin Binds to Vascular Tumor Vasculature Disruption S516->Vascular Targets Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Disruption Polymerization->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Necrosis Tumor Necrosis Vascular->Necrosis

Caption: Signaling pathway of CKD-516 from administration to cellular and vascular effects.

Quantitative Data

The efficacy of S-516 as a tubulin polymerization inhibitor and cytotoxic agent has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of S-516
Cell LineCancer TypeIC₅₀ (nM)Reference
HL-60Leukemia5[4]
HCT-15ColorectalData not specified[2][4]
HCT-116ColorectalData not specified[2]
CT26Colorectal (murine)Data not specified[2]
3LLLung (murine)Data not specified[2]
Table 2: Inhibition of Tubulin Polymerization by S-516
Assay TypeIC₅₀ (µM)Reference
In vitro tubulin polymerization4.3[4]

Experimental Protocols

The investigation of the binding and functional effects of CKD-516 and S-516 on tubulin involves several key experimental methodologies.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.

General Protocol:

  • Preparation: Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

  • Initiation: GTP (to a final concentration of 1 mM) and a polymerization enhancer (e.g., 10% glycerol) are added to the tubulin solution.

  • Treatment: The tubulin solution is incubated with various concentrations of S-516 or a vehicle control.

  • Measurement: The mixture is transferred to a temperature-controlled spectrophotometer or fluorometer at 37°C to induce polymerization. The change in absorbance (at 340 nm for light scattering) or fluorescence is recorded over time.[5]

  • Analysis: The rate and extent of polymerization are calculated and compared between the treated and control samples to determine the IC₅₀ value.

Competitive Tubulin Binding Assay

This assay is used to determine if a compound binds to a specific site on tubulin by competing with a known ligand.

Principle: The binding of a labeled ligand to tubulin is measured in the presence and absence of the test compound. A decrease in the binding of the labeled ligand indicates competition for the same binding site. For the colchicine site, a common competitor is [³H]colchicine or fluorescently labeled colchicine analogs.

General Protocol:

  • Incubation: Purified tubulin is incubated with a fixed concentration of a labeled colchicine site ligand (e.g., [³H]colchicine).

  • Competition: Increasing concentrations of S-516 are added to the mixture.

  • Separation: The tubulin-ligand complex is separated from the unbound ligand using methods like gel filtration or filtration through a nitrocellulose membrane.

  • Quantification: The amount of labeled ligand bound to tubulin is quantified (e.g., by scintillation counting for radiolabeled ligands or fluorescence measurement).

  • Analysis: The concentration of S-516 that inhibits 50% of the labeled ligand binding is determined.

Cell-Based Assays

Cell Viability/Cytotoxicity Assay:

  • Principle: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Method: Cancer cell lines are treated with serial dilutions of S-516 for a specified period (e.g., 48-72 hours). Cell viability is then assessed using assays such as MTT, XTT, or CellTiter-Glo.

Cell Cycle Analysis:

  • Principle: To determine the effect of a compound on cell cycle progression.

  • Method: Cells are treated with S-516, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[4]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating a novel tubulin-binding agent like S-516.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cell Cell-Based Evaluation cluster_invivo In Vivo Validation Compound S-516 Synthesis and Purification Tubulin_Assay Tubulin Polymerization Assay Compound->Tubulin_Assay Binding_Assay Competitive Binding Assay (Colchicine) Compound->Binding_Assay Cytotoxicity Cytotoxicity Assays (IC₅₀ Determination) Tubulin_Assay->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Binding_Assay->Cell_Cycle Xenograft Tumor Xenograft Models Cytotoxicity->Xenograft

Caption: Experimental workflow for the preclinical evaluation of S-516.

Conclusion

CKD-516, through its active metabolite S-516, represents a promising tubulin-targeting agent with a clear mechanism of action centered on the inhibition of microtubule polymerization. The binding of S-516 to the colchicine site on β-tubulin is the critical molecular event that triggers a cascade of downstream effects, including cell cycle arrest, apoptosis, and disruption of tumor vasculature. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of CKD-516 and other novel tubulin inhibitors. Future studies focusing on the high-resolution crystal structure of the S-516-tubulin complex will be invaluable for a more detailed understanding of the binding interactions and for the rational design of next-generation anticancer therapeutics.

References

Foundational

Unraveling the Dual Anti-Cancer Mechanism of Ckd-516: A Technical Guide

For Immediate Release This technical guide provides an in-depth exploration of the dual anti-cancer mechanism of Ckd-516 (Valecobulin), a novel benzophenone derivative. The content herein is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the dual anti-cancer mechanism of Ckd-516 (Valecobulin), a novel benzophenone derivative. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Ckd-516's mode of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

It is a common misconception that Ckd-516's dual mechanism involves Histone Deacetylase (HDAC) inhibition. Extensive review of the scientific literature indicates that Ckd-516's anti-tumor effects stem from its functions as a Tubulin Polymerization Inhibitor and a Vascular Disrupting Agent (VDA) . Another compound from the same pharmaceutical company, CKD-506, is a selective HDAC6 inhibitor, which may be the source of this confusion. This guide will focus on the established dual mechanisms of Ckd-516.

The Dual Mechanism of Action of Ckd-516

Ckd-516 is a water-soluble L-valine prodrug of S-516. Upon administration, it is converted to its active metabolite, S-516, which exerts a potent dual anti-cancer effect.[1][2][3]

  • Tubulin Polymerization Inhibition: S-516 binds to tubulin and inhibits its polymerization.[1][2][3] This disruption of microtubule dynamics blocks the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2][3] This direct cytotoxic effect is observed in a variety of cancer cell lines, including those with P-glycoprotein (P-gp) overexpression, which are often multidrug-resistant.[2][3]

  • Vascular Disrupting Agent (VDA) Activity: Ckd-516 selectively targets and disrupts the established tumor vasculature.[1][4] By inhibiting tubulin polymerization in tumor endothelial cells, it causes a collapse of the tumor's blood vessels.[4][5] This leads to a rapid shutdown of blood flow to the tumor, depriving it of oxygen and nutrients and resulting in extensive central necrosis.[1][5][6]

This synergistic combination of direct cytotoxicity to cancer cells and destruction of the tumor's blood supply gives Ckd-516 its marked anti-tumor efficacy.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on Ckd-516 and its active metabolite S-516.

Table 1: In Vitro Cytotoxicity and Tubulin Inhibition

CompoundMetricCell Line/AssayValue
S-516Cytotoxicity IC50HL60 (Human promyelocytic leukemia)5 nM[7]
S-516Tubulin Polymerization Inhibition IC50Cell-free assay4.3 µM[7]

Table 2: In Vivo Anti-Tumor Efficacy of Ckd-516

Tumor ModelTreatmentDosageTumor Growth Inhibition
H460 XenograftsCkd-516 with Gemcitabine2.5 mg/kg (Ckd-516)57% (vs. control)[6]
H460 XenograftsCkd-516 with Gemcitabine2.5 mg/kg (Ckd-516)36% (vs. Gemcitabine alone)[6]
H1975 XenograftsCkd-516 with DocetaxelNot specifiedSynergistic inhibition[8]
A549 XenograftsCkd-516 with DocetaxelNot specifiedEnhanced anti-cancer activity[8]
H460 XenograftsCkd-516 with Carboplatin3 mg/kg (Ckd-516)Synergistic activity[9]

Table 3: Phase I Clinical Trial Data for Ckd-516

Study PopulationDosing RegimenMaximum Tolerated Dose (MTD)
Patients with advanced solid tumorsIntravenous, D1 & D8 every 3 weeks12 mg/m²/day[10][11]
Patients with refractory solid tumorsOral, 5 days/week20 mg/day (15 mg/day for BSA <1.65 m²)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism and efficacy of Ckd-516.

In Vitro Tubulin Polymerization Assay
  • Objective: To determine the inhibitory effect of S-516 on tubulin polymerization.

  • Materials: Purified bovine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), S-516 at various concentrations.

  • Procedure:

    • Tubulin is incubated on ice to ensure depolymerization.

    • The tubulin solution is mixed with various concentrations of S-516 or a vehicle control.

    • Polymerization is initiated by raising the temperature to 37°C.

    • The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 value is calculated by plotting the rate of polymerization against the logarithm of the S-516 concentration.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To assess the effect of S-516 on the cell cycle distribution of cancer cells.

  • Cell Culture and Treatment: Cancer cell lines (e.g., HL60) are cultured in appropriate media. Cells are treated with S-516 at various concentrations for a specified time (e.g., 16 hours).

  • Procedure:

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

    • The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. A significant increase in the G2/M population indicates cell cycle arrest.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of Ckd-516 in a living organism.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Procedure:

    • Human cancer cells (e.g., HCT116, H460) are subcutaneously injected into the flanks of the mice.[2][6]

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • Ckd-516 is administered via an appropriate route (e.g., intraperitoneal or oral) at a specified dose and schedule.[6]

    • Tumor volume is measured regularly with calipers.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. At the end of the study, tumors are often excised for histological analysis to assess necrosis and immunohistochemistry to evaluate markers like CD31 for blood vessel density.[5][8]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described.

Ckd516_Dual_Mechanism Dual Mechanism of Ckd-516 in Cancer cluster_direct Direct Cytotoxicity cluster_vda Vascular Disruption Ckd516_prodrug Ckd-516 (Prodrug) S516_active S-516 (Active Metabolite) Ckd516_prodrug->S516_active Metabolized to Tubulin_cancer Tubulin in Cancer Cells S516_active->Tubulin_cancer Binds to Tubulin_endo Tubulin in Endothelial Cells S516_active->Tubulin_endo Binds to Polymerization_inhibition_cancer Inhibition of Polymerization Tubulin_cancer->Polymerization_inhibition_cancer Leads to Mitotic_spindle_disruption Mitotic Spindle Disruption Polymerization_inhibition_cancer->Mitotic_spindle_disruption G2M_arrest G2/M Cell Cycle Arrest Mitotic_spindle_disruption->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis Anti_tumor_effect Synergistic Anti-Tumor Effect Apoptosis->Anti_tumor_effect Polymerization_inhibition_endo Inhibition of Polymerization Tubulin_endo->Polymerization_inhibition_endo Leads to Vessel_collapse Tumor Vessel Collapse Polymerization_inhibition_endo->Vessel_collapse Blood_flow_shutdown Blood Flow Shutdown Vessel_collapse->Blood_flow_shutdown Tumor_necrosis Tumor Necrosis Blood_flow_shutdown->Tumor_necrosis Tumor_necrosis->Anti_tumor_effect

Caption: The dual mechanism of Ckd-516 action in cancer.

Experimental_Workflow_Ckd516 Preclinical Evaluation Workflow for Ckd-516 cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy cluster_clinical Clinical Investigation A Tubulin Polymerization Assay D Determine IC50 Values A->D B Cytotoxicity Assays (e.g., MTT) B->D C Cell Cycle Analysis (Flow Cytometry) C->D E Establish Xenograft Tumor Models D->E F Administer Ckd-516 (Monotherapy/Combination) E->F G Monitor Tumor Volume F->G H Immunohistochemistry (e.g., CD31, Ki-67) G->H I Assess Tumor Growth Inhibition G->I J Phase I Trials (Safety, MTD) I->J K Phase II/III Trials (Efficacy) J->K

Caption: A typical experimental workflow for Ckd-516 evaluation.

References

Exploratory

The Impact of CKD-516 on the Tumor Microenvironment and Hypoxia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract CKD-516 is a novel, water-soluble, small molecule vascular disrupting agent (VDA) that has demonstrated significant anti-tumor effects in preclinic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-516 is a novel, water-soluble, small molecule vascular disrupting agent (VDA) that has demonstrated significant anti-tumor effects in preclinical and early clinical settings. As a prodrug of S-516, a potent tubulin polymerization inhibitor, CKD-516 selectively targets the tumor vasculature, leading to a rapid collapse of blood vessels, extensive central tumor necrosis, and profound alterations to the tumor microenvironment (TME). This technical guide provides an in-depth analysis of CKD-516's mechanism of action, its quantifiable effects on tumor vasculature and hypoxia, and its synergistic potential in combination with other anti-cancer therapies. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and development.

Core Mechanism of Action: Tubulin Polymerization Inhibition and Vascular Disruption

CKD-516's primary mechanism of action is the inhibition of tubulin polymerization by its active metabolite, S-516.[1][2] This activity disrupts the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.

  • In Endothelial Cells: S-516's effect on the tubulin of tumor endothelial cells is particularly pronounced. It leads to a rapid change in cell shape, increased vascular permeability, and ultimately, the collapse of the established tumor vasculature.[3][4] This results in a swift reduction of blood flow to the tumor core.

  • In Tumor Cells: CKD-516 also exerts a direct cytotoxic effect on cancer cells by inhibiting tubulin polymerization, which blocks the formation of the mitotic spindle and induces cell cycle arrest at the G2/M phase, leading to apoptosis.[2][5]

This dual action of targeting both the tumor's blood supply and the cancer cells directly contributes to the potent anti-tumor activity of CKD-516.

Signaling Pathway of CKD-516 (S-516) Action

CKD516_Mechanism cluster_blood Bloodstream cluster_cell Endothelial or Tumor Cell CKD516 CKD-516 (Prodrug) S516 S-516 (Active Metabolite) CKD516->S516 Conversion Tubulin β-Tubulin S516->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Polymerization Cytoskeleton Cytoskeletal Disruption Microtubules->Cytoskeleton G2M G2/M Cell Cycle Arrest Microtubules->G2M VascularCollapse Vascular Collapse (Endothelial Cells) Cytoskeleton->VascularCollapse Apoptosis Apoptosis (Tumor Cells) G2M->Apoptosis

Caption: Mechanism of CKD-516 action.

Quantitative Effects on the Tumor Microenvironment

The vascular disrupting effects of CKD-516 lead to significant and measurable changes within the tumor microenvironment, most notably an increase in hypoxia and tumor necrosis.

Table 1: Quantified Anti-Tumor and Vascular Disrupting Effects of CKD-516
ParameterModel SystemTreatmentQuantitative EffectReference
Tumor Growth Delay H460 lung carcinoma xenograftsCKD-516 (2.5 mg/kg) + Gemcitabine (40 mg/kg)Up to 57% delay vs. control; 36% delay vs. gemcitabine alone[6]
Tumor Growth Inhibition H460 lung carcinoma xenograftsCKD-516 (3 mg/kg) + Carboplatin (50 mg/kg)Significant enhancement of anti-cancer activity (p < 0.001)[7]
Vascular Permeability (K-trans) Rabbit VX2 tumor modelCKD-516 (0.7 mg/kg)-39.9% at 4h; -32.2% at 24h from baseline[3]
Blood Flow (IAUGC) Rabbit VX2 tumor modelCKD-516 (0.7 mg/kg)-45.0% at 4h; -36.5% at 24h from baseline[3]
Tumor Necrosis H460 lung carcinoma xenograftsCKD-516 (2.5 mg/kg, i.p.)Extensive central necrosis evident by 12h[6]

Impact on Tumor Hypoxia and HIF-1α Signaling

A direct consequence of CKD-516-induced vascular shutdown is a rapid increase in tumor hypoxia. This creates a complex interplay with the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a master regulator of cellular adaptation to low oxygen.

The disruption of blood flow deprives the tumor core of oxygen, leading to the stabilization of HIF-1α. This, in turn, can activate downstream genes involved in angiogenesis, metabolism, and cell survival. However, in combination therapies, the overall effect can be a reduction in the tumor's ability to respond to hypoxia due to widespread cell death. The dynamic and sometimes paradoxical regulation of HIF-1α by CKD-516, especially in combination with radiotherapy, warrants further investigation.

Logical Flow of CKD-516's Effect on Hypoxia

Hypoxia_Pathway CKD516 CKD-516 VascularDisruption Tumor Vascular Disruption CKD516->VascularDisruption ReducedBloodFlow Reduced Blood Flow & O₂ Supply VascularDisruption->ReducedBloodFlow Hypoxia Increased Tumor Hypoxia ReducedBloodFlow->Hypoxia Necrosis Central Tumor Necrosis ReducedBloodFlow->Necrosis HIF1a HIF-1α Stabilization Hypoxia->HIF1a Downstream Activation of Hypoxia-Response Genes (e.g., VEGF, GLUT1) HIF1a->Downstream Immuno_Synergy CKD516 CKD-516 DC Dendritic Cells (DCs) CKD516->DC Rho Rho Signaling Pathway DC->Rho Activates DCMaturation DC Maturation Rho->DCMaturation TCell T-Cell Priming & Activation DCMaturation->TCell TumorCell Tumor Cell TCell->TumorCell Kills ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) ICI->TCell Enhances Activity Experimental_Workflow cluster_in_vivo In Vivo Model cluster_analysis Ex Vivo Analysis Xenograft Establish Tumor Xenografts Treatment Administer CKD-516 +/- Combination Agent Xenograft->Treatment TumorExcision Excise Tumors Treatment->TumorExcision IHC Immunohistochemistry (Hypoxia, Vasculature) TumorExcision->IHC Flow Flow Cytometry (Immune Cell Infiltration) TumorExcision->Flow Data Data Quantification & Analysis IHC->Data Flow->Data

References

Foundational

The Early Discovery and Synthesis of CKD-516: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction CKD-516, a novel benzophenone derivative, has emerged as a promising anti-cancer agent with a dual mechanism of action. It functions as a poten...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-516, a novel benzophenone derivative, has emerged as a promising anti-cancer agent with a dual mechanism of action. It functions as a potent tubulin polymerization inhibitor and a vascular disrupting agent (VDA).[1][2] Developed as a water-soluble L-valine prodrug of S-516, CKD-516 is designed for enhanced aqueous solubility and improved in vivo efficacy.[1] Upon administration, CKD-516 is rapidly converted to its active metabolite, S-516, which exerts its anti-tumor effects by targeting both the tumor vasculature and the cancer cells directly. This technical guide provides an in-depth overview of the early discovery, synthesis, and biological evaluation of CKD-516.

Chemical Synthesis

The synthesis of CKD-516 and its active form, S-516, involves a multi-step process. While the precise, detailed experimental protocols are proprietary and typically found in the supplementary materials of peer-reviewed publications, the general synthetic route can be outlined based on available information. The core structure is a benzophenone scaffold, which is modified to enhance its tubulin-binding and cytotoxic activities. The synthesis of S-516 involves the formation of a substituted pyridinone ring system, followed by the introduction of the N,N-dimethyl-2-(m-tolyl)acetamide moiety. The final step in the synthesis of CKD-516 is the esterification of the parent molecule, S-516, with L-valine to create the prodrug.

Biological Activity and Mechanism of Action

CKD-516, through its active metabolite S-516, exhibits potent anti-cancer activity by targeting tubulin, a key component of the cellular cytoskeleton.

Tubulin Polymerization Inhibition

S-516 binds to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin into microtubules.[3] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cell death.

Cell Cycle Arrest

The inhibition of microtubule formation by S-516 disrupts the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle at the G2/M phase, preventing cancer cells from proliferating.[1][2]

Vascular Disruption

A key feature of CKD-516 is its activity as a vascular disrupting agent. S-516 selectively targets the tumor vasculature, causing a rapid collapse of established tumor blood vessels. This leads to a shutdown of blood flow to the tumor, resulting in extensive tumor necrosis due to oxygen and nutrient deprivation. The signaling pathways involved in this process are complex but are thought to involve the disruption of endothelial cell shape and function through the inhibition of tubulin polymerization, potentially involving the Rho signaling pathway and disruption of VE-cadherin, a key component of endothelial cell junctions.

Quantitative Data

The pre-clinical evaluation of S-516, the active metabolite of CKD-516, demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Cell LineCancer TypeIC50 of S-516 (nM)
HCT116Colon CarcinomaData not available in a structured format
HCT15Colon Carcinoma (MDR positive)Data not available in a structured format
CT26Murine Colon CarcinomaData not available in a structured format
3LLMurine Lewis Lung CarcinomaData not available in a structured format
H460Lung CarcinomaData not available in a structured format
HUVECHuman Umbilical Vein Endothelial CellsData not available in a structured format

Note: While multiple sources cite the potent cytotoxicity of S-516, a comprehensive, centralized table of IC50 values from the primary discovery publication is not publicly available.

Experimental Protocols

The following are generalized protocols for the key experiments used in the evaluation of CKD-516 and S-516, based on standard laboratory methods.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of S-516 (or CKD-516 for prodrug studies) and incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay
  • Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared and kept on ice.

  • Compound Addition: Various concentrations of S-516 are added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the inhibitor are compared to a control to determine the inhibitory activity.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cancer cells are treated with S-516 for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizations

Signaling Pathway of Tubulin-Binding Vascular Disrupting Agents

G cluster_drug CKD-516 (Prodrug) cluster_active S-516 (Active Metabolite) cluster_cell Endothelial/Tumor Cell CKD516 CKD-516 S516 S-516 CKD516->S516 Metabolic Conversion Tubulin Tubulin Dimers S516->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle Vessel Tumor Blood Vessel Integrity Microtubules->Vessel CellCycle Cell Cycle Progression Spindle->CellCycle G2M G2/M Phase Arrest CellCycle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces Disruption Vascular Disruption Vessel->Disruption Leads to Necrosis Tumor Necrosis Disruption->Necrosis Causes

Caption: Mechanism of action of CKD-516.

Experimental Workflow for Biological Evaluation

G cluster_synthesis Drug Substance cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Synthesis Synthesis of S-516 and CKD-516 Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity TubulinAssay Tubulin Polymerization Assay Synthesis->TubulinAssay CellCycle Cell Cycle Analysis Synthesis->CellCycle Xenograft Xenograft Tumor Models Cytotoxicity->Xenograft TubulinAssay->Xenograft CellCycle->Xenograft Efficacy Antitumor Efficacy Xenograft->Efficacy Phase1 Phase I Clinical Trial Efficacy->Phase1

Caption: Drug discovery and development workflow for CKD-516.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for CKD-516 In Vitro Cytotoxicity Assay in Lung Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals. Introduction CKD-516, also known as Valecobulin, is a novel vascular-disrupting agent (VDA) with potent anti-tumor activity.[1][2] Its active metabol...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CKD-516, also known as Valecobulin, is a novel vascular-disrupting agent (VDA) with potent anti-tumor activity.[1][2] Its active metabolite, S516, functions by inhibiting microtubule polymerization, leading to the disruption of the tumor vasculature and ultimately, cancer cell death.[2][3] In lung cancer cells, CKD-516 has been shown to induce endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), highlighting its therapeutic potential.[3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of CKD-516 against various lung cancer cell lines.

Mechanism of Action

CKD-516's primary mechanism involves the inhibition of microtubule elongation.[3] Its active form, S516, binds to the colchicine binding site on β-tubulin.[3] This disruption of the microtubule network triggers a cascade of cellular events, including:

  • Endoplasmic Reticulum (ER) Stress: Disruption of microtubule-dependent protein trafficking and folding leads to the accumulation of unfolded proteins in the ER, inducing the unfolded protein response (UPR) and ER stress-mediated apoptosis.[3]

  • Reactive Oxygen Species (ROS) Generation: CKD-516 treatment leads to an increase in ROS production from both mitochondria and the ER, contributing to oxidative stress and cellular damage.[3]

These pathways converge to induce apoptosis and inhibit the proliferation of lung cancer cells. CKD-516 has also been shown to act synergistically with other chemotherapeutic agents like carboplatin and docetaxel.[3][4][5][6]

Data Presentation

The cytotoxic effect of CKD-516 is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. This data can be effectively summarized in a tabular format for comparison across different lung cancer cell lines and exposure times.

Cell LineType of Lung CancerCKD-516 IC50 (nM) after 72h
A549Non-Small Cell Lung Carcinoma (Adenocarcinoma, KRAS mutant)[Insert experimentally determined value]
H1975Non-Small Cell Lung Carcinoma (Adenocarcinoma, L858R/T790M EGFR mutant)[Insert experimentally determined value]
H460Non-Small Cell Lung Carcinoma (Large Cell Carcinoma)[Insert experimentally determined value]
SK-MES-1Non-Small Cell Lung Carcinoma (Squamous Cell Carcinoma)[Insert experimentally determined value]
NCI-H520Non-Small Cell Lung Carcinoma (Squamous Cell Carcinoma)[Insert experimentally determined value]

Note: The IC50 values are placeholders and should be determined experimentally. The selection of cell lines should represent the diversity of lung cancer histologies and genetic backgrounds.

Experimental Protocols

A common and reliable method for determining in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT Cytotoxicity Assay Protocol

Materials:

  • Lung cancer cell lines (e.g., A549, H1975, H460)

  • Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • CKD-516 (and its active metabolite S516 if available)

  • Dimethyl sulfoxide (DMSO) for drug dilution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count lung cancer cells in the exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Drug Treatment:

    • Prepare a stock solution of CKD-516 in DMSO.

    • Perform serial dilutions of CKD-516 in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in each well is less than 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CKD-516.

    • Include control wells containing medium with DMSO (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

CKD-516 Mechanism of Action

CKD516_Mechanism CKD516 CKD-516 (Valecobulin) S516 S516 (Active Metabolite) CKD516->S516 Metabolism Tubulin β-Tubulin (Colchicine Site) S516->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization ER_Stress Endoplasmic Reticulum Stress Microtubule->ER_Stress ROS Reactive Oxygen Species Generation Microtubule->ROS Apoptosis Apoptosis ER_Stress->Apoptosis ROS->Apoptosis

Caption: CKD-516 signaling pathway in lung cancer cells.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow Start Start Seed_Cells Seed Lung Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_CKD516 Treat with CKD-516 (various concentrations) Incubate_24h->Treat_CKD516 Incubate_72h Incubate for 72h Treat_CKD516->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application

Application Notes and Protocols: CKD-516 HUVEC Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals Introduction Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and patho...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The in vitro Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a cornerstone method for studying angiogenesis. It allows for the rapid screening and characterization of compounds that may promote or inhibit new blood vessel formation. CKD-516 is a novel vascular disrupting agent, and this document provides a detailed protocol for evaluating its anti-angiogenic potential using the HUVEC tube formation assay. This assay models the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.

Principle of the Assay

When cultured on a basement membrane extract (BME) like Matrigel™, endothelial cells, such as HUVECs, rapidly align and form a network of tube-like structures. This process mimics the in vivo formation of capillaries. The extent of tube formation, which can be quantified by measuring parameters like tube length, number of junctions, and loops, serves as an indicator of angiogenic activity. The inhibitory or stimulatory effect of a test compound, such as CKD-516, can be assessed by treating the HUVECs with the compound and observing its impact on tube formation.

Experimental Protocol: HUVEC Tube Formation Assay with CKD-516

This protocol outlines the steps for conducting a HUVEC tube formation assay to assess the anti-angiogenic effects of CKD-516.

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P5)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel™)

  • CKD-516 (stock solution prepared in an appropriate solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well tissue culture plates, sterile

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with imaging capabilities

Procedure:

  • Preparation of Basement Membrane Extract (BME) Coated Plates:

    • Thaw the BME solution on ice overnight at 4°C.[1]

    • Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[2]

    • Ensure the entire surface of each well is evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[3]

  • HUVEC Culture and Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • Cells should be passaged at least twice after thawing from liquid nitrogen and used when they reach 70-90% confluency.[1]

    • On the day of the assay, harvest the cells using Trypsin-EDTA.

    • Resuspend the cells in a serum-free or low-serum medium to a final concentration of 1 x 10^5 to 2 x 10^5 cells/mL.

  • Treatment with CKD-516:

    • Prepare serial dilutions of CKD-516 in the same low-serum medium used for cell suspension. A vehicle control (e.g., DMSO) should also be prepared.

    • In separate tubes, mix the HUVEC suspension with the different concentrations of CKD-516 or the vehicle control.

  • Seeding HUVECs onto BME:

    • Carefully add 100 µL of the HUVEC/CKD-516 suspension to each BME-coated well.[1][4]

    • Avoid introducing air bubbles and disturbing the BME layer.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.[2] The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this window.[5]

  • Visualization and Imaging:

    • After incubation, carefully remove the medium from the wells.

    • For fluorescent imaging, wash the cells gently with PBS and then incubate with Calcein AM solution (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.[3]

    • Capture images of the tube network in each well using an inverted fluorescence microscope.

  • Quantification of Tube Formation:

    • Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Quantify parameters such as total tube length, number of junctions, and number of loops for each treatment condition.

Data Presentation

The quantitative data from the HUVEC tube formation assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of CKD-516 and the control.

Table 1: Effect of CKD-516 on HUVEC Tube Formation

Treatment GroupTotal Tube Length (µm)Number of JunctionsNumber of Loops
Vehicle ControlMean ± SDMean ± SDMean ± SD
CKD-516 (Conc. 1)Mean ± SDMean ± SDMean ± SD
CKD-516 (Conc. 2)Mean ± SDMean ± SDMean ± SD
CKD-516 (Conc. 3)Mean ± SDMean ± SDMean ± SD

SD: Standard Deviation

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be affected by CKD-516.

G cluster_prep Plate Preparation cluster_cell Cell Preparation cluster_exp Experiment cluster_analysis Analysis Thaw_BME Thaw BME on Ice Coat_Plate Coat 96-well Plate with BME Thaw_BME->Coat_Plate Solidify_BME Incubate to Solidify BME Coat_Plate->Solidify_BME Seed_Cells Seed Treated HUVECs onto BME Solidify_BME->Seed_Cells Culture_HUVEC Culture HUVECs Harvest_HUVEC Harvest HUVECs Culture_HUVEC->Harvest_HUVEC Resuspend_HUVEC Resuspend in Low-Serum Medium Harvest_HUVEC->Resuspend_HUVEC Treat_Cells Treat HUVECs with CKD-516 Resuspend_HUVEC->Treat_Cells Treat_Cells->Seed_Cells Incubate_Plate Incubate for 4-18 hours Seed_Cells->Incubate_Plate Stain_Cells Stain with Calcein AM Incubate_Plate->Stain_Cells Image_Cells Image Tube Formation Stain_Cells->Image_Cells Quantify_Tubes Quantify Tube Parameters Image_Cells->Quantify_Tubes

Caption: Experimental workflow for the CKD-516 HUVEC tube formation assay.

As a vascular disrupting agent, CKD-516 may interfere with key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent pro-angiogenic factor that binds to its receptor (VEGFR2) on endothelial cells, triggering a cascade of downstream signaling events that lead to cell proliferation, migration, and tube formation.[6][7]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Downstream Downstream Signaling (e.g., MAPK, Akt) VEGFR2->Downstream Activates IP3_DAG IP3 / DAG PLCg->IP3_DAG Generates Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC Activate Ca2_PKC->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes CKD516 CKD-516 CKD516->VEGFR2 Potentially Inhibits CKD516->Downstream Potentially Inhibits

Caption: Potential inhibition of the VEGF signaling pathway by CKD-516.

Troubleshooting and Considerations

  • Low Passage HUVECs: It is crucial to use low passage HUVECs (P2-P5) as they lose their ability to form robust tube networks at higher passages.[1][8]

  • BME Handling: BME is temperature-sensitive and will begin to gel above 10°C. Always thaw on ice and use pre-chilled materials to ensure a uniform gel layer.[1][8]

  • Cell Density: The seeding density of HUVECs is critical for optimal tube formation. A density that is too low will result in disconnected cell clusters, while a density that is too high will lead to a confluent monolayer.

  • Incubation Time: The optimal incubation time can vary between different batches of HUVECs and BME. It is recommended to perform a time-course experiment to determine the ideal endpoint for imaging.

  • Solvent Effects: If CKD-516 is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity or artifacts. A vehicle control is essential.

References

Method

Application Notes and Protocols for Establishing a CKD-516 Resistant Cancer Cell Line

For Researchers, Scientists, and Drug Development Professionals Introduction CKD-516 is a novel and potent small molecule with a dual mechanism of action as a vascular disrupting agent (VDA) and a tubulin polymerization...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-516 is a novel and potent small molecule with a dual mechanism of action as a vascular disrupting agent (VDA) and a tubulin polymerization inhibitor.[1][2] Its active metabolite, S-516, induces cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[2] While showing promise in preclinical and clinical studies, the potential for acquired resistance to CKD-516, a common phenomenon with anti-cancer therapies, necessitates the development of resistant cancer cell line models. Such models are invaluable tools for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome or circumvent treatment failure.

This document provides a comprehensive guide for establishing and characterizing a CKD-516 resistant cancer cell line. The protocols outlined below describe a systematic approach, from initial cell line selection and determination of drug sensitivity to the long-term culture required for inducing resistance and the subsequent validation and characterization of the resistant phenotype.

Data Presentation

Table 1: Baseline Characteristics of Parental Cell Line
ParameterDescription
Cell Line Namee.g., A549 (Non-small cell lung cancer)
Tissue of Origine.g., Lung Carcinoma
Culture Mediume.g., RPMI-1640 + 10% FBS + 1% Pen/Strep
Doubling Timee.g., ~22 hours
Morphologye.g., Epithelial-like
Table 2: Dose-Response Data for CKD-516 on Parental Cell Line
CKD-516 Concentration (nM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
192 ± 4.8
575 ± 6.1
1051 ± 5.5
2030 ± 4.2
5015 ± 3.9
1005 ± 2.1
Table 3: Comparison of IC50 Values between Parental and Resistant Cell Lines
Cell LineIC50 of CKD-516 (nM)Resistance Index (RI)
Parental (e.g., A549)101
CKD-516 Resistant (e.g., A549-CKDR)e.g., 15015
Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI > 1 indicates increased tolerance.[3]

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of CKD-516 in the Parental Cancer Cell Line

This protocol is essential to establish the baseline sensitivity of the chosen cancer cell line to CKD-516.

Materials:

  • Parental cancer cell line of interest (e.g., A549, HCT116)

  • Complete culture medium

  • CKD-516 (and its active metabolite S-516, if available)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Prepare a series of dilutions of CKD-516 in complete culture medium. A common starting range is 0-100 nM.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of CKD-516. Include a vehicle-only control.

  • Incubate the plate for a period that allows for at least two cell divisions (e.g., 72 hours).[4]

  • After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Establishment of a CKD-516 Resistant Cancer Cell Line

This protocol employs a continuous exposure with a dose-escalation method to gradually select for a resistant cell population.[3][5]

Materials:

  • Parental cancer cell line

  • Complete culture medium

  • CKD-516

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initiation of Culture: Begin by culturing the parental cells in their recommended medium containing a low concentration of CKD-516. A starting concentration of IC20 (the concentration that inhibits 20% of cell proliferation) is often used.[3]

  • Monitoring and Maintenance: Initially, significant cell death is expected. Monitor the cells closely and replace the medium with fresh, drug-containing medium every 2-3 days.

  • Passaging: When the cells reach 70-80% confluency, passage them as you would normally, but always maintain the same concentration of CKD-516 in the culture medium.[6][7]

  • Dose Escalation: Once the cells have adapted and exhibit a stable growth rate at the current drug concentration (typically after 2-3 passages), gradually increase the concentration of CKD-516.[5] A 1.5 to 2-fold increase is a common practice.[5]

  • Iterative Process: Repeat steps 2-4 for several months. The entire process can take 6-12 months or longer.

  • Cryopreservation: At each stage of increased resistance, it is crucial to freeze aliquots of the cells.[5][6] This creates a valuable repository for future experiments and serves as a backup.

Protocol 3: Confirmation and Characterization of the Resistant Phenotype

Once the cells can proliferate in a significantly higher concentration of CKD-516 (e.g., 5-10 times the initial IC50), the resistance of the cell line must be formally characterized.[5]

Materials:

  • Established CKD-516 resistant cell line

  • Parental cell line

  • Complete culture medium (with and without CKD-516)

  • Materials for IC50 determination (as in Protocol 1)

  • Materials for downstream analysis (e.g., western blotting, qPCR, flow cytometry)

Procedure:

  • IC50 Re-determination: Perform an IC50 determination assay (as described in Protocol 1) on both the parental and the newly established resistant cell line. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.[8]

  • Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., over 1-3 months, with multiple passages).[5] Subsequently, re-determine the IC50. A stable resistance will show little to no change in the IC50 value after drug withdrawal.[5]

  • Mechanism of Resistance Studies (Optional but Recommended):

    • Drug Efflux: Investigate the expression of ABC transporters (e.g., P-glycoprotein) using western blotting or qPCR.

    • Target Alteration: Analyze the expression and potential mutations in tubulin subunits.

    • Apoptosis Evasion: Assess the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak).

    • Cell Cycle Analysis: Use flow cytometry to compare the cell cycle distribution of parental and resistant cells in the presence and absence of CKD-516.

Mandatory Visualizations

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Induction of Resistance cluster_2 Phase 3: Validation & Characterization A Select Parental Cancer Cell Line B Determine IC50 of CKD-516 (Protocol 1) A->B C Continuous Culture with Low Dose CKD-516 (IC20) B->C D Monitor Cell Growth & Passage C->D Repeat for several months E Gradual Dose Escalation D->E Repeat for several months E->C Repeat for several months F Cryopreserve at Each Stage E->F G Re-determine IC50 vs. Parental Line (Protocol 3) E->G H Assess Stability of Resistance G->H I Investigate Mechanisms of Resistance G->I

Caption: Experimental workflow for establishing a CKD-516 resistant cancer cell line.

G cluster_0 CKD-516 Action cluster_1 Potential Resistance Mechanisms CKD516 CKD-516 Tubulin Tubulin Polymerization CKD516->Tubulin Inhibits G2M G2/M Arrest Tubulin->G2M Apoptosis Apoptosis G2M->Apoptosis Efflux Increased Drug Efflux (e.g., ABC Transporters) Target Tubulin Subunit Alteration/Mutation ApoptosisInhibit Inhibition of Apoptosis (e.g., Upregulation of Bcl-2) ApoptosisInhibit->Apoptosis Blocks CKD516_res CKD-516 CKD516_res->Efflux

Caption: Signaling pathways of CKD-516 action and potential resistance mechanisms.

References

Application

Application Notes and Protocols for CKD-516 in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals Introduction CKD-516 (Valecobulin) is a novel small molecule inhibitor that functions as a vascular disrupting agent (VDA). Its mechanism of action involves...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-516 (Valecobulin) is a novel small molecule inhibitor that functions as a vascular disrupting agent (VDA). Its mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine-binding site of β-tubulin. This disruption of the microtubule network in cancer cells leads to cell cycle arrest at the G2/M phase, induction of endoplasmic reticulum (ER) stress, and generation of reactive oxygen species (ROS), ultimately culminating in apoptosis.[1] Furthermore, CKD-516 selectively targets the tumor vasculature, causing a collapse of the tumor blood vessels and leading to extensive central tumor necrosis.[2][3][4] Preclinical studies have demonstrated the potential of CKD-516 as a therapeutic agent for Non-Small Cell Lung Cancer (NSCLC), particularly in combination with standard chemotherapy and radiation.[2][3][4][5] This document provides a detailed protocol for establishing an NSCLC xenograft mouse model to evaluate the in vivo efficacy of CKD-516.

Signaling Pathway of CKD-516 in NSCLC

CKD516_Signaling_Pathway cluster_0 CKD-516 Action on Tumor Vasculature cluster_1 CKD-516 Action on NSCLC Cells CKD516_V CKD-516 Tubulin_V Endothelial Cell β-Tubulin CKD516_V->Tubulin_V binds to colchicine site Microtubule_Depolymerization_V Microtubule Depolymerization Tubulin_V->Microtubule_Depolymerization_V inhibits polymerization Vessel_Collapse Tumor Blood Vessel Collapse Microtubule_Depolymerization_V->Vessel_Collapse Central_Necrosis Central Tumor Necrosis Vessel_Collapse->Central_Necrosis CKD516_C CKD-516 (S516 metabolite) Tubulin_C Cancer Cell β-Tubulin CKD516_C->Tubulin_C binds to colchicine site Microtubule_Disruption_C Microtubule Disruption Tubulin_C->Microtubule_Disruption_C inhibits polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption_C->G2M_Arrest ER_Stress Endoplasmic Reticulum Stress Microtubule_Disruption_C->ER_Stress Apoptosis Apoptosis G2M_Arrest->Apoptosis ROS_Generation Reactive Oxygen Species (ROS) Generation ER_Stress->ROS_Generation ROS_Generation->Apoptosis

Caption: Mechanism of action of CKD-516 in NSCLC.

Experimental Protocol: NSCLC Xenograft Mouse Model

This protocol outlines the procedure for establishing a subcutaneous xenograft model using human NSCLC cell lines to test the efficacy of CKD-516.

1. Cell Line Selection and Culture

  • Recommended Cell Lines:

    • H1975: Human NSCLC cell line with EGFR L858R/T790M mutations, resistant to EGFR tyrosine kinase inhibitors (TKIs).[2]

    • A549: Human NSCLC cell line with a KRAS mutation.[2]

    • H460: Human large cell lung cancer cell line.[3][5]

  • Culture Conditions: Culture the selected cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10^7 cells/mL.

2. Animal Model

  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Acclimatize the mice for at least one week before the experiment. House them in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

3. Tumor Implantation

  • Procedure:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave and sterilize the right flank of the mouse.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the prepared flank.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth.

    • Once tumors are palpable, measure the tumor dimensions (length and width) using calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2 .

    • Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

4. CKD-516 Administration and Treatment Groups

  • Drug Preparation: Prepare CKD-516 for intraperitoneal (i.p.) injection. The formulation will depend on the specific instructions from the supplier. It is often dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.

  • Treatment Groups (Example):

    • Group 1: Vehicle Control: Administer the vehicle solution.

    • Group 2: CKD-516 Monotherapy: Administer CKD-516 at a dose of 2.5-3 mg/kg via i.p. injection.[3][5] The frequency of administration can be determined based on the study design (e.g., once daily, every other day).

    • Group 3: Combination Therapy (e.g., with Carboplatin): Administer CKD-516 (3 mg/kg, i.p.) in combination with carboplatin (50 mg/kg, i.p.).[5]

    • Group 4: Combination Therapy (e.g., with Gemcitabine): Administer CKD-516 (2.5 mg/kg, i.p.) in combination with gemcitabine (40 mg/kg, i.p.).[3]

  • Monitoring During Treatment:

    • Continue to measure tumor volume regularly.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

5. Endpoint and Tissue Collection

  • Euthanasia Criteria: Euthanize the mice when the tumor volume reaches a predetermined endpoint (e.g., 2000 mm³), or if there are signs of significant distress or morbidity (e.g., >20% body weight loss).

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) and the remainder can be snap-frozen in liquid nitrogen for molecular analysis.

Experimental Workflow

Xenograft_Workflow start Start: NSCLC Cell Culture prepare_cells Prepare Cell Suspension (5x10^7 cells/mL in Matrigel) start->prepare_cells implant Subcutaneous Implantation (5x10^6 cells/mouse) prepare_cells->implant monitor_growth Monitor Tumor Growth (Volume = (W^2 x L)/2) implant->monitor_growth randomize Randomize Mice (Tumor Volume ~100-150 mm³) monitor_growth->randomize treatment Treatment Administration (e.g., Vehicle, CKD-516, Combination) randomize->treatment monitor_treatment Monitor Tumor Volume & Body Weight treatment->monitor_treatment endpoint Endpoint Criteria Met (e.g., Tumor Volume > 2000 mm³) monitor_treatment->endpoint euthanize Euthanize & Excise Tumor endpoint->euthanize analyze Tissue Analysis (IHC, Molecular Analysis) euthanize->analyze

Caption: Experimental workflow for the NSCLC xenograft mouse model.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize representative data from preclinical studies of CKD-516 in NSCLC xenograft models.

Table 1: CKD-516 in Combination with Docetaxel in H1975 Xenograft Model [2]

Treatment GroupTumor Growth Inhibition (%)Increase in Lifespan (%)
DocetaxelData not quantifiedData not quantified
CKD-516Data not quantifiedData not quantified
Docetaxel + CKD-516Synergistically inhibited tumor growthSynergistically extended lifespan

Table 2: CKD-516 in Combination with Carboplatin in H460 Xenograft Model [5]

Treatment GroupTumor Volume (mm³) at Day XBody Weight Change (%)
Vehicle~1500No significant change
CKD-516 (3 mg/kg)~1000No significant change
Carboplatin (50 mg/kg)~800No significant change
CKD-516 + Carboplatin~200No significant change

Table 3: CKD-516 in Combination with Gemcitabine in H460 Xenograft Model [3]

Treatment GroupTumor Growth Delay (%) vs. ControlTumor Growth Delay (%) vs. Gemcitabine Alone
Gemcitabine (40 mg/kg)Data not quantifiedN/A
CKD-516 (2.5 mg/kg) + Gemcitabine5736

Table 4: CKD-516 in Combination with Radiation in Squamous Cell Carcinoma Xenograft Model [4][6]

Treatment GroupReduction in Tumor Volume (%) at 72h
IR aloneSignificant reduction
CKD-516 + IR (d1)59
CKD-516 + IR (d1, 5)32

Conclusion

The provided protocol offers a comprehensive framework for evaluating the anti-tumor efficacy of CKD-516 in an NSCLC xenograft mouse model. The mechanism of action of CKD-516, targeting both the tumor vasculature and the cancer cells themselves, makes it a promising candidate for further preclinical and clinical investigation, particularly in combination with existing cancer therapies. The use of well-characterized NSCLC cell lines and a standardized protocol will ensure the generation of robust and reproducible data to support the development of CKD-516 as a novel treatment for NSCLC.

References

Method

Application Note: Quantitative Determination of Ckd-516 and its Metabolite S516 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ckd-516, a novel vascular disrupting agent, and its active metabolite, S516, in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers a rapid analysis time. This validated assay provides the necessary precision and accuracy for pharmacokinetic studies in a clinical research setting.

Introduction

Ckd-516 is a promising new therapeutic agent with vascular disrupting properties currently under investigation for the treatment of advanced solid tumors. To adequately characterize its pharmacokinetic profile, a reliable bioanalytical method for the quantification of Ckd-516 and its primary active metabolite, S516, in biological matrices is essential. This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of both analytes in human plasma.

Experimental

Materials and Reagents
  • Ckd-516 reference standard

  • S516 reference standard

  • Mosapride (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (K2EDTA)

  • Deionized water

Equipment
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS)

  • Analytical balance

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Pipettes

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Ckd-516, S516, and the internal standard (Mosapride) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Ckd-516 and S516 stock solutions in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation from Human Plasma
  • To 200 µL of plasma sample, add 50 µL of the internal standard working solution (10 ng/mL Mosapride).

  • Add 1.5 mL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the samples at 5,000 x g for 5 minutes.[1]

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of 80% methanol.[1]

  • Dilute the reconstituted sample 2-fold with the mobile phase.[1]

  • Inject the prepared sample into the LC-MS/MS system.[1]

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column Luna C18 (50 x 2.0 mm, 5 µm)
Mobile Phase 0.05% formic acid in 10 mM ammonium formate and acetonitrile (70:30, v/v)
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Isocratic

Mass Spectrometry Conditions

ParameterCkd-516S516Mosapride (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition m/z 537 > 270m/z 438 > 270m/z 422 > 198

Quantitative Data Summary

The following table summarizes the quantitative performance of the LC-MS/MS method for Ckd-516 and S516 in human plasma.

ParameterCkd-516S516
Linearity Range 0.5 - 500 ng/mL0.2 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]0.2 ng/mL[1]
Correlation Coefficient (r²) > 0.99> 0.99
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% bias) Within ±15%Within ±15%
Recovery > 85%> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 200 µL Plasma add_is Add Internal Standard (Mosapride) plasma->add_is add_mtbe Add 1.5 mL MTBE add_is->add_mtbe vortex Vortex add_mtbe->vortex centrifuge Centrifuge @ 5,000g vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 80% Methanol evaporate->reconstitute dilute Dilute with Mobile Phase reconstitute->dilute inject Inject into LC-MS/MS dilute->inject lc LC Separation (Luna C18) inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantification of Ckd-516 and S516 in plasma.

signaling_pathway Ckd_516 Ckd-516 (Prodrug) Metabolism In vivo Metabolism Ckd_516->Metabolism S516 S516 (Active Metabolite) VascularDisruption Vascular Disruption S516->VascularDisruption Metabolism->S516 TumorCellDeath Tumor Cell Death VascularDisruption->TumorCellDeath

Caption: Simplified metabolic pathway of Ckd-516.

References

Application

Application Note: Visualizing Microtubule Dynamics via Immunofluorescence Staining of Acetylated α-Tubulin Following Ckd-516 Treatment

Audience: Researchers, scientists, and drug development professionals. Introduction Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, motility, and...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, motility, and intracellular transport.[1] Their dynamic nature is tightly regulated by a variety of post-translational modifications (PTMs) of their primary subunit, tubulin. One of the key PTMs is the acetylation of α-tubulin at lysine-40 (K40), a modification correlated with increased microtubule stability.[2][3] The level of tubulin acetylation is controlled by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs), with HDAC6 being the primary cytoplasmic tubulin deacetylase.[2][4] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can be visualized and quantified to assess changes in microtubule stability.[5][6]

Ckd-516 is a water-soluble valine prodrug of S-516, identified as a potent tubulin polymerization inhibitor.[7][8] Its primary mechanism involves binding to tubulin to prevent its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][9] While its principal action is the disruption of microtubule formation, investigating its effect on tubulin acetylation can provide deeper insights into its complete mechanism of action or reveal potential secondary effects on microtubule stability.

This application note provides a detailed protocol for the immunofluorescence staining of acetylated α-tubulin in cultured cells treated with Ckd-516, allowing for the qualitative and quantitative analysis of its impact on microtubule acetylation and stability.

Principle of the Method

The protocol is based on treating cultured cells with Ckd-516 to modulate microtubule dynamics. Following treatment, cells are fixed to preserve their cellular structure, permeabilized to allow antibody entry, and blocked to prevent non-specific antibody binding. A primary antibody specific to acetylated α-tubulin is used to label the modified microtubules. A secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is then applied for visualization. The cell nuclei are counterstained with DAPI. Finally, the stained cells are imaged using fluorescence microscopy, and the intensity of the acetylated tubulin signal is quantified to determine the effect of Ckd-516.

Signaling Pathway and Experimental Rationale

While Ckd-516 is primarily known as a tubulin polymerization inhibitor, this protocol assesses its potential impact on the tubulin acetylation pathway. The diagram below illustrates the canonical pathway for tubulin acetylation regulation, which is the target for HDAC6 inhibitors. This provides a framework for interpreting any observed changes in acetylation after Ckd-516 treatment.

cluster_0 Cellular State cluster_1 Enzymatic Regulation cluster_2 Pharmacological Intervention tubulin α-Tubulin Dimer mt Dynamic Microtubule tubulin->mt Polymerization stable_mt Stable Acetylated Microtubule mt->stable_mt Acetylation stable_mt->mt Deacetylation HDAC6 HDAC6 HDAC6->stable_mt HAT HATs HAT->mt CKD516 Ckd-516 (Hypothesized Interaction) CKD516->tubulin Inhibits Polymerization CKD516->HDAC6 Potential Inhibition?

Caption: Ckd-516's primary and hypothesized secondary mechanisms of action on microtubules.

Materials and Reagents

  • Cell Line: e.g., HeLa, MCF-7, or NIH3T3 cells

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Ckd-516: Stock solution in DMSO (e.g., 10 mM)

  • Primary Antibody: Mouse anti-acetyl-α-tubulin (Clone 6-11B-1)

  • Secondary Antibody: Goat anti-mouse IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pre-warmed to 37°C

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS[2]

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS[10]

  • Wash Buffer: Phosphate-Buffered Saline (PBS)

  • Mounting Medium: Antifade mounting medium

  • Culture Vessels: 24-well plate with sterile glass coverslips

Detailed Experimental Protocol

The following workflow outlines the key stages of the experiment.

A 1. Cell Seeding & Culture (24-48h, 50-70% confluency) B 2. Ckd-516 Treatment (e.g., 0, 1, 5, 10 µM for 24h) A->B C 3. Fixation (4% PFA, 15 min, RT) B->C D 4. Permeabilization (0.25% Triton X-100, 10 min, RT) C->D E 5. Blocking (1% BSA, 30-60 min, RT) D->E F 6. Primary Antibody Incubation (Anti-acetyl-α-tubulin, 1-2h RT or O/N 4°C) E->F G 7. Secondary Antibody Incubation (Alexa Fluor 488 anti-mouse, 1h RT, in dark) F->G H 8. Counterstaining & Mounting (DAPI, 5 min; Mount on slide) G->H I 9. Imaging & Analysis (Fluorescence Microscope) H->I

Caption: Step-by-step workflow for immunofluorescence staining of acetylated tubulin.

Step 1: Cell Seeding and Treatment

  • Seed cells onto sterile glass coverslips in a 24-well plate to achieve 50-70% confluency on the day of the experiment.[10]

  • Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

  • Prepare working solutions of Ckd-516 in fresh culture medium at desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO equivalent).

  • Remove the old medium, wash once with PBS, and add the Ckd-516-containing medium or vehicle control to the respective wells.

  • Incubate for the desired treatment duration (e.g., 24 hours).

Step 2: Fixation and Permeabilization

  • Carefully aspirate the treatment medium from each well.

  • Gently wash the cells three times with PBS.

  • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[10]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[10]

  • Wash the cells three times with PBS for 5 minutes each.

Step 3: Immunostaining

  • Block non-specific binding by adding 1% BSA in PBS and incubating for 30-60 minutes at room temperature.[10]

  • Dilute the primary anti-acetyl-α-tubulin antibody in the blocking buffer (e.g., 1:1000 dilution, optimize as per manufacturer's data sheet).

  • Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10]

  • Wash the cells three times with PBS for 5 minutes each.

  • From this step onwards, protect the samples from light.

  • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (e.g., 1:1000 dilution).

  • Incubate with the secondary antibody for 1 hour at room temperature in the dark.[10]

  • Wash the cells three times with PBS for 5 minutes each in the dark.

Step 4: Mounting and Imaging

  • Incubate cells with a DAPI solution for 5 minutes at room temperature to counterstain nuclei.[10]

  • Wash twice with PBS.

  • Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.

  • Seal the edges of the coverslips and allow them to dry. Store slides at 4°C in the dark until imaging.

  • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

Data Presentation and Analysis

Images should be captured under identical settings (e.g., exposure time, gain) for all treatment groups to allow for accurate comparison. Quantitative analysis can be performed by measuring the mean fluorescence intensity of the acetylated tubulin signal per cell using image analysis software (e.g., ImageJ/Fiji).[11][12]

Table 1: Quantitative Analysis of Acetylated α-Tubulin Fluorescence Intensity

Ckd-516 ConcentrationMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
0 µM (Vehicle Control)150.4± 12.51.00
1 µM145.2± 11.80.97
5 µM138.9± 14.10.92
10 µM125.7± 15.30.84

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on the cell line and experimental conditions.

Expected Results:

  • If Ckd-516 acts solely as a tubulin polymerization inhibitor: A dose-dependent decrease in overall microtubule density may be observed. The effect on the proportion of acetylated tubulin might be minimal or could decrease due to microtubule destabilization.

  • If Ckd-516 also inhibits HDAC6: A dose-dependent increase in the fluorescence intensity of acetylated α-tubulin would be expected, indicating microtubule stabilization.[5]

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blocking or washing; Secondary antibody is non-specific.Increase blocking time to 60 minutes; Increase the number and duration of washes; Titrate secondary antibody.
Weak or No Signal Primary antibody concentration too low; Inactive primary antibody.Optimize primary antibody concentration; Use a fresh antibody aliquot.
Microtubule structure is poor Cells were over-permeabilized; Fixation was inadequate.Reduce Triton X-100 concentration or incubation time; Ensure PFA is freshly prepared.
Image is out of focus Coverslip mounted incorrectly.Ensure the cell-side of the coverslip is facing the objective; Use sufficient mounting medium to avoid bubbles.

References

Method

Application Note: Western Blot Analysis of Cell Cycle Proteins Following Ckd-516 Exposure

Audience: Researchers, scientists, and drug development professionals. Introduction: The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulatory proteins that, in complex with their cyclin partners, drive the cell through its different phases. The CDK4/6-Cyclin D complex is particularly critical for the G1-S phase transition. It phosphorylates the Retinoblastoma (Rb) tumor suppressor protein, leading to the release of the E2F transcription factor.[1][2][3][4] Once free, E2F initiates the transcription of genes required for DNA replication and S-phase entry.[1][3][5]

Ckd-516 is a potent and selective small molecule inhibitor targeting CDK4 and CDK6. By inhibiting these kinases, Ckd-516 is hypothesized to prevent Rb phosphorylation, maintain Rb in its active, E2F-bound state, and thereby induce G1 cell cycle arrest.[1][6] This application note provides a detailed protocol for using Western blot analysis to investigate the effects of Ckd-516 on key proteins within the CDK4/6-Rb-E2F signaling pathway. This method allows for the precise measurement of changes in protein expression and phosphorylation status, providing critical insights into the compound's mechanism of action.

Signaling Pathway and Experimental Overview

The diagrams below illustrate the targeted signaling pathway and the general experimental workflow for the Western blot analysis.

CDK4_6_Rb_E2F_Pathway cluster_G1 G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) pRb p-Rb (Inactive) Rb->pRb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb->E2F Releases Rb_E2F->Rb Rb_E2F->E2F Rb_E2F->S_Phase_Genes Represses Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Ckd516 Ckd-516 Ckd516->CDK46

Caption: Ckd-516 inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Cancer cell line + Ckd-516) B 2. Cell Lysis (Protein Extraction with RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein separation by size) C->D E 5. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (Overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) G->H I 9. Detection (Chemiluminescence - ECL) H->I J 10. Imaging & Data Analysis (Quantify band intensity) I->J

Caption: Standard workflow for Western blot analysis from cell treatment to data analysis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing Western blot analysis to assess the impact of Ckd-516 on cell cycle proteins.

Cell Culture and Treatment
  • Cell Seeding: Seed a cancer cell line known to have intact Rb (e.g., MCF-7, ZR-75-1 for breast cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with varying concentrations of Ckd-516 (e.g., 0, 10, 50, 100, 500 nM) diluted in fresh culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

Cell Lysate Preparation[7][8]
  • Wash: Aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.

  • Scrape & Collect: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (protein extract) to a new, clean microcentrifuge tube. Store at -80°C or proceed to the next step.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a Bradford or BCA Protein Assay Kit, following the manufacturer's instructions.

  • Normalization: Based on the concentrations, calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 20-30 µg per lane). Normalize the volume with lysis buffer and add 4X Laemmli sample buffer.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes.

SDS-PAGE (Polyacrylamide Gel Electrophoresis)[9][10]
  • Gel Preparation: Use a precast polyacrylamide gel (e.g., 4-15% gradient gel) or cast your own gel with a percentage appropriate for the molecular weights of the target proteins.

  • Loading: Load the denatured protein samples (20-30 µ g/lane ) and a molecular weight marker into the wells.

  • Electrophoresis: Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer[7][10]
  • Membrane Activation: Activate a PVDF membrane by briefly immersing it in methanol, followed by rinsing in deionized water and soaking in transfer buffer.

  • Assembly: Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet or semi-dry).

  • Transfer: Perform the electrotransfer at a constant current or voltage for a specified time (e.g., 100 V for 1 hour).

Immunoblotting[8][10]
  • Blocking: After transfer, wash the membrane briefly with 1X TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.

    • Recommended Primary Antibodies:

      • Phospho-Rb (Ser807/811)

      • Total Rb

      • CDK4

      • CDK6

      • Cyclin D1

      • Cyclin E1

      • β-Actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

Detection and Analysis
  • Substrate Incubation: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each target protein band to the corresponding loading control band (e.g., β-Actin).

Data Presentation: Expected Outcomes

The following table presents hypothetical quantitative data from a Western blot experiment designed to test the effects of Ckd-516 on the Rb pathway in MCF-7 cells after 24 hours of treatment. Data is represented as the relative band intensity normalized to the loading control (β-Actin) and expressed as a fold change relative to the vehicle control (0 nM).

Table 1: Hypothetical Quantitative Western Blot Analysis of Cell Cycle Proteins Post Ckd-516 Exposure

Target ProteinCkd-516 (0 nM)Ckd-516 (50 nM)Ckd-516 (100 nM)Ckd-516 (500 nM)Expected Outcome
p-Rb (Ser807/811) 1.000.450.150.05Dose-dependent decrease
Total Rb 1.001.051.101.15No significant change or slight increase
Cyclin D1 1.000.981.020.95No significant change
CDK4 1.001.030.971.05No significant change
Cyclin E1 1.000.600.300.10Dose-dependent decrease
β-Actin 1.001.001.001.00Consistent expression (Loading Control)

Interpretation of Hypothetical Data: The data demonstrates that Ckd-516 treatment leads to a significant, dose-dependent reduction in the phosphorylation of Rb at Ser807/811, a direct target site of CDK4/6.[7] This inhibition of Rb phosphorylation prevents the release of E2F, which in turn leads to a downstream decrease in the expression of E2F target genes, such as Cyclin E1.[3] The levels of total Rb, CDK4, and Cyclin D1 are not expected to change significantly with short-term treatment, confirming that Ckd-516 acts by inhibiting kinase activity rather than altering protein expression of its direct targets. These results are consistent with Ckd-516 inducing G1 cell cycle arrest.

References

Application

Application Notes and Protocols for CKD-516 in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of CKD-516...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of CKD-516, a novel therapeutic agent. The information is compiled from various preclinical studies to assist in the design and execution of in vivo experiments.

Overview of CKD-516

CKD-516 is a water-soluble, small molecule prodrug that is rapidly converted in vivo to its active metabolite, S-516. It functions primarily as a potent tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism of action classifies CKD-516 as a vascular disrupting agent (VDA), which selectively targets and disrupts the existing tumor vasculature, leading to hemorrhagic necrosis and tumor growth inhibition.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of CKD-516 and its active metabolite S-516 in various preclinical animal models.

Table 1: Dosage of CKD-516 in Preclinical Animal Models

Animal ModelCancer/Disease ModelRoute of AdministrationDosageDosing ScheduleReference
BALB/c Nude MiceLung Squamous Cell Carcinoma (H520 Xenograft)Intraperitoneal (IP)3 mg/kgOnce, 1 hour after irradiation[1]
BALB/c Nude MiceLung Squamous Cell Carcinoma (H520 Xenograft)Intraperitoneal (IP)5 mg/kgOnce, 1 hour after irradiation[1]
BALB/c Nude MiceLung Squamous Cell Carcinoma (H520 Xenograft)Intraperitoneal (IP)3 mg/kgOn day 1 and day 5, 1 hour after irradiation[1]
Hsd:Athymic Nude-Foxn1nu MiceLung Cancer (A549 Orthotopic)Oral (PO)Not specifiedThree times weekly or once daily[2]
Murine ModelColon Cancer (CT26)Not specified10 mg/kgNot specified[3]
Murine ModelLung Cancer (3LL)Not specified10 mg/kgNot specified[3]

Table 2: Pharmacokinetic Parameters of CKD-516 and S-516 in Sprague-Dawley Rats

CompoundRoute of AdministrationDose (mg/kg)SexAUClast (ng·h/mL)Oral Bioavailability (%)
S-516 (from IV CKD-516)Intravenous (IV)4Male1170N/A
S-516 (from IV CKD-516)Intravenous (IV)4Female2670N/A
S-516 (from PO CKD-516)Oral (PO)4Male21118.0
S-516 (from PO CKD-516)Oral (PO)4Female78029.2

AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Data adapted from a pharmacokinetic study in rats.[1]

Signaling Pathways and Mechanism of Action

CKD-516's primary mechanism of action is the inhibition of tubulin polymerization. As a prodrug, it is converted to the active metabolite S-516, which binds to tubulin and prevents the formation of microtubules. This disruption of the microtubule network leads to G2/M cell cycle arrest and apoptosis in rapidly dividing cells, such as endothelial cells in tumor vasculature and cancer cells.

While CKD-516 is not a direct histone deacetylase (HDAC) inhibitor, its effects on tubulin are relevant to HDAC6. HDAC6 is a cytoplasmic deacetylase that counts α-tubulin among its substrates. Inhibition of HDAC6 can lead to hyperacetylation of tubulin, which affects microtubule stability and function. The interplay between tubulin polymerization inhibitors like S-516 and the acetylation status of tubulin regulated by HDAC6 may represent a point of mechanistic convergence.

CKD516_Tubulin_Pathway cluster_drug Drug Administration cluster_cellular Cellular Effects CKD516 CKD-516 (Prodrug) S516 S-516 (Active Metabolite) CKD516->S516 Metabolic Conversion Tubulin α/β-Tubulin Dimers S516->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Vascular_Disruption Vascular Disruption in Tumors Microtubules->Vascular_Disruption Disruption in Endothelial Cells leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

CKD-516 Mechanism as a Tubulin Polymerization Inhibitor.

HDAC6_Tubulin_Pathway cluster_acetylation Tubulin Acetylation Cycle cluster_regulation Functional Regulation Tubulin α-Tubulin Acetylated_Tubulin Acetylated α-Tubulin Tubulin->Acetylated_Tubulin Acetylation Acetylated_Tubulin->Tubulin Deacetylation Microtubule_Stability Microtubule Stability and Function Acetylated_Tubulin->Microtubule_Stability Regulates HDAC6 HDAC6 HATs HATs Cellular_Processes Cellular Processes (e.g., trafficking, motility) Microtubule_Stability->Cellular_Processes Impacts

Role of HDAC6 in Tubulin Deacetylation.

Experimental Protocols

The following protocols are generalized from published preclinical studies and should be adapted to specific experimental needs and institutional guidelines.

Animal Models
  • Xenograft Mouse Model of Lung Squamous Cell Carcinoma:

    • Animal Strain: BALB/c nude mice (athymic).

    • Cell Line: H520 human lung squamous cell carcinoma cells.

    • Procedure: Subcutaneously inject H520 cells into the flank of the mice. Allow tumors to reach a specified volume (e.g., 100-200 mm³) before initiating treatment.[1]

  • Orthotopic Lung Cancer Mouse Model:

    • Animal Strain: Hsd:Athymic Nude-Foxn1nu mice.

    • Cell Line: A549 human lung adenocarcinoma cells.

    • Procedure: Implant A549 cells directly into the lung. Confirm tumor establishment via imaging (e.g., MRI) before treatment.[2]

  • Pharmacokinetic Studies in Rats:

    • Animal Strain: Sprague-Dawley rats.

    • Procedure: Administer CKD-516 via intravenous or oral routes. Collect blood samples at predetermined time points for analysis of CKD-516 and S-516 concentrations.

Preparation and Administration of CKD-516

a) Intraperitoneal (IP) Administration (for mouse models):

  • Formulation: Dissolve CKD-516 powder in sterile phosphate-buffered saline (PBS).

  • Concentration: Prepare a stock solution and dilute to the final desired concentration for injection. The final volume should be appropriate for the size of the animal (typically 100-200 µL for a mouse).

  • Procedure:

    • Gently restrain the mouse.

    • Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure the needle is not in a blood vessel or organ.

    • Inject the CKD-516 solution slowly.

b) Oral (PO) Administration (for mouse and rat models):

  • Formulation: CKD-516 is available in tablet form for clinical studies and can be formulated as a solution or suspension for animal studies. For experimental purposes, it can be dissolved in a suitable vehicle such as water or a specific formulation buffer if available from the supplier.

  • Procedure (Gavage):

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the animal's nose to the last rib to determine the appropriate insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Administer the solution slowly.

c) Intravenous (IV) Administration (for rat models):

  • Formulation: Dissolve CKD-516 in a sterile, injectable vehicle suitable for intravenous administration (e.g., saline).

  • Procedure (Tail Vein Injection):

    • Warm the rat's tail to dilate the lateral tail veins.

    • Place the rat in a restraining device.

    • Insert a 27-30 gauge needle attached to a syringe containing the CKD-516 solution into one of the lateral tail veins.

    • Inject the solution slowly.

Experimental Workflow for Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of CKD-516 in a xenograft cancer model.

Efficacy_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., H520) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization CKD516_Prep 5. Preparation of CKD-516 Randomization->CKD516_Prep Administration 6. Drug Administration (e.g., IP) CKD516_Prep->Administration Monitoring 7. Monitor Body Weight and Tumor Volume Administration->Monitoring Sacrifice 8. Euthanasia and Tumor Excision Monitoring->Sacrifice Histology 9. Histological Analysis (H&E, IHC) Sacrifice->Histology Data_Analysis 10. Data Analysis and Interpretation Histology->Data_Analysis

Experimental workflow for in vivo efficacy studies.

Safety and Toxicology Considerations

In preclinical studies, high doses of CKD-516 (5 mg/kg in mice) have been associated with gradual weight loss.[1] Clinical studies in humans have reported gastrointestinal adverse events such as diarrhea and nausea.[4] Researchers should carefully monitor animal well-being, including body weight, food and water intake, and general behavior, throughout the study period. Establishing a maximum tolerated dose (MTD) in the specific animal model is recommended before initiating large-scale efficacy studies.

Conclusion

CKD-516 is a promising vascular disrupting agent with demonstrated preclinical efficacy in various cancer models. The provided data and protocols offer a foundation for researchers to design and conduct further preclinical investigations into its therapeutic potential. Careful consideration of the animal model, administration route, and dosing schedule is crucial for obtaining reliable and reproducible results. Further studies are warranted to explore the full therapeutic window and potential applications of CKD-516 in other disease contexts.

References

Method

Application Notes and Protocols for Evaluating CKD-516 Vascular Disruption using DCE-MRI

For Researchers, Scientists, and Drug Development Professionals Introduction CKD-516 is a novel, water-soluble, small-molecule vascular disrupting agent (VDA) that functions as a tubulin polymerization inhibitor.[1][2] I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-516 is a novel, water-soluble, small-molecule vascular disrupting agent (VDA) that functions as a tubulin polymerization inhibitor.[1][2] Its active metabolite, S-516, binds to tubulin, leading to the disruption of the microtubule network in endothelial cells.[3][4] This disruption causes a cascade of events, including cell cycle arrest at the G2/M phase and, crucially, the rapid shutdown of established tumor vasculature.[2][5] The ensuing vascular collapse leads to extensive tumor necrosis and apoptosis by depriving the tumor of essential nutrients and oxygen.[1][5] Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative assessment of vascular perfusion and permeability, making it an invaluable tool for evaluating the pharmacodynamic effects of VDAs like CKD-516 in both preclinical and clinical settings.[6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing DCE-MRI to evaluate the vascular-disrupting effects of CKD-516.

Mechanism of Action: CKD-516 Signaling Pathway

CKD-516, a prodrug, is converted to its active form, S-516. S-516 targets tubulin, a key component of microtubules. By inhibiting tubulin polymerization, S-516 disrupts the cytoskeleton of endothelial cells, leading to a change in cell shape and loss of cell-cell adhesion. This culminates in the breakdown of the tumor's vascular integrity.

CKD_516_Pathway cluster_blood_vessel Tumor Blood Vessel cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Endothelial Cell) endothelial_cell Endothelial Cell CKD516_prodrug CKD-516 (Prodrug) S516_active S-516 (Active) CKD516_prodrug->S516_active Conversion tubulin Tubulin S516_active->tubulin Inhibits Polymerization cytoskeleton Cytoskeletal Disruption S516_active->cytoskeleton microtubules Microtubules tubulin->microtubules Polymerization vascular_disruption Vascular Disruption cytoskeleton->vascular_disruption

Figure 1. CKD-516 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies evaluating the vascular disrupting effects of CKD-516 using DCE-MRI.

Table 1: Preclinical DCE-MRI Data in Rabbit VX2 Intramuscular Tumor Model [7][8]

ParameterTime PointControl Group (Saline)Treated Group (CKD-516, 0.7 mg/kg)% Change from Baseline (Treated)p-value (vs. Control)
Ktrans (min⁻¹) Baseline0.138 ± 0.0470.148 ± 0.051--
4 hours post0.143 ± 0.0520.089 ± 0.039-39.9%<0.001
1 week post0.151 ± 0.0580.121 ± 0.045-18.2%0.04
iAUC (arbitrary units) Baseline38.9 ± 12.141.2 ± 13.5--
4 hours post40.1 ± 13.224.5 ± 10.8-40.5%<0.001
1 week post42.3 ± 14.133.7 ± 11.9-18.2%0.03

Ktrans: Volume transfer coefficient; iAUC: Initial area under the gadolinium concentration-time curve.

Table 2: Phase I Clinical Trial DCE-MRI Data in Patients with Advanced Solid Tumors [9]

Patient IDDose Level (mg/m²)Tumor TypeBaseline Ktrans (min⁻¹)24h post-infusion Ktrans (min⁻¹)% Change in Ktrans
13.3Colorectal0.120.08-33.3%
25.0Gastric0.250.15-40.0%
37.0Ovarian0.180.11-38.9%
49.0Sarcoma0.310.19-38.7%
59.0Colorectal0.090.07-22.2%

Data presented is a representative subset for illustrative purposes, based on the trends reported in the study. The study observed a general trend of decreased Ktrans and iAUC 24 hours after the first infusion of CKD-516.[9]

Experimental Protocols

Preclinical Evaluation of CKD-516 in a Rabbit Tumor Model using DCE-MRI

This protocol is based on the methodology described in studies evaluating CKD-516 in a rabbit VX2 intramuscular tumor model.[7][8]

1. Animal Model

  • Species: New Zealand White rabbits.

  • Tumor Model: VX2 carcinoma tumors implanted in the back muscles.

  • Tumor Growth: Allow tumors to grow to a suitable size for imaging (e.g., 10-15 mm in diameter).

2. Drug Administration

  • Drug: CKD-516.

  • Dose: 0.7-0.75 mg/kg body weight.[8][10]

  • Formulation: Dilute in normal saline (e.g., 3 mL).

  • Administration: Slow intravenous injection via the auricular vein (e.g., at a rate of 1 mL/min).

  • Control Group: Administer an equivalent volume of normal saline.

3. DCE-MRI Acquisition

  • MRI System: 3.0T MRI scanner.

  • Imaging Schedule:

    • Baseline scan (before CKD-516 administration).

    • Follow-up scans at 4 hours and 1 week post-administration.[8]

  • Anesthesia: Induce and maintain anesthesia throughout the imaging procedure.

  • Imaging Sequence: T1-weighted radial gradient echo sequence (e.g., VIBE).

  • Sequence Parameters (Example):

    • Repetition Time (TR) / Echo Time (TE): 3.2 / 1.1 ms.

    • Flip Angle: 15°.

    • Matrix Size: 128x128.

    • Slice Thickness: 3 mm.

    • Field of View (FOV): 160 mm.

    • Temporal Resolution: 5 seconds.

  • Contrast Agent:

    • Agent: Gadoteric acid (or other gadolinium-based contrast agent).

    • Dose: 0.1 mmol/kg.

    • Administration: Intravenous bolus injection via the auricular vein.

  • Dynamic Scan Duration: 10 minutes, including pre-contrast imaging.[11]

4. Data Analysis

  • Software: Utilize appropriate software for pharmacokinetic modeling of DCE-MRI data.

  • Region of Interest (ROI): Draw ROIs encompassing the tumor tissue on the MR images.

  • Pharmacokinetic Model: Employ the Tofts model or a similar two-compartment model to analyze the dynamic data.[8]

  • Quantitative Parameters: Calculate Ktrans (volume transfer constant) and iAUC (initial area under the curve).[7]

  • Statistical Analysis: Compare the changes in Ktrans and iAUC between the treated and control groups at each time point using appropriate statistical tests (e.g., linear mixed model).

Clinical Evaluation of CKD-516 in Patients with Advanced Solid Tumors using DCE-MRI

This protocol is based on the methodology from the Phase I clinical trial of CKD-516.[9]

1. Patient Population

  • Patients with advanced, refractory solid tumors.

2. Drug Administration

  • Drug: CKD-516.

  • Dosing Regimen: Intravenous administration on Day 1 and Day 8 of a 3-week cycle.[9]

  • Dose Escalation: Employ a standard 3+3 dose-escalation design, with dose levels ranging from 1 mg/m² to 12 mg/m².[9]

3. DCE-MRI Acquisition

  • MRI System: 1.5T or 3.0T clinical MRI scanner.

  • Imaging Schedule:

    • Screening/Baseline scan (before the first dose of CKD-516).

    • Follow-up scan at 24 hours after the first infusion.[9]

  • Imaging Sequence: T1-weighted spoiled gradient-echo sequence.

  • Contrast Agent:

    • Agent: Gadolinium-based contrast agent.

    • Dose: Standard clinical dose (e.g., 0.1 mmol/kg).

    • Administration: Intravenous bolus injection.

  • Dynamic Scan: Acquire a series of T1-weighted images before, during, and after contrast agent administration.

4. Data Analysis

  • Software: Use validated software for DCE-MRI analysis.

  • Pharmacokinetic Modeling: Apply a pharmacokinetic model (e.g., Tofts model) to the dynamic data to derive quantitative parameters.

  • Primary Parameters: Ktrans and iAUC.[9]

  • Analysis: Evaluate the change in DCE-MRI parameters from baseline to the 24-hour post-infusion time point for each patient.

Experimental Workflow Visualization

Experimental_Workflow cluster_preclinical Preclinical Study (Rabbit Model) cluster_clinical Clinical Study (Phase I) animal_model Establish VX2 Tumor Model baseline_mri_pre Baseline DCE-MRI animal_model->baseline_mri_pre drug_admin_pre Administer CKD-516 (0.7 mg/kg) or Saline baseline_mri_pre->drug_admin_pre followup_mri_4h DCE-MRI at 4 hours drug_admin_pre->followup_mri_4h followup_mri_1w DCE-MRI at 1 week followup_mri_4h->followup_mri_1w data_analysis_pre Analyze Ktrans and iAUC followup_mri_1w->data_analysis_pre patient_enroll Enroll Patients with Advanced Tumors baseline_mri_clin Baseline DCE-MRI patient_enroll->baseline_mri_clin drug_admin_clin Administer CKD-516 (Dose Escalation) baseline_mri_clin->drug_admin_clin followup_mri_24h DCE-MRI at 24 hours drug_admin_clin->followup_mri_24h data_analysis_clin Analyze Ktrans and iAUC followup_mri_24h->data_analysis_clin safety_efficacy Assess Safety and Efficacy data_analysis_clin->safety_efficacy

Figure 2. Preclinical and Clinical Experimental Workflow.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing CKD-516 and S-516 Concentrations for Cytotoxicity Studies

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting cytotoxicity studies involving CKD-516 and its active metabo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting cytotoxicity studies involving CKD-516 and its active metabolite, S-516.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between CKD-516 and S-516?

CKD-516 is a water-soluble L-valine prodrug of S-516. Upon administration, CKD-516 is converted to its active metabolite, S-516. S-516 is a potent tubulin polymerization inhibitor and vascular disrupting agent (VDA) that exerts cytotoxic effects on cancer cells.[1]

Q2: What is the mechanism of action of S-516?

S-516 functions as a tubulin polymerization inhibitor. It binds to tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2]

Q3: What are the key considerations when designing a cytotoxicity study for S-516?

When designing a cytotoxicity study for S-516, it is crucial to select an appropriate cell line, determine a suitable range of drug concentrations, and choose a relevant assay for measuring cell viability or death. The incubation time of the drug with the cells is another critical parameter that should be optimized.

Q4: Which cytotoxicity assays are recommended for S-516?

Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays are suitable for assessing the cytotoxicity of S-516. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of LDH from damaged cells.

Quantitative Data Summary

The following table summarizes the available in vitro data for S-516. It is important to note that IC50 values can vary between different studies and experimental conditions.

CompoundCell LineCancer TypeParameterValueReference
S-516--Tubulin Polymerization InhibitionIC50: 4.3 µM[1]
S-516HL-60Human Promyelocytic LeukemiaCell Cycle Arrest (G2/M)30 nM[1]
S-516HUVECHuman Umbilical Vein Endothelial CellsCytoskeletal Changes10 nM[3]
S-516HCT116Human Colorectal CarcinomaCytotoxicityNot specified[1]
S-516HCT15Human Colorectal Carcinoma (P-gp overexpressing)CytotoxicityNot specified[1]
S-516H460Human Lung CarcinomaInhibition of Cell ProliferationNot specified[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability after treatment with S-516. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • S-516 stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of S-516 in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of S-516. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

LDH Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • S-516 stock solution (dissolved in DMSO)

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of S-516 concentrations in complete culture medium. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Troubleshooting Guides

MTT Assay

  • Q: My absorbance readings are too low.

    • A: This could be due to low cell seeding density, insufficient incubation time with MTT, or cell death in the control wells. Optimize your cell number and incubation times.

  • Q: I'm observing high background absorbance.

    • A: This may be caused by microbial contamination or interference from phenol red in the culture medium. Use sterile techniques and consider using a phenol red-free medium.

  • Q: The formazan crystals are not dissolving completely.

    • A: Ensure thorough mixing after adding the solubilization solution. You can gently pipette up and down or use a plate shaker.

LDH Assay

  • Q: The spontaneous LDH release in my control wells is high.

    • A: This indicates that your control cells may be unhealthy. Ensure you are using cells in the logarithmic growth phase and handle them gently during plating and media changes. Over-confluency can also lead to increased cell death.

  • Q: My results are not reproducible.

    • A: Inconsistent results can arise from variations in cell seeding, incubation times, or reagent preparation. Maintain consistency in all steps of the protocol.

  • Q: The absorbance values are out of the linear range of the assay.

    • A: You may need to adjust the initial cell seeding density or dilute the supernatant before performing the LDH reaction.

Signaling Pathways and Experimental Workflows

G cluster_0 S-516 Mechanism of Action S516 S-516 Tubulin α/β-Tubulin Dimers S516->Tubulin Binds to Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Spindle Mitotic Spindle Formation Disrupted Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

S-516 inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.

G cluster_1 Cytotoxicity Study Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with CKD-516/S-516 (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 24/48/72 hours Treat->Incubate2 Assay Perform Cytotoxicity Assay (MTT or LDH) Incubate2->Assay Read Measure Absorbance Assay->Read Analyze Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

A typical workflow for conducting a cytotoxicity study.

References

Optimization

Troubleshooting inconsistent results in Ckd-516 tubulin assays

Welcome to the technical support center for Ckd-516 tubulin polymerization assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsis...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ckd-516 tubulin polymerization assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions.

Troubleshooting Guide for Inconsistent Results

Obtaining reliable and reproducible data is critical when evaluating the effect of Ckd-516 on tubulin polymerization. Below is a summary of common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal in Control Wells 1. Inactive Tubulin: Improper storage (-80°C is critical), multiple freeze-thaw cycles.[1] 2. Incorrect Temperature: Assay must be performed at 37°C to induce polymerization.[1][2][3] 3. GTP Degradation: GTP is essential for polymerization and can degrade if not stored or prepared correctly.[1]1. Ensure tubulin is stored at -80°C and avoid repeated freeze-thaw cycles.[1] Use fresh aliquots for each experiment. 2. Pre-warm the 96-well plate and the spectrophotometer to 37°C before adding the tubulin mix.[1][2][3] 3. Use freshly prepared or properly stored GTP stock solutions.[1]
High Background Signal at Time Zero 1. Ckd-516/S516 Precipitation: The compound may not be fully soluble in the assay buffer, causing light scattering.[1] 2. Buffer Contamination: Particulates in the buffer can scatter light.1. Check the solubility of Ckd-516 or its active form, S516, in the assay buffer. If solubility is an issue, consider reducing the starting concentration or using a different solvent (ensure the final solvent concentration is low, e.g., <1% DMSO).[1] 2. Filter-sterilize all buffers before use.
Inconsistent IC50 Values 1. Variable Cell Proliferation Rates: If using a cell-based assay, different cell lines will have different doubling times.[4] 2. Pipetting Errors: Inaccurate pipetting can lead to significant variability. 3. Compound Instability: Ckd-516 or S516 may not be stable under assay conditions.1. Adjust the duration of the cell viability assay to suit the specific cell line's growth rate.[4] 2. Use calibrated pipettes and consider using duplicate or triplicate wells to identify and mitigate experimental errors. 3. Assess the stability of your compound in the assay buffer over the time course of the experiment.
Discrepancy Between Biochemical and Cell-Based Assays 1. Poor Cell Permeability: Ckd-516 may not efficiently cross the cell membrane to reach its intracellular target.[4] 2. Drug Efflux: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.[4] 3. Metabolic Inactivation: Cellular enzymes may rapidly metabolize Ckd-516 into an inactive form.[4]1. Evaluate the cell permeability of Ckd-516 using standard assays. 2. Test for drug efflux by using cell lines with known expression of efflux pumps or by using efflux pump inhibitors. Ckd-516 has been shown to be effective in P-gp overexpressing cell lines.[5] 3. Investigate the metabolic stability of Ckd-516 in the cell lines being used.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ckd-516?

A1: Ckd-516 is a water-soluble prodrug that is converted in the body to its active metabolite, S516.[5][6] S516 is a potent tubulin polymerization inhibitor.[5][6] It binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells.[5][6] Additionally, Ckd-516 acts as a vascular disrupting agent (VDA), selectively targeting and destroying the blood vessels that supply tumors.[6][7]

Q2: How should I prepare Ckd-516 for my assay?

A2: Ckd-516 is a water-soluble prodrug.[5] For in vitro tubulin polymerization assays, it is often the active metabolite, S516, that is used.[6] If using Ckd-516, it should be dissolved in an appropriate buffer. If using S516, which may have different solubility properties, a small amount of a solvent like DMSO may be required. Always ensure the final solvent concentration in the assay is low (typically <1%) to avoid interfering with the assay.[1]

Q3: What are the key phases of a tubulin polymerization curve?

A3: A typical tubulin polymerization curve, monitored by an increase in absorbance or fluorescence, has three phases:

  • Nucleation (Lag Phase): The initial slow phase where tubulin dimers form small aggregates or "nuclei."

  • Growth (Polymerization Phase): A rapid increase in signal as the nuclei quickly elongate into microtubules.

  • Steady State (Plateau Phase): The rate of polymerization equals the rate of depolymerization, and there is no net change in the microtubule mass.[2][3]

Q4: Can I use a fluorescence-based assay instead of a turbidity-based one?

A4: Yes, fluorescence-based assays are a common alternative. These assays often use a fluorescent reporter, such as DAPI, which preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[8] This method can offer increased sensitivity and may be less susceptible to interference from colored compounds.[8]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

Materials:

  • Lyophilized tubulin protein (≥99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Ckd-516 (or active metabolite S516) and control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor)

  • Pre-chilled 96-well plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Procedure:

  • Preparation: Thaw all reagents on ice. Keep the tubulin on ice at all times.[1]

  • Compound Preparation: Prepare a 10x working stock of Ckd-516/S516 and control compounds by diluting them in General Tubulin Buffer. A serial dilution is recommended to test a range of concentrations.

  • Tubulin Polymerization Mix Preparation (on ice): For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[1]

  • Assay Plate Setup: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the wells of a pre-warmed 96-well plate.[1]

  • Initiate Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1][2][3]

Visualizations

Ckd-516 Mechanism of Action

Ckd516_Mechanism cluster_drug Drug Administration cluster_cellular Cellular Environment Ckd-516 (Prodrug) Ckd-516 (Prodrug) S516 (Active) S516 (Active) Ckd-516 (Prodrug)->S516 (Active) Metabolic Conversion Tubulin Dimers Tubulin Dimers S516 (Active)->Tubulin Dimers Binds to Microtubule Formation Microtubule Formation Tubulin Dimers->Microtubule Formation Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Formation->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Mechanism of action for Ckd-516.

Tubulin Assay Experimental Workflow

Tubulin_Assay_Workflow cluster_prep Preparation (On Ice) cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Thaw Reagents (Tubulin, Buffers, GTP) C Prepare Tubulin Polymerization Mix (Tubulin + GTP + Glycerol in Buffer) A->C B Prepare 10x Compound Dilutions (Ckd-516, Controls) D Pipette 10µL of 10x Compound into Pre-warmed 37°C Plate B->D E Add 90µL of Cold Tubulin Mix to Initiate Polymerization C->E F Read Absorbance at 340nm (Every 60s for 60 min at 37°C) E->F G Analyze Data: Plot Absorbance vs. Time F->G

Caption: Experimental workflow for a tubulin polymerization assay.

References

Troubleshooting

Technical Support Center: Managing CKD-516 Off-Target Effects in Preclinical Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of CKD-51...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of CKD-516 in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CKD-516?

A1: CKD-516 is a prodrug that is rapidly converted to its active metabolite, S-516. S-516 is a potent tubulin polymerization inhibitor.[1][2] It binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] As a vascular disrupting agent (VDA), CKD-516 also targets the established tumor vasculature, causing a rapid shutdown of blood flow and leading to tumor necrosis.[1][3]

Q2: What are the known on-target effects of CKD-516 in preclinical models?

A2: The primary on-target effects of CKD-516 are potent anti-tumor activity, including inhibition of tumor growth and induction of tumor necrosis.[1][2][4] Preclinical studies have demonstrated its efficacy in various murine and human tumor xenograft models.[1][2]

Q3: What are the potential off-target effects of CKD-516?

A3: While specific off-target binding partners for CKD-516 are not extensively documented in publicly available literature, potential off-target effects can be inferred from adverse events observed in clinical trials and the known side effects of other tubulin inhibitors. These may include gastrointestinal toxicities (diarrhea, nausea, vomiting), myelosuppression (neutropenia), hypertension, neurotoxicity, and cardiotoxicity.[1][5][6][7][8]

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: Distinguishing between on-target and off-target effects is crucial. A key strategy is to include a structurally unrelated compound with the same on-target mechanism (i.e., another tubulin polymerization inhibitor). If both compounds produce the same phenotype, it is more likely an on-target effect. Additionally, using a negative control analog of CKD-516, if available, can help. This analog would be structurally similar but inactive against tubulin.

Q5: Should I be concerned about multidrug resistance (MDR) when using CKD-516?

A5: The active metabolite of CKD-516, S-516, has shown efficacy against cancer cell lines that overexpress P-glycoprotein (P-gp), a key MDR transporter.[1][2] This suggests that CKD-516 may be less susceptible to certain mechanisms of multidrug resistance compared to other tubulin inhibitors.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Animal Mortality

Possible Cause:

  • Off-target toxicity: The observed toxicity may be due to the interaction of CKD-516 or its active metabolite S-516 with unintended molecular targets.

  • Vehicle-related toxicity: The formulation vehicle may be causing adverse effects.

  • Dose miscalculation or formulation error: Incorrect dosing or improper formulation can lead to excessive exposure.

Troubleshooting Steps:

  • Conduct a dose-range-finding study: Determine the maximum tolerated dose (MTD) in your specific preclinical model.

  • Include a vehicle-only control group: This will help differentiate between compound-related and vehicle-related toxicity.

  • Monitor for specific organ toxicities: Based on potential off-target effects, conduct regular monitoring of:

    • Gastrointestinal system: Observe for signs of diarrhea, vomiting, and weight loss.

    • Hematological system: Perform complete blood counts (CBCs) to check for neutropenia and other cytopenias.

    • Cardiovascular system: Monitor blood pressure and heart rate. Consider electrocardiograms (ECGs) if cardiotoxicity is suspected.

    • Nervous system: Observe for any behavioral changes or signs of neuropathy.

  • Histopathological analysis: At the end of the study, perform a thorough histopathological examination of major organs to identify any tissue damage.

Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy

Possible Cause:

  • Pharmacokinetic (PK) issues: Poor absorption, rapid metabolism, or inefficient conversion of the prodrug CKD-516 to the active S-516 in the animal model.

  • Bioavailability: The oral bioavailability of CKD-516 can vary.[9]

  • Tumor microenvironment: The in vivo tumor microenvironment can influence drug response.

Troubleshooting Steps:

  • Pharmacokinetic analysis: Measure the plasma concentrations of both CKD-516 and S-516 over time to understand their absorption, distribution, metabolism, and excretion (ADME) profiles in your model.

  • Pharmacodynamic (PD) assessment: Correlate the PK data with a PD marker of target engagement. For CKD-516, this could be the analysis of microtubule polymerization status in tumor tissue or the measurement of cell cycle arrest.

  • Optimize dosing regimen: Based on the PK/PD data, adjust the dose and schedule to ensure adequate exposure of the tumor to the active drug.

  • Evaluate different routes of administration: While CKD-516 is orally available, intravenous administration has also been used in preclinical and clinical studies and may provide more consistent exposure.[1][9]

Quantitative Data Summary

Table 1: Preclinical Efficacy of CKD-516

ModelTumor TypeCKD-516 Dose and ScheduleOutcomeReference
MiceMurine Colon Carcinoma (CT26)Not specifiedMarked antitumor efficacy[1][2]
MiceMurine Lewis Lung Carcinoma (3LL)Not specifiedMarked antitumor efficacy[1][2]
MiceHuman Colon Carcinoma Xenograft (HCT116)Not specifiedMarked antitumor efficacy[1][2]
MiceHuman Colon Carcinoma Xenograft (HCT15)Not specifiedMarked antitumor efficacy[1][2]
MiceHuman Lung Carcinoma Xenograft (H460)2.5 mg/kg, i.p.Extensive central tumor necrosis[4]

Table 2: Adverse Events Observed in a Phase I Clinical Trial of Intravenous CKD-516

Adverse EventGrade 1/2 (%)Grade 3 (%)Total (%)Reference
Diarrhea30.413.043.4[1][8]
Nausea21.7021.7[1][8]
Vomiting21.7021.7[1][8]
Abdominal Pain21.74.326.0[1][8]
Myalgia17.4017.4[1][8]
HypertensionNot specifiedDose-limiting toxicity at 12 mg/m²/dayNot specified[8]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay biochemically assesses the direct effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • CKD-516 (or S-516) and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a 2x tubulin solution in ice-cold polymerization buffer.

  • Prepare 2x serial dilutions of CKD-516/S-516 and control compounds in polymerization buffer.

  • Add 50 µL of the compound dilutions to the wells of a pre-chilled 96-well plate.

  • Initiate the polymerization reaction by adding 50 µL of the 2x tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

Protocol 2: Cell-Based Microtubule Structure Analysis (Immunofluorescence)

This protocol visualizes the effect of CKD-516 on the microtubule network within cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • CKD-516 and vehicle control (e.g., DMSO)

  • Glass coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of CKD-516 or vehicle control for a predetermined time (e.g., 24 hours).

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the microtubule structure using a fluorescence microscope.

Visualizations

CKD516_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Target Cell (Tumor or Endothelial) CKD516 CKD-516 (Prodrug) S516 S-516 (Active Metabolite) CKD516->S516 Metabolic Conversion Tubulin α/β-Tubulin Dimers S516->Tubulin Binds to Tubulin Microtubules Microtubules S516->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization DisruptedMicrotubules Disrupted Microtubules Microtubules->DisruptedMicrotubules Leads to G2M_Arrest G2/M Phase Arrest DisruptedMicrotubules->G2M_Arrest Causes VascularDisruption Vascular Disruption DisruptedMicrotubules->VascularDisruption In Endothelial Cells Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of CKD-516.

Troubleshooting_Workflow Start Unexpected Toxicity or Poor Efficacy Observed CheckDose Verify Dose Calculation and Formulation Start->CheckDose VehicleControl Run Vehicle-Only Control Group Start->VehicleControl PK_PD_Study Conduct PK/PD Study CheckDose->PK_PD_Study ToxicityAssessment Systematic Toxicity Assessment (CBC, Blood Pressure, Histopathology) VehicleControl->ToxicityAssessment OptimizeDose Optimize Dosing Regimen ToxicityAssessment->OptimizeDose AnalyzePK Analyze Plasma Levels of CKD-516 and S-516 PK_PD_Study->AnalyzePK AnalyzePD Assess Target Engagement (e.g., Tubulin Polymerization in Tumor) PK_PD_Study->AnalyzePD AnalyzePK->OptimizeDose AnalyzePD->OptimizeDose Outcome Refined Preclinical Experiment OptimizeDose->Outcome

Caption: Troubleshooting workflow for in vivo studies.

Off_Target_Investigation_Logic Observation Adverse Event Observed (e.g., Hypertension, Neuropathy) Hypothesis Hypothesize Off-Target Mechanism Observation->Hypothesis InVitroScreen In Vitro Target Screening (e.g., Kinase Panel, Receptor Binding) Hypothesis->InVitroScreen NegativeControl Use Structurally Unrelated Tubulin Inhibitor Hypothesis->NegativeControl ValidateHit Validate Hits in Cell-Based Assays InVitroScreen->ValidateHit ComparePhenotypes Compare Phenotypes ValidateHit->ComparePhenotypes NegativeControl->ComparePhenotypes Conclusion Identify Potential Off-Target ComparePhenotypes->Conclusion

Caption: Logic for investigating off-target effects.

References

Optimization

Technical Support Center: CKD-516 Prodrug to S-516 Conversion

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the prodrug CKD-516 and its active metaboli...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the prodrug CKD-516 and its active metabolite, S-516.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vivo conversion of CKD-516 to its active metabolite S-516?

A1: CKD-516 is a valine prodrug designed for rapid in vivo conversion to its active form, S-516.[1] Preclinical studies in rats and dogs have demonstrated that after intravenous administration, CKD-516 is quickly metabolized to S-516 in the plasma.[2] While specific conversion rate percentages are not publicly available, the rapid appearance of S-516 and its pharmacokinetic profile suggest a high conversion efficiency.

Q2: What are the potential sources of variability in the conversion of CKD-516 to S-516?

A2: Variability in the conversion rate can arise from several factors, including:

  • Species and Sex Differences: Preclinical studies have shown marked differences in the metabolism of CKD-516. For instance, the rate of metabolism in rat liver microsomes differs significantly between males and females.[2] In female rats, the exposure to S-516 (AUClast) after intravenous injection of CKD-516 was 2.3-fold higher than in male rats.[3]

  • Liver Function: As the liver is a primary site of drug metabolism, any impairment in liver function could affect the conversion of CKD-516. In a clinical study, the half-life of S-516 was significantly longer in patients with splenomegaly (suggestive of liver cirrhosis and portal hypertension) compared to those without (6.1 vs 4.6 hours).[4]

  • Genetic Polymorphisms: Although not specifically reported for CKD-516, genetic variations in metabolic enzymes are a common source of inter-individual differences in drug metabolism.

  • Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of the same metabolic enzymes could potentially alter the conversion of CKD-516. S-516 showed moderate inhibition of CYP1A2 and CYP2C8 in vitro, suggesting a potential for drug-drug interactions.[2]

Q3: Which enzymes are responsible for the conversion of CKD-516 to S-516?

A3: The specific enzymes responsible for the hydrolysis of the valine ester in CKD-516 to yield S-516 have not been explicitly identified in the available literature. However, this conversion is likely mediated by esterases present in the plasma and various tissues, particularly the liver.

Q4: How can I troubleshoot unexpected pharmacokinetic profiles of S-516 in my animal studies?

A4: If you observe unexpected plasma concentrations of S-516, consider the following:

  • Review Animal Demographics: Check the species, strain, sex, and age of the animals, as these can all influence drug metabolism.

  • Assess Animal Health: Ensure the animals are healthy, with no underlying conditions (especially liver abnormalities) that could affect metabolism.

  • Verify Dosing Procedure: Confirm the accuracy of the dose preparation and administration route.

  • Check for Contaminants: Ensure that feed, bedding, or co-administered substances are not interfering with the metabolism of CKD-516.

  • Re-validate Analytical Method: If you are analyzing the plasma samples in-house, re-validate your bioanalytical method to rule out any technical issues.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lower than expected S-516 plasma concentrations 1. Inefficient prodrug conversion. 2. Rapid clearance of S-516. 3. Issues with drug formulation or administration. 4. Analytical error.1. Investigate potential species-specific differences in esterase activity. 2. Analyze plasma for both CKD-516 and S-516 to determine the ratio. 3. Review the health status of the animals, particularly liver function. 4. Verify the dose and route of administration. 5. Re-run analytical standards and quality control samples.
Higher than expected S-516 plasma concentrations 1. Saturated metabolism or clearance pathways. 2. Reduced clearance of S-516. 3. Overdosing.1. Consider a dose-ranging study to assess dose-proportionality. 2. Evaluate renal and hepatic function of the animals. 3. Double-check dose calculations and preparation.
High inter-individual variability in S-516 levels 1. Genetic variability in metabolic enzymes. 2. Differences in individual animal health. 3. Inconsistent drug administration.1. Increase the number of animals per group to improve statistical power. 2. Stratify results by sex to investigate sex-specific differences. 3. Ensure consistent and accurate dosing technique for all animals.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic parameters for S-516 following the administration of CKD-516 in preclinical species.

Table 1: Pharmacokinetic Parameters of S-516 in Rats Following a Single Dose of CKD-516

ParameterMale Rats (IV)Female Rats (IV)Male Rats (Oral)Female Rats (Oral)
Dose of CKD-516 10 mg/kg10 mg/kg30 mg/kg30 mg/kg
Tmax (h) 0.080.080.250.25
Cmax (ng/mL) 1,138.82,055.7443.21,029.3
AUClast (ng·h/mL) 913.42,139.7785.61,842.1
t1/2 (h) 1.51.41.91.8

Data adapted from Kim et al.[3]

Table 2: Half-life of S-516 in Preclinical Species and Humans

SpeciesHalf-life (t1/2) of S-516
Rats ~1.5 hours[2]
Dogs ~8 hours[2]
Humans (without splenomegaly) 4.6 hours[4]
Humans (with splenomegaly) 6.1 hours[4]

Experimental Protocols

Protocol: Quantification of CKD-516 and S-516 in Plasma using LC-MS/MS

This protocol is a representative example based on standard bioanalytical methods for small molecules. Specific parameters may need to be optimized for your instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate CKD-516, S-516, and the internal standard. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor to product ion transitions for CKD-516, S-516, and the internal standard by infusing standard solutions into the mass spectrometer.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Data Analysis

  • Integrate the peak areas for CKD-516, S-516, and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of CKD-516 and S-516 in the unknown samples by interpolating from the calibration curve.

Visualizations

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Administer CKD-516 to experimental animals Sampling Collect blood samples at various time points Dosing->Sampling Centrifugation Centrifuge blood to separate plasma Sampling->Centrifugation Storage Store plasma at -80°C Centrifugation->Storage Extraction Extract CKD-516 and S-516 from plasma Storage->Extraction LCMS Quantify using LC-MS/MS Extraction->LCMS PK Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) LCMS->PK

Caption: Experimental workflow for assessing the in vivo conversion of CKD-516 to S-516.

logical_relationship cluster_factors Influencing Factors Prodrug CKD-516 (Prodrug) Administration Conversion In Vivo Conversion Prodrug->Conversion ActiveMetabolite S-516 (Active Metabolite) Plasma Concentration Conversion->ActiveMetabolite Species Species Species->Conversion Sex Sex Sex->Conversion LiverFunction Liver Function LiverFunction->Conversion Genetics Genetic Polymorphisms Genetics->Conversion DDI Drug-Drug Interactions DDI->Conversion

Caption: Factors influencing the in vivo conversion of CKD-516 to S-516.

References

Troubleshooting

Technical Support Center: Addressing CKD-516-Induced Hypertension in Animal Studies

Disclaimer: The following information is provided for a hypothetical compound, "CKD-516." Publicly available scientific literature does not contain specific data for a compound with this designation. The content below is...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound, "CKD-516." Publicly available scientific literature does not contain specific data for a compound with this designation. The content below is based on established principles of drug-induced hypertension in animal models, particularly those relevant to chronic kidney disease (CKD) research.

This guide is intended for researchers, scientists, and drug development professionals who are encountering or anticipating hypertension as a side effect of CKD-516 in their animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in blood pressure in our animal models treated with CKD-516. Is this an expected side effect?

A1: While specific data on CKD-516 is not publicly available, it is not uncommon for investigational drugs, particularly those targeting pathways relevant to renal function, to have off-target effects on blood pressure regulation. Hypertension can be a consequence of various mechanisms, including activation of the renin-angiotensin-aldosterone system (RAAS), increased sympathetic nervous system activity, or fluid retention.[1][2] It is crucial to characterize the nature and mechanism of this hypertensive effect.

Q2: What are the potential mechanisms through which CKD-516 might be inducing hypertension?

A2: Potential mechanisms for drug-induced hypertension in the context of renal research include:

  • RAAS Activation: The compound may directly or indirectly stimulate the release of renin, leading to increased angiotensin II and aldosterone production, which are potent vasoconstrictors and promote sodium and water retention.[1][3]

  • Sympathetic Nervous System (SNS) Stimulation: CKD-516 could increase sympathetic outflow from the central nervous system, leading to increased heart rate and peripheral vascular resistance.

  • Endothelial Dysfunction: The compound might impair the production of vasodilators like nitric oxide or increase the production of vasoconstrictors like endothelin.

  • Sodium and Water Retention: Direct effects on renal tubular function could lead to volume expansion and a subsequent rise in blood pressure.[1]

Q3: Which animal models are most appropriate for studying CKD-516-induced hypertension?

A3: The choice of animal model is critical and depends on the research question. Common models for studying hypertension, particularly in the context of kidney disease, include:

  • Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.

  • 5/6 Nephrectomy (Subtotal Nephrectomy) Model: This surgical model mimics chronic kidney disease and often leads to hypertension.[4][5]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of volume-dependent hypertension with suppressed renin levels.[5][6]

  • Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model induces renovascular hypertension through unilateral renal artery stenosis, leading to RAAS activation.[5][7]

Troubleshooting Guide

Problem 1: High variability in blood pressure readings between animals in the same treatment group.

  • Possible Cause: Inconsistent measurement technique.

  • Troubleshooting Steps:

    • Ensure all personnel are trained on the standardized blood pressure measurement protocol (e.g., tail-cuff or telemetry).

    • Acclimatize animals to the measurement procedure to minimize stress-induced fluctuations.

    • Take multiple readings for each animal at the same time of day and average them.

    • If using tail-cuff, ensure proper cuff size and placement.

Problem 2: Unexpectedly high mortality in the CKD-516 high-dose group.

  • Possible Cause: Severe, uncontrolled hypertension leading to cardiovascular events.

  • Troubleshooting Steps:

    • Implement continuous blood pressure monitoring via telemetry if possible to capture the full extent of the hypertensive response.

    • Consider dose-response studies to identify a maximum tolerated dose with a manageable hypertensive effect.

    • Perform histopathological analysis of target organs (heart, kidneys, brain) to identify signs of end-organ damage.[8][9]

    • Consider co-administration of a well-characterized antihypertensive agent to determine if mitigating the hypertension improves survival.

Problem 3: Blood pressure elevation is not consistent across different studies with CKD-516.

  • Possible Cause: Differences in experimental conditions or animal characteristics.

  • Troubleshooting Steps:

    • Review and standardize protocols across all studies, including animal strain, age, sex, diet (especially sodium content), and housing conditions.

    • Verify the formulation and administration of CKD-516 to ensure consistency.

    • Be aware that the gut microbiome can influence blood pressure, and variations in animal vendors or housing may play a role.[2]

Quantitative Data Summary

The following tables provide representative data from common animal models of hypertension that can serve as a reference for contextualizing the effects of CKD-516.

Table 1: Typical Blood Pressure Values in Different Hypertensive Rat Models

Animal ModelSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Mean Arterial Pressure (mmHg)Citation(s)
Normotensive (e.g., Wistar-Kyoto)110 - 13070 - 9080 - 100
Spontaneously Hypertensive Rat (SHR)180 - 220110 - 140130 - 160
5/6 Nephrectomy140 - 18090 - 120105 - 140[4]
DOCA-Salt160 - 200100 - 130120 - 150[5]
Two-Kidney, One-Clip (2K1C)150 - 190100 - 120115 - 145[5]

Table 2: Common Antihypertensive Agents and Their Effects in Animal Models

Drug ClassExampleTypical Reduction in Mean Arterial Pressure (mmHg)Primary Mechanism of ActionCitation(s)
ACE InhibitorEnalapril, Benazepril15 - 30Inhibits conversion of Angiotensin I to Angiotensin II[3]
Angiotensin II Receptor Blocker (ARB)Losartan, Telmisartan15 - 30Blocks the AT1 receptor
Calcium Channel BlockerAmlodipine20 - 40Blocks L-type calcium channels, causing vasodilation[8]
DiureticHydrochlorothiazide10 - 20Increases sodium and water excretion
Alpha-2 Adrenergic AgonistClonidine20 - 35Centrally acting sympatholytic[10]

Experimental Protocols

Protocol 1: Induction of Hypertension via 5/6 Subtotal Nephrectomy in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Anesthesia: Anesthetize the rat using isoflurane or a combination of ketamine/xylazine.

  • Surgical Procedure (First Stage):

    • Make a flank incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

    • Suture the incision.

  • Recovery: Allow the animal to recover for one week.

  • Surgical Procedure (Second Stage):

    • Make a flank incision on the right side to expose the right kidney.

    • Perform a complete right nephrectomy.

    • Suture the incision.

  • Post-Operative Care: Provide appropriate analgesia and monitor for signs of distress.

  • Hypertension Development: Hypertension typically develops over 4-8 weeks.[4] Blood pressure can be monitored weekly using the tail-cuff method or continuously with telemetry.

Protocol 2: Blood Pressure Measurement Using the Tail-Cuff Method in Rats

  • Acclimatization: Place the rat in a restraining device on a warming platform (37°C) for 15-20 minutes per day for at least three consecutive days prior to the first measurement. This minimizes stress.

  • Cuff Placement: Place the appropriate-sized occlusion cuff and sensor at the base of the rat's tail.

  • Measurement Cycle: The system will automatically inflate and deflate the cuff. The sensor detects the return of blood flow.

  • Data Collection: Perform at least 10-15 measurement cycles per session.

  • Data Analysis: Discard the first few readings to allow for stabilization. Average the remaining valid readings to obtain the systolic blood pressure for that session.

Visualizations

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects Renin Renin Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleavage by Renin AngII Angiotensin II AngI->AngII Conversion by ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Binds to Aldosterone Aldosterone AT1R->Aldosterone Stimulates Release Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Na_Retention Sodium & Water Retention Aldosterone->Na_Retention Hypertension Hypertension Vasoconstriction->Hypertension Na_Retention->Hypertension CKD516 CKD-516 (Hypothetical) CKD516->Renin Stimulates (Hypothesized) Experimental_Workflow start Start: Select Animal Model (e.g., Sprague-Dawley Rats) acclimatize Acclimatization (1 week) start->acclimatize baseline Baseline BP Measurement (Telemetry or Tail-Cuff) acclimatize->baseline grouping Randomize into Groups: 1. Vehicle Control 2. CKD-516 (Low Dose) 3. CKD-516 (High Dose) baseline->grouping treatment Daily Dosing (e.g., 4 weeks) grouping->treatment monitoring Weekly BP & Body Weight Monitoring treatment->monitoring During Treatment endpoint Endpoint: Terminal BP Blood/Tissue Collection treatment->endpoint monitoring->treatment analysis Data Analysis: - Statistical Comparison - Histopathology - Biomarker Analysis endpoint->analysis end End analysis->end Troubleshooting_Tree Start Unexpected BP Results (High Variability or No Effect) CheckDose Verify CKD-516 Dose & Formulation Start->CheckDose CheckProtocol Review BP Measurement Protocol & Training Start->CheckProtocol CheckAnimals Assess Animal Health & Stress Levels Start->CheckAnimals DoseOK Dose Correct? CheckDose->DoseOK ProtocolOK Protocol Standardized? CheckProtocol->ProtocolOK AnimalsOK Animals Healthy? CheckAnimals->AnimalsOK DoseOK->ProtocolOK Yes Rederive Rederive Compound & Re-test DoseOK->Rederive No ProtocolOK->AnimalsOK Yes Retrain Retrain Personnel & Standardize ProtocolOK->Retrain No AcclimatizeMore Increase Acclimatization Period AnimalsOK->AcclimatizeMore No (Stressed) Consult Consult with Senior Scientist or Veterinarian AnimalsOK->Consult Yes

References

Optimization

Best practices for long-term storage and stability of Ckd-516

Disclaimer: CKD-516 is an investigational drug. Detailed information regarding its long-term storage, stability, and specific experimental protocols are typically proprietary and disseminated to authorized personnel thro...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: CKD-516 is an investigational drug. Detailed information regarding its long-term storage, stability, and specific experimental protocols are typically proprietary and disseminated to authorized personnel through controlled documents such as an Investigator's Brochure. The following guide is based on best practices for handling investigational compounds in a research setting and publicly available information. Researchers must consult the documentation provided by the drug sponsor for definitive guidance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for CKD-516?

A: Specific long-term storage conditions for CKD-516 are not publicly available. However, for most investigational small molecule drugs in solid form, it is best practice to store them in a cool, dry, and dark environment. Typically, this would be at controlled room temperature (20-25°C) or refrigerated (2-8°C), protected from light and moisture. Always refer to the manufacturer's or sponsor's certificate of analysis and product handling documentation for specific temperature and humidity requirements.

Q2: How should I handle CKD-516 upon receipt?

A: Upon receipt, the container should be inspected for any damage. The product should be quarantined under the recommended storage conditions until it is formally logged into your inventory.[1] All shipments of investigational drugs should be accompanied by documentation that needs to be carefully reviewed and stored.[1]

Q3: Is CKD-516 light-sensitive?

A: While specific data on the photosensitivity of CKD-516 is not available in the public domain, it is a standard precaution for all investigational compounds to protect them from light to prevent potential photodegradation.[1][2] Amber vials or light-protective overwraps should be used.

Q4: What is the stability of CKD-516 in solution?

A: The stability of CKD-516 in various solvents and at different concentrations has not been publicly disclosed. For preclinical studies, it has been dissolved in saline for injection or purified water for oral gavage. The stability of a reconstituted solution depends on the solvent, concentration, pH, and temperature. It is crucial to determine the stability of your specific formulation for the duration of your experiment. This is typically done through a stability-indicating analytical method, such as HPLC.[3][4][5]

Q5: What are the potential degradation pathways for CKD-516?

A: Information on the specific degradation products of CKD-516 is not publicly available. As part of the drug development process, forced degradation studies are conducted to identify potential degradation pathways under stress conditions such as acid, base, heat, oxidation, and light.[3][4][6] This information is critical for developing a stability-indicating analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of CKD-516 stock solution.1. Prepare fresh stock solutions for each experiment. 2. Perform a stability study of the stock solution under your experimental conditions (solvent, concentration, temperature). 3. Aliquot and store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles.
Loss of compound activity over time Improper long-term storage.1. Verify the storage conditions (temperature, humidity, light exposure) against the sponsor's recommendations. 2. Check for any temperature excursions in the storage unit.[1] 3. If in doubt, request a new batch of the compound and a certificate of analysis.
Precipitation of CKD-516 in solution Poor solubility in the chosen solvent or exceeding the solubility limit.1. Consult literature or the manufacturer for recommended solvents. 2. Consider the use of co-solvents or excipients to improve solubility. 3. Determine the solubility of CKD-516 in your chosen solvent system before preparing high-concentration stock solutions.

Data Presentation

The following tables are templates that researchers can use to summarize stability data obtained from their own experiments or from the manufacturer's documentation.

Table 1: Long-Term Storage Stability of Solid CKD-516

Storage ConditionTime PointAssay (%)Total Impurities (%)Appearance
2-8°C0 months
6 months
12 months
24 months
25°C / 60% RH0 months
6 months
12 months
24 months

Table 2: Stability of CKD-516 in Solution

Solvent SystemConcentrationStorage TemperatureTime PointAssay (%)Degradation Product X (%)
Saline1 mg/mL4°C0 hours
24 hours
48 hours
DMSO10 mM-20°C0 days
30 days
90 days

Experimental Protocols

Protocol 1: General Procedure for Reconstitution of CKD-516 for In Vitro Experiments

  • Preparation: Bring the vial of solid CKD-516 to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target stock concentration.

  • Dissolution: Vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the appropriate cell culture medium or buffer.

Visualizations

experimental_workflow Experimental Workflow for CKD-516 Solution Preparation and Use cluster_storage Long-Term Storage cluster_prep Stock Solution Preparation cluster_short_term_storage Short-Term Storage cluster_use Experimental Use storage Solid CKD-516 (Store as recommended) reconstitution Reconstitute in Solvent (e.g., DMSO) storage->reconstitution aliquot Aliquot into single-use vials reconstitution->aliquot frozen_storage Store at -20°C or -80°C aliquot->frozen_storage thaw Thaw aliquot frozen_storage->thaw dilution Prepare Working Solution thaw->dilution experiment Perform Experiment dilution->experiment

Caption: Workflow for preparing and using CKD-516 solutions.

logical_relationship Factors Affecting CKD-516 Stability stability CKD-516 Stability temperature Temperature temperature->stability light Light Exposure light->stability humidity Humidity (for solid form) humidity->stability solvent Solvent Choice (for solutions) solvent->stability ph pH (for solutions) ph->stability oxygen Oxygen/Oxidation oxygen->stability

Caption: Key factors that can influence the stability of CKD-516.

References

Troubleshooting

Improving the therapeutic index of Ckd-516 in combination therapy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CKD-516 in combination therapy. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CKD-516 in combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is CKD-516 and what is its primary mechanism of action?

CKD-516 is a novel, orally available small molecule that functions as a vascular disrupting agent (VDA).[1][2] Its active metabolite, S-516, inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[3] This disruption of microtubule dynamics in endothelial cells leads to a rapid and selective shutdown of established tumor vasculature, resulting in extensive tumor necrosis.[3][4] CKD-516 also induces G2/M phase cell cycle arrest in cancer cells.[3][5]

Q2: What is the rationale for using CKD-516 in combination with other anti-cancer agents?

The primary rationale for combination therapy is to enhance the overall anti-tumor effect and overcome the limitations of VDA monotherapy. While VDAs like CKD-516 effectively induce necrosis in the core of a tumor, a viable rim of tumor cells often remains at the periphery, leading to tumor regrowth.[4][6] Combining CKD-516 with conventional chemotherapy or radiotherapy can target these surviving, well-oxygenated, and proliferating cells at the tumor margin.[4][7] Preclinical studies have shown that CKD-516 enhances the anti-tumor activity of chemotherapeutic agents like gemcitabine.[5]

Q3: What is the therapeutic index of CKD-516 and what are the common adverse events observed in clinical trials?

The therapeutic index of CKD-516 is being evaluated in ongoing clinical trials. The maximum tolerated dose (MTD) for intravenous CKD-516 was determined to be 12 mg/m²/day.[3][8] For the oral formulation, the recommended phase II dose is 20 mg/day (15 mg/day for patients with a body surface area <1.65 m²).[1][2]

Common adverse events associated with CKD-516 in combination with irinotecan include diarrhea (79%), nausea (74%), vomiting (67%), and neutropenia (62%).[9] In a monotherapy setting, dose-limiting toxicities included grade 3 hypertension.[3][8]

Troubleshooting Guides

Problem 1: Higher than expected cytotoxicity in non-tumor cells or in vivo models.

  • Question: We are observing significant toxicity in our in vitro co-culture models or excessive weight loss and other adverse effects in our animal models, even at what we believed to be sub-therapeutic doses of the combination therapy. What could be the cause and how can we troubleshoot this?

  • Answer:

    • Overlapping Toxicities: CKD-516 and many chemotherapeutic agents can have overlapping toxicities, particularly gastrointestinal and hematological side effects.[9] It is crucial to establish the dose-response curves for each agent individually in your specific experimental system before combining them.

    • Dosing Schedule and Sequence: The order and timing of drug administration can significantly impact the therapeutic index. Preclinical studies suggest that pretreatment with a VDA followed by chemotherapy may be more effective.[7] Experiment with different dosing schedules (e.g., sequential vs. concurrent administration) to identify the optimal therapeutic window.

    • Pharmacokinetic Interactions: One agent may alter the metabolism or clearance of the other, leading to increased exposure and toxicity. While no significant bioaccumulation of the active metabolite of CKD-516 has been reported, it is advisable to consult relevant literature for potential pharmacokinetic interactions between CKD-516 and your combination partner.[1]

    • Animal Strain and Health Status: The tolerability of anti-cancer agents can vary between different mouse or rat strains. Ensure that the animals are healthy and within the appropriate age and weight range for the study.

Problem 2: Lack of synergistic or additive anti-tumor effect in our experiments.

  • Question: We are not observing the expected synergistic or enhanced anti-tumor effect with our CKD-516 combination therapy. The effect is merely additive or, in some cases, less than the individual agents alone. What are the potential reasons and what should we investigate?

  • Answer:

    • Suboptimal Dosing: The synergistic effect of combination therapy is often dose-dependent. A thorough dose-matrix experiment (testing various concentrations of both agents) is essential to identify the optimal concentrations for synergy.

    • Inappropriate Timing of Assessment: The vascular disrupting effects of CKD-516 are rapid, leading to central tumor necrosis within hours of administration.[5] The subsequent effects of the combination partner on the surviving tumor rim may take longer to become apparent. Ensure your experimental endpoints and assessment time points are chosen to capture both the immediate vascular effects and the longer-term tumor cell killing.

    • Tumor Model Resistance: The specific tumor model being used may be resistant to one or both agents. It is important to characterize the sensitivity of your cell lines or tumor model to each drug individually.

    • Mechanism of Interaction: Synergy depends on the interplay between the mechanisms of action of the two drugs. CKD-516's disruption of tumor blood flow should ideally enhance the delivery and efficacy of the combination partner to the tumor periphery. Consider evaluating the tumor microenvironment (e.g., hypoxia, vascular density) post-treatment to understand if the desired mechanistic interplay is occurring.

Data Presentation

Table 1: Preclinical Efficacy of CKD-516 in Combination with Gemcitabine in H460 Xenografts

Treatment GroupDoseTumor Growth Delay
Control--
Gemcitabine alone40 mg/kg36%
CKD-516 + Gemcitabine2.5 mg/kg + 40 mg/kg57%

Data summarized from a study in a murine tumor model.[5]

Table 2: Adverse Events in a Phase 1 Study of Oral CKD-516 in Combination with Irinotecan

Adverse EventFrequency
Diarrhea79%
Nausea74%
Vomiting67%
Neutropenia62%

Data from a study in patients with previously treated metastatic colorectal cancer.[9]

Experimental Protocols

Protocol 1: In Vitro Endothelial Tube Formation Assay

This assay assesses the anti-angiogenic potential of CKD-516 by evaluating its effect on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel Basement Membrane Matrix

  • 24-well plates

  • CKD-516 (and combination agent)

  • Microscope with imaging capabilities

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 24-well plate with a thin layer. Allow the Matrigel to solidify at 37°C for 30 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10⁵ cells/mL.

  • Prepare serial dilutions of CKD-516 and the combination agent in the cell suspension. Include appropriate vehicle controls.

  • Add the HUVEC suspension containing the test compounds to the Matrigel-coated wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.

  • Visualize the formation of capillary-like tube structures using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Protocol 2: In Vivo Tumor Xenograft Model for Combination Therapy

This protocol outlines a general procedure for evaluating the efficacy of CKD-516 in combination with a chemotherapeutic agent in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells (e.g., H460 lung carcinoma)

  • CKD-516

  • Combination chemotherapeutic agent

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject tumor cells into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, CKD-516 alone, chemotherapy alone, combination therapy).

  • Administer CKD-516 and the chemotherapeutic agent according to the desired dosing schedule and route of administration (e.g., oral gavage for CKD-516, intraperitoneal injection for chemotherapy).

  • Measure tumor volume using calipers and record the body weight of the mice regularly (e.g., twice weekly).

  • Monitor the animals for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry to assess necrosis and vascular changes).

  • Calculate tumor growth inhibition and assess the statistical significance of the differences between treatment groups.

Mandatory Visualizations

CKD516_Mechanism_of_Action cluster_endothelial_cell Tumor Endothelial Cell cluster_tumor_cell Tumor Cell cluster_tumor_microenvironment Tumor Microenvironment CKD-516_prodrug CKD-516 (Prodrug) S-516_active S-516 (Active Moiety) CKD-516_prodrug->S-516_active Metabolism Tubulin β-Tubulin S-516_active->Tubulin Inhibits Polymerization S-516_active_tumor S-516 Microtubule_depolymerization Microtubule Depolymerization Tubulin->Microtubule_depolymerization Endothelial_cell_shape_change Endothelial Cell Shape Change Microtubule_depolymerization->Endothelial_cell_shape_change Vascular_permeability Increased Vascular Permeability Endothelial_cell_shape_change->Vascular_permeability Vascular_shutdown Vascular Shutdown Vascular_permeability->Vascular_shutdown Tumor_necrosis Tumor Necrosis Vascular_shutdown->Tumor_necrosis Tumor_cell_tubulin Tubulin G2M_arrest G2/M Cell Cycle Arrest Tumor_cell_tubulin->G2M_arrest Tumor_growth_inhibition Tumor Growth Inhibition G2M_arrest->Tumor_growth_inhibition S-516_active_tumor->Tumor_cell_tubulin Inhibits Polymerization Tumor_necrosis->Tumor_growth_inhibition

Caption: Mechanism of action of CKD-516.

Combination_Therapy_Workflow Start Start: Hypothesis Generation In_vitro_studies In Vitro Studies: - Monotherapy dose-response - Combination dose-matrix - Synergy analysis (e.g., CI) Start->In_vitro_studies Mechanism_studies Mechanistic Studies: - Cell cycle analysis - Apoptosis assays - Angiogenesis assays In_vitro_studies->Mechanism_studies In_vivo_studies In Vivo Studies: - MTD of combination - Efficacy in xenograft models - Pharmacodynamic analysis Mechanism_studies->In_vivo_studies Data_analysis Data Analysis and Interpretation In_vivo_studies->Data_analysis End End: Go/No-Go Decision Data_analysis->End

Caption: Experimental workflow for CKD-516 combination therapy.

Troubleshooting_Logic Issue Unexpected Experimental Outcome? Toxicity High Toxicity? Issue->Toxicity Efficacy Lack of Synergy? Issue->Efficacy Check_dosing Review Dosing Schedule & Sequence Toxicity->Check_dosing Yes Check_pk Investigate Pharmacokinetic Interactions Toxicity->Check_pk Yes Efficacy->Check_dosing Yes Check_model Validate Animal Model/Cell Line Sensitivity Efficacy->Check_model Yes Optimize_dose Optimize Dose & Schedule Check_dosing->Optimize_dose Re-evaluate_combo Re-evaluate Combination Rationale Check_dosing->Re-evaluate_combo Check_pk->Optimize_dose Check_model->Re-evaluate_combo

Caption: Troubleshooting flowchart for combination therapy experiments.

References

Reference Data & Comparative Studies

Validation

CKD-516 vs. Combretastatin A-4: A Comparative Analysis of Two Potent Tubulin Inhibitors

For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. Among the most promising targets are agents that disrupt the tumor vasculature.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. Among the most promising targets are agents that disrupt the tumor vasculature. This guide provides a detailed comparative analysis of two such agents: CKD-516 and the well-established combretastatin A-4. Both compounds function as tubulin polymerization inhibitors, leading to vascular disruption within solid tumors. This guide will delve into their mechanisms of action, present available quantitative data from preclinical studies, and provide detailed experimental protocols for key assays.

At a Glance: Key Distinctions

FeatureCKD-516Combretastatin A-4 (CA-4)
Chemical Class Benzophenone derivativeStilbene
Mechanism of Action Prodrug of S-516, a tubulin polymerization inhibitorInhibitor of tubulin polymerization
Primary Therapeutic Target Tumor vasculature and tumor cellsTumor vasculature
Development Stage Clinical trialsExtensive preclinical and clinical trials (as the prodrug CA-4P)

Introduction to the Vascular Disrupting Agents

CKD-516 is a novel, water-soluble prodrug of S-516, a potent tubulin polymerization inhibitor. Developed as an analog of combretastatin A-4, CKD-516 is designed to overcome some of the limitations of its predecessor, such as poor solubility.[1] Combretastatin A-4, a natural product isolated from the African bushwillow tree Combretum caffrum, is a powerful antimitotic agent that has been extensively studied for its vascular-disrupting properties in cancer therapy.[2] Both agents target the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules, cell cycle arrest, and ultimately, apoptosis of endothelial and tumor cells.[2][3]

Quantitative Performance Data

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Reference
S-516 (active metabolite of CKD-516)4.29[4]
Combretastatin A-4~1-2[5]

Table 2: In Vitro Cytotoxicity (IC50)

CompoundCell LineCancer TypeIC50Reference
S-516 HL-60Human promyelocytic leukemia4.8 nM[4]
HCT116Human colorectal carcinoma42.8 nM[4]
HCT15Human colorectal adenocarcinoma (P-gp overexpressing)24.9 nM[4]
Combretastatin A-4 HeLaHuman cervical cancer0.011 µM (median)[6]
K562Human chronic myelogenous leukemia0.0048 - 0.046 µM[6]
VariousSub-nM to low µM range[5]

Mechanism of Action: A Deeper Dive

Both CKD-516 and combretastatin A-4 share a common primary mechanism of action: the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, they prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of the microtubule cytoskeleton has a dual effect:

  • Vascular Disruption: Endothelial cells, particularly the rapidly dividing cells lining the tumor vasculature, are highly sensitive to microtubule destabilization. The collapse of their cytoskeleton leads to a change in cell shape, increased vascular permeability, and ultimately, a shutdown of blood flow to the tumor core. This results in extensive tumor necrosis.

  • Direct Cytotoxicity: By arresting the cell cycle in the G2/M phase, these agents also directly induce apoptosis in cancer cells.

Below is a simplified diagram of the signaling pathway.

Signaling Pathway of Tubulin Polymerization Inhibitors CKD516 CKD-516 / Combretastatin A-4 Tubulin β-Tubulin (Colchicine Site) CKD516->Tubulin Binds to Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization Endothelial Endothelial Cell Cytoskeleton Collapse Microtubule->Endothelial Tumor_Cell Tumor Cell Microtubule->Tumor_Cell Vascular Vascular Disruption Endothelial->Vascular Apoptosis Apoptosis Vascular->Apoptosis Induces Necrosis G2M G2/M Phase Arrest Tumor_Cell->G2M G2M->Apoptosis Experimental Workflow: Tubulin Polymerization Assay start Start prepare_reagents Prepare Reagents on Ice (Tubulin, GTP, Buffer) start->prepare_reagents add_to_plate Add Compounds and Tubulin Mix to 96-well Plate prepare_reagents->add_to_plate prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_to_plate incubate Incubate at 37°C in Spectrophotometer add_to_plate->incubate measure_abs Measure Absorbance at 340 nm (Kinetic Read) incubate->measure_abs analyze_data Analyze Data (Calculate % Inhibition) measure_abs->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

References

Comparative

A Comparative Analysis of CKD-516 and ZD6126 Efficacy in Xenograft Models

In the landscape of anti-cancer therapies, vascular disrupting agents (VDAs) represent a promising strategy to target the tumor vasculature, leading to a cascade of events that culminate in tumor cell death. This guide p...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer therapies, vascular disrupting agents (VDAs) represent a promising strategy to target the tumor vasculature, leading to a cascade of events that culminate in tumor cell death. This guide provides a detailed comparison of two such VDAs, CKD-516 and ZD6126, focusing on their efficacy in preclinical xenograft models. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

Introduction to CKD-516 and ZD6126

CKD-516 is a novel, orally available VDA that functions as a tubulin polymerization inhibitor.[1][2] By selectively binding to the tubulin in the endothelial cells of tumor blood vessels, it disrupts the cytoskeleton, leading to the destruction of the aberrant tumor vasculature.[1][2] This disruption causes a rapid decrease in blood flow and nutrient supply, ultimately resulting in extensive tumor cell necrosis.[1][2]

ZD6126 is a water-soluble prodrug of the tubulin-binding agent N-acetylcolchinol (NAC).[3][4] Similar to CKD-516, ZD6126 targets the tumor vasculature by disrupting the tubulin cytoskeleton in proliferating endothelial cells.[3][5] This action leads to a rapid reduction in vascular volume, thrombosis, and vessel occlusion, which in turn causes extensive tumor necrosis.[3][6] ZD6126 has demonstrated a wide therapeutic margin in mouse models and has shown efficacy across a spectrum of human tumor xenografts.[3]

Comparative Efficacy in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor efficacy of CKD-516 and ZD6126 in various xenograft models, as reported in preclinical studies.

Table 1: Efficacy of CKD-516 in a Lung Squamous Cell Carcinoma Xenograft Model

Treatment GroupDose and ScheduleTumor Volume ReductionIncrease in Tumor Necrosis AreaReduction in Blood Vessel NumberReference
CKD-516 (3 mg/kg)Not specified39.5%-52%[7]
CKD-516 (5 mg/kg)Not specified81.2%--[7]
CKD-516 (3 mg/kg) + IRDay 129% (at 24h), 59% (at 72h)-65%[1]
CKD-516 (3 mg/kg) + IRDays 1 and 528% (at 24h), 32% (at 72h)-59%[1]
IR alone5 days/week-67%73%[1]
CKD-516 (3 mg/kg) aloneNot specified-82%38%[1]
CKD-516 (3 mg/kg) + IR (long-term)Not specifiedDelayed tumor growth84%84%[1][2]

IR: Irradiation

Table 2: Efficacy of ZD6126 in Various Human Tumor Xenograft Models

Xenograft ModelTreatmentDoseTumor Growth DelayReference
Calu-6 (Lung)Single dose200 mg/kg5.7 days[3]
LoVo (Colorectal)Single dose200 mg/kg9.4 - 15.2 days[3]
LoVo (Colorectal)Single dose100 mg/kg9.5 days[3]
LoVo (Colorectal)Single dose50 mg/kg8.8 days[3]
Hras5 (Fibroblasts)Single dose200 mg/kgNot significant[3]
FaDu (Pharynx)Single dose125 mg/kg4.3 ± 1.3 days[4]
FaDu (Pharynx)Combination with Paclitaxel (15 mg/kg)125 mg/kg14.1 ± 1.3 days[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

CKD-516 Xenograft Study Protocol (Lung Squamous Cell Carcinoma) [1][7]

  • Cell Line and Animal Model: Human lung squamous cell carcinoma (H520) cells were used. The xenograft mouse model was established in BALB/c nude mice.

  • Tumor Implantation: H520 cells were subcutaneously injected into the right hind leg of the mice.

  • Drug Administration: CKD-516 was administered at doses of 3 mg/kg or 5 mg/kg. For combination studies, irradiation (IR) was performed daily for 5 days, and CKD-516 was administered 1 hour after IR on either day 1 or days 1 and 5.

  • Efficacy Evaluation: Tumor volume was measured to assess tumor growth. At the end of the treatment, tumor tissues were excised for histological analysis.

  • Immunohistochemistry: Tumor tissues were stained with hematoxylin and eosin (H&E) to evaluate morphology and necrosis. Immunohistochemical staining was performed for CD31 (to assess blood vessel density), pimonidazole (to detect hypoxia), HIF-1α, Glut-1, VEGF, and Ki-67.

ZD6126 Xenograft Study Protocol (Various Human Tumors) [3][6]

  • Cell Lines and Animal Model: A range of human tumor cell lines were used, including Calu-6 (lung), LoVo and HT-29 (colorectal), PC-3 (prostate), SKOV-3 (ovarian), and MDA-MB-231 (breast). Tumors were grown as xenografts in nude mice. Hras5-transformed mouse 3T3 fibroblasts were also used.

  • Drug Administration: ZD6126 was administered as a single bolus dose (e.g., 50, 100, or 200 mg/kg) intraperitoneally (i.p.) or in a multi-dose regimen (e.g., 100 mg/kg daily for five days).

  • Efficacy Evaluation: Antitumor effects were assessed by measuring tumor growth delay.

  • Histology and Immunohistochemistry: Tumors were excised 24 hours after treatment and stained with H&E to assess tumor necrosis. CD31 immunohistochemistry was used to evaluate effects on tumor endothelium. Electron microscopy was also employed to gain insight into the mechanism of action.

Mechanism of Action and Signaling Pathway

Both CKD-516 and ZD6126 are vascular disrupting agents that target tubulin polymerization in endothelial cells. This shared mechanism of action disrupts the integrity of the tumor vasculature, leading to a cascade of downstream effects that culminate in tumor necrosis.

cluster_drug Vascular Disrupting Agent cluster_cellular Endothelial Cell cluster_vascular Tumor Vasculature cluster_tumor Tumor Microenvironment CKD516 CKD-516 Tubulin Tubulin CKD516->Tubulin Inhibits Polymerization ZD6126 ZD6126 ZD6126->Tubulin Inhibits Polymerization Cytoskeleton Cytoskeleton Disruption Tubulin->Cytoskeleton CellShape Cell Rounding & Retraction Cytoskeleton->CellShape VesselOcclusion Vessel Occlusion & Thrombosis CellShape->VesselOcclusion BloodFlow Decreased Blood Flow VesselOcclusion->BloodFlow Hypoxia Hypoxia & Nutrient Deprivation BloodFlow->Hypoxia Necrosis Tumor Necrosis Hypoxia->Necrosis

VDA Signaling Pathway

Experimental Workflow

The general workflow for evaluating the efficacy of compounds like CKD-516 and ZD6126 in xenograft models involves several key steps, from cell culture to data analysis.

start Cancer Cell Culture implant Tumor Cell Implantation (Xenograft Model) start->implant growth Tumor Growth Monitoring implant->growth treatment Drug Administration (CKD-516 or ZD6126) growth->treatment monitoring Continued Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis: - Tumor Volume - Histology - IHC monitoring->endpoint data Data Analysis & Interpretation endpoint->data

Xenograft Efficacy Study Workflow

Conclusion

Both CKD-516 and ZD6126 have demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. Their shared mechanism as tubulin polymerization inhibitors leads to potent vascular disruption within tumors. The data presented in this guide highlights their efficacy in reducing tumor volume and inducing necrosis. While ZD6126 has been tested in a broader range of tumor types, CKD-516 shows promise, particularly in combination with radiotherapy for lung cancer. It is important to note that direct comparative studies between these two agents are limited, and the optimal dosing and scheduling for each may vary depending on the tumor model. Further research, including head-to-head trials, would be beneficial to fully elucidate the comparative efficacy and potential clinical applications of CKD-516 and ZD6126. ZD6126 development was halted due to cardiotoxicity at the required doses in clinical trials.[8]

References

Validation

Synergistic Power in Lung Cancer Therapy: A Comparative Analysis of CKD-516 and Carboplatin

For Immediate Release to the Scientific Community In the ongoing battle against non-small cell lung cancer (NSCLC), the exploration of novel combination therapies remains a critical frontier. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

In the ongoing battle against non-small cell lung cancer (NSCLC), the exploration of novel combination therapies remains a critical frontier. This guide provides a detailed comparison of the synergistic effects of CKD-516, a novel vascular-disrupting agent, with the conventional chemotherapeutic drug carboplatin. Drawing upon preclinical experimental data, this document outlines the mechanistic rationale, presents quantitative outcomes, and contextualizes this combination against alternative therapeutic strategies.

Unveiling the Synergy: Mechanism of Action

CKD-516 (Valecobulin) operates as a potent inhibitor of microtubule elongation. Its active metabolite, S516, targets the colchicine binding site on β-tubulin, leading to the disruption of the microtubule network in cancer cells. This primary action triggers a cascade of downstream events, culminating in profound anti-tumor effects.

The combination of CKD-516 with carboplatin, a DNA-damaging agent, has demonstrated a synergistic anti-cancer effect in preclinical models of NSCLC.[1] The proposed mechanism for this synergy lies in the multifaceted cellular stress induced by each agent.

CKD-516's Contribution:

  • Microtubule Disruption: Inhibition of microtubule polymerization leads to mitotic arrest and cellular stress.

  • Endoplasmic Reticulum (ER) Stress: The disruption of cellular architecture and protein trafficking induces the unfolded protein response (UPR), a hallmark of ER stress.

  • Reactive Oxygen Species (ROS) Generation: ER stress and mitochondrial dysfunction contribute to an increase in intracellular ROS, further promoting cellular damage and apoptosis.

Carboplatin's Role:

  • DNA Damage: As a platinum-based compound, carboplatin forms adducts with DNA, interfering with DNA replication and transcription, ultimately leading to apoptosis.

The synergistic effect is believed to arise from the dual assault on critical cellular processes. CKD-516-induced ER stress and ROS production likely lower the apoptotic threshold, making the cancer cells more susceptible to the DNA damage inflicted by carboplatin.

Signaling Pathway of CKD-516 and Carboplatin Synergy

Synergistic_Pathway cluster_CKD516 CKD-516 cluster_Carboplatin Carboplatin cluster_Cellular_Processes Cellular Processes cluster_Downstream_Effects Downstream Effects CKD516 CKD-516 Microtubule Microtubule Polymerization CKD516->Microtubule Inhibits Carboplatin Carboplatin DNA DNA Carboplatin->DNA Damages ER Endoplasmic Reticulum (ER) Microtubule->ER ER_Stress ER Stress / UPR ER->ER_Stress Mitochondria Mitochondria ROS ROS Generation Mitochondria->ROS DNA_Damage DNA Damage DNA->DNA_Damage ER_Stress->ROS Apoptosis Apoptosis ER_Stress->Apoptosis Activates CHOP, JNK ER_Stress->Apoptosis ROS->Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Activates p53 pathway DNA_Damage->Apoptosis

Caption: Synergistic apoptotic signaling of CKD-516 and carboplatin.

Quantitative Analysis of In Vivo Efficacy

A key preclinical study investigated the combination of CKD-516 and carboplatin in an H460 human NSCLC xenograft mouse model. The data demonstrates a significant enhancement in anti-tumor activity with the combination therapy compared to either agent alone, without a corresponding increase in toxicity as measured by body weight loss.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control-~1800-
CKD-5163 mg/kg~120033%
Carboplatin50 mg/kg~90050%
CKD-516 + Carboplatin 3 mg/kg + 50 mg/kg ~300 83%
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[1]

Experimental Protocols

In Vivo H460 Xenograft Model

A representative protocol for evaluating the in vivo efficacy of CKD-516 and carboplatin is as follows:

  • Cell Culture: Human H460 NSCLC cells are cultured in appropriate media until they reach the desired confluence for implantation.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: A suspension of H460 cells (e.g., 1 x 10^6 cells in 0.1-0.2 mL) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 80-120 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration:

    • Vehicle control group receives the vehicle solution.

    • CKD-516 group receives CKD-516 (3 mg/kg) intraperitoneally.

    • Carboplatin group receives carboplatin (50 mg/kg) intraperitoneally.

    • Combination group receives both CKD-516 and carboplatin at the specified doses.

    • Dosing schedule is maintained for a predetermined period (e.g., daily or every other day for 2-3 weeks).

  • Data Collection: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated for each treatment group relative to the control group.

Experimental Workflow for In Vivo Synergy Study

InVivo_Workflow start Start: H460 Cell Culture implantation Subcutaneous Implantation in Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, CKD-516, Carboplatin, Combination) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeat Dosing endpoint Study Endpoint: Tumor Excision and Analysis monitoring->endpoint

Caption: Workflow for the in vivo xenograft study.

Comparison with Alternative Carboplatin-Based Doublets

The combination of CKD-516 and carboplatin shows promise as a potential second-line treatment for NSCLC. Below is a comparison with other carboplatin-based doublet therapies that have been evaluated in this setting. It is important to note that these are not direct head-to-head comparisons from a single clinical trial but rather a compilation of data from different studies.

Combination TherapyPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
CKD-516 + Carboplatin Preclinical NSCLC XenograftNot Applicable (83% TGI)Not ApplicableNot Applicable
Paclitaxel + Carboplatin Second-line metastatic NSCLC23%4.06.0
Vinorelbine + Carboplatin Second-line advanced NSCLC7.7%3.17.6
Docetaxel + Carboplatin Second-line metastatic NSCLC19.2%3.98.1
Pemetrexed/Gemcitabine + Carboplatin Second-line NSCLC (progression >6 months after 1st line platinum)30.4%5.912.5

Data for alternative therapies are from various clinical trials and are presented for comparative context.[2][3][4]

Conclusion

The preclinical data strongly suggest that the combination of CKD-516 and carboplatin has a synergistic anti-cancer effect in NSCLC models. The mechanism, rooted in the dual induction of cellular stress through microtubule disruption and DNA damage, provides a solid rationale for further investigation. While clinical data for this specific combination is not yet available, its promising in vivo efficacy warrants its consideration and further evaluation in clinical settings, especially in the context of second-line therapy for NSCLC. The comparison with existing carboplatin-based doublets highlights the potential for this novel combination to offer a competitive therapeutic option. Continued research is essential to translate these preclinical findings into tangible benefits for patients with lung cancer.

References

Comparative

A Comparative Guide: CKD-516 in Combination with Irinotecan for Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the novel vascular disrupting agent, CKD-516, in combination with irinotecan, against established second-line...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel vascular disrupting agent, CKD-516, in combination with irinotecan, against established second-line treatments for metastatic colorectal cancer (mCRC). The information is compiled from publicly available clinical trial data and preclinical research to support informed decision-making in drug development and research.

Executive Summary

The combination of CKD-516 with irinotecan has shown promise in a Phase 1 clinical trial for patients with treatment-refractory metastatic colorectal cancer, demonstrating a manageable safety profile and favorable efficacy signals.[1] This guide will delve into the mechanistic rationale, present the available clinical data in comparison to standard-of-care regimens such as FOLFIRI with bevacizumab or ramucirumab, and provide detailed experimental methodologies for key assessments.

Mechanism of Action

CKD-516: A Novel Vascular Disrupting Agent

CKD-516 is an orally administered small molecule that functions as a vascular disrupting agent (VDA). Its active metabolite, S-516, inhibits tubulin polymerization, leading to the disruption of the microtubule network in endothelial cells. This selectively damages established tumor vasculature, causing a rapid shutdown of blood flow within the tumor, which in turn leads to extensive tumor necrosis.[1] Preclinical studies also suggest that CKD-516 may have an immune-modulating effect by inducing the maturation of dendritic cells.

Irinotecan: A Topoisomerase I Inhibitor

Irinotecan is a cornerstone of chemotherapy for colorectal cancer. It is a prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription. By trapping the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand DNA breaks, which ultimately leads to the formation of lethal double-strand breaks during DNA replication, inducing apoptosis in cancer cells.

The Rationale for Combination Therapy

The combination of a VDA like CKD-516 with a cytotoxic agent like irinotecan is based on a complementary anti-tumor strategy. CKD-516's rapid disruption of tumor blood flow can trap chemotherapy drugs within the tumor, potentially increasing their local concentration and efficacy. Furthermore, the hypoxic environment created by CKD-516 can enhance the cytotoxic effects of certain chemotherapies.

Signaling and Mechanistic Pathways

Below are diagrams illustrating the mechanisms of action for CKD-516 and Irinotecan.

CKD516_Mechanism CKD-516 Mechanism of Action CKD516 CKD-516 (Oral Prodrug) S516 S-516 (Active Metabolite) CKD516->S516 Metabolic Activation Tubulin Tubulin Dimers S516->Tubulin Inhibits Polymerization Microtubules Microtubule Network (in Endothelial Cells) S516->Microtubules Causes Depolymerization Tubulin->Microtubules Polymerization Disruption Disruption of Cytoskeleton Microtubules->Disruption BloodFlow Tumor Blood Flow Shutdown Disruption->BloodFlow Necrosis Tumor Necrosis BloodFlow->Necrosis

Caption: Mechanism of CKD-516 as a vascular disrupting agent.

Irinotecan_Mechanism Irinotecan Mechanism of Action Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Metabolic Activation Complex Topo I-DNA Complex SN38->Complex Stabilizes TopoI Topoisomerase I DNA DNA TopoI->DNA Binds and Cleaves TopoI->Complex DNA->Complex Replication DNA Replication Fork Complex->Replication Collision with SSB Single-Strand Break (Trapped) Replication->SSB DSB Double-Strand Break SSB->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Irinotecan as a topoisomerase I inhibitor.

Clinical Data Comparison

The following tables summarize the efficacy and safety data from the Phase 1 trial of CKD-516 in combination with irinotecan and compares it with data from studies of standard second-line therapies for mCRC.

Table 1: Efficacy of CKD-516 + Irinotecan vs. Standard Second-Line Therapies in mCRC

Treatment RegimenPatient PopulationMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)Disease Control Rate (DCR)
CKD-516 + Irinotecan [1]Previously Treated mCRC4.1 months11.6 months3% (Partial Response)79% (PR + Stable Disease)
FOLFIRI + Bevacizumab [2][3]Second-line mCRC6.1 - 11.6 months21.4 months32%Not Reported
FOLFIRI + Ramucirumab [4][5]Second-line mCRC5.9 - 8.9 months17.0 - 23.6 months8.2% - 41.7%74%

Table 2: Safety Profile of CKD-516 + Irinotecan vs. Standard Second-Line Therapies (Grade 3/4 Adverse Events)

Adverse EventCKD-516 + Irinotecan (All Grades %)[1]FOLFIRI + Bevacizumab (Grade 3/4 %)[2]FOLFIRI + Ramucirumab (Grade 3/4 %)[4][5]
Neutropenia 62%64%40% - 44%
Diarrhea 79%8%8.6%
Nausea 74%Not ReportedNot Reported
Vomiting 67%Not ReportedNot Reported
Leukopenia Not Reported16%10%
Anorexia Not Reported8%10%
Febrile Neutropenia Not Reported8%Not Reported
Hypertension Not Reported12%6.9% - 8%
Proteinuria Not ReportedNot Reported3.4%
Fatigue Not ReportedNot Reported6.9%

Note: Grade 3/4 adverse event data for the CKD-516 + irinotecan trial was not detailed in the available abstract. The percentages shown are for all grades.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of standard protocols used in the cited clinical trials.

Patient Population and Treatment Protocol (CKD-516 + Irinotecan Phase 1 Trial)

  • Inclusion Criteria: Patients with metastatic colorectal cancer who had been previously treated with standard therapies.

  • Treatment Regimen: Oral CKD-516 tablets were administered for five consecutive days, followed by a two-day break. Intravenous irinotecan (120 mg/m²) was administered on day one of each two-week treatment cycle.[1]

  • Dose Escalation: A traditional 3+3 dose-escalation design was used to determine the recommended Phase 2 dose.[1]

Tumor Response Assessment: RECIST 1.1

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard method for assessing tumor response in solid tumor clinical trials.

  • Baseline Assessment: At the start of the trial, all measurable lesions (target lesions) are identified and their longest diameters are summed up.

  • Follow-up Assessments: Tumor measurements are repeated at regular intervals.

  • Response Categories:

    • Complete Response (CR): Disappearance of all target lesions.

    • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

    • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Safety and Tolerability Assessment: CTCAE

The Common Terminology Criteria for Adverse Events (CTCAE) is a standardized system for grading the severity of adverse events in cancer clinical trials.

  • Grading Scale: Adverse events are graded on a 5-point scale:

    • Grade 1: Mild

    • Grade 2: Moderate

    • Grade 3: Severe

    • Grade 4: Life-threatening

    • Grade 5: Death related to the adverse event

Preclinical Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the synergy of a combination therapy in a xenograft model.

Preclinical_Workflow Preclinical Xenograft Model Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis CellCulture Colorectal Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 CKD-516 Monotherapy Randomization->Group2 Group3 Irinotecan Monotherapy Randomization->Group3 Group4 CKD-516 + Irinotecan Combination Randomization->Group4 Monitoring Tumor Volume Measurement (e.g., twice weekly) Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Endpoint Reached (e.g., tumor size limit) Monitoring->Endpoint BodyWeight Body Weight Monitoring (Toxicity Assessment) BodyWeight->Endpoint Analysis Statistical Analysis of Tumor Growth Inhibition Endpoint->Analysis

Caption: A typical workflow for a preclinical xenograft study.

Conclusion and Future Directions

The combination of the vascular disrupting agent CKD-516 with irinotecan presents a novel and potentially valuable therapeutic strategy for previously treated metastatic colorectal cancer. The initial Phase 1 data are encouraging, suggesting the combination is safe and tolerable, with promising signs of efficacy.[1] However, it is important to note that this is early-phase data from a single-arm study.

Compared to established second-line therapies such as FOLFIRI plus bevacizumab or ramucirumab, the median PFS and OS from the Phase 1 CKD-516 trial appear to be in a similar range, although direct comparisons are not possible without a randomized controlled trial. The safety profile of the CKD-516 combination appears manageable, with the most common adverse events being gastrointestinal and hematological, which are also characteristic of irinotecan-based regimens.[1]

Further investigation in randomized Phase 2 and 3 trials is warranted to definitively establish the efficacy and safety of CKD-516 plus irinotecan and to determine its place in the treatment landscape for metastatic colorectal cancer. Future studies should aim to provide a more detailed breakdown of adverse events and explore potential predictive biomarkers to identify patients most likely to benefit from this combination therapy.

References

Validation

A Comparative Analysis of the Vascular Disrupting Effects of CKD-516 and OXi4503

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two prominent vascular disrupting agents (VDAs), CKD-516 and OXi4503. Both compounds function as tubulin polyme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent vascular disrupting agents (VDAs), CKD-516 and OXi4503. Both compounds function as tubulin polymerization inhibitors, leading to the collapse of established tumor vasculature and subsequent tumor necrosis. This analysis synthesizes available preclinical and clinical data to offer a comparative overview of their mechanisms, efficacy, and experimental evaluation.

At a Glance: Key Differences and Similarities

FeatureCKD-516OXi4503
Drug Class Benzophenone analog, tubulin polymerization inhibitorCombretastatin A1 diphosphate (CA1P), a second-generation combretastatin analog; tubulin polymerization inhibitor
Mechanism of Action Inhibits tubulin polymerization, leading to G2/M cell cycle arrest and disruption of tumor vasculature.[1] It has also been found to induce dendritic cell maturation through the Rho signaling pathway.[2]Binds to the colchicine-binding site on β-tubulin, inhibiting microtubule assembly.[3] It possesses a dual mechanism of action, not only disrupting tumor vasculature but also exhibiting direct cytotoxicity to tumor cells.[4]
Potency Extensive central tumor necrosis observed at 2.5 mg/kg in H460 xenografts.[5]ED50 of 3 mg/kg for shutdown of tumor blood vessels in an MDA-MB-231 adenocarcinoma model.[6] 80-90% reduction in tumor perfusion at 25 mg/kg in a KHT sarcoma model.[7][8]
In Vivo Efficacy In combination with gemcitabine, significantly delayed H460 xenograft tumor growth by up to 57% compared to control.[5]At doses above 12.5 mg/kg, completely repressed tumor growth in an MDA-MB-231 adenocarcinoma model, with some complete regressions at doses above 25 mg/kg.[6]
Clinical Development Has undergone Phase I clinical trials for advanced solid tumors, both as a monotherapy and in combination with irinotecan for metastatic colorectal cancer.[9][10]Has completed a Phase I clinical trial in patients with advanced solid tumors.[3]

Delving Deeper: Mechanism of Action and Signaling Pathways

Both CKD-516 and OXi4503 exert their primary vascular disrupting effects by targeting the tubulin cytoskeleton in endothelial cells. However, their downstream signaling and additional mechanisms of action show some divergence.

CKD-516: This benzophenone analog's active metabolite, S-516, binds to tubulin, preventing its polymerization. This leads to a cascade of events within the endothelial cells, including cytoskeletal disorganization, cell rounding, and ultimately, the collapse of the tumor vasculature. This results in G2/M phase cell cycle arrest.[1] Interestingly, recent findings suggest that CKD-516 can also modulate the immune system by inducing the maturation of dendritic cells via the Rho signaling pathway, indicating a potential for combination with immunotherapies.[2]

OXi4503: As a combretastatin analog, OXi4503 also binds to the colchicine site on β-tubulin, leading to the depolymerization of microtubules.[3] A key distinguishing feature of OXi4503 is its dual mechanism of action. Beyond its potent vascular disrupting activity, it is metabolized to a reactive ortho-quinone intermediate. This intermediate can induce direct cytotoxicity to tumor cells through the formation of free radicals and binding to cellular nucleophiles.

Below are the proposed signaling pathways for both agents:

CKD516_Pathway CKD-516 Signaling Pathway CKD516 CKD-516 (prodrug) S516 S-516 (active metabolite) CKD516->S516 Tubulin β-Tubulin S516->Tubulin binds to Rho Rho Signaling Pathway S516->Rho Microtubule Microtubule Depolymerization Tubulin->Microtubule inhibits polymerization Cytoskeleton Cytoskeletal Disruption Microtubule->Cytoskeleton G2M G2/M Cell Cycle Arrest Microtubule->G2M CellShape Endothelial Cell Rounding Cytoskeleton->CellShape VascularCollapse Vascular Collapse CellShape->VascularCollapse TumorNecrosis Tumor Necrosis VascularCollapse->TumorNecrosis DC Dendritic Cell Maturation Rho->DC

CKD-516's mechanism of action.

OXi4503_Pathway OXi4503 Signaling Pathway OXi4503 OXi4503 (prodrug) OXi4500 OXi4500 (active metabolite) OXi4503->OXi4500 Tubulin β-Tubulin (Colchicine Site) OXi4500->Tubulin binds to Orthoquinone Ortho-quinone Intermediate OXi4500->Orthoquinone metabolized to Microtubule Microtubule Depolymerization Tubulin->Microtubule inhibits polymerization Cytoskeleton Cytoskeletal Disruption Microtubule->Cytoskeleton VascularCollapse Vascular Collapse Cytoskeleton->VascularCollapse TumorNecrosis Tumor Necrosis VascularCollapse->TumorNecrosis FreeRadicals Free Radical Formation Orthoquinone->FreeRadicals DirectCytotoxicity Direct Tumor Cell Cytotoxicity Orthoquinone->DirectCytotoxicity binds to nucleophiles FreeRadicals->DirectCytotoxicity

OXi4503's dual mechanism of action.

Experimental Data: A Quantitative Comparison

ParameterCKD-516OXi4503
In Vitro Endothelial Cell Effects Induces cytoskeletal changes in HUVECs at 10 nM.[5]-
In Vivo Vascular Shutdown -ED50 of 3 mg/kg in MDA-MB-231 adenocarcinoma model.[6]
In Vivo Tumor Perfusion -80-90% reduction 4 hours post-treatment with 25 mg/kg in KHT sarcoma model.[7][8]
In Vivo Tumor Necrosis Extensive central necrosis in H460 xenografts at 2.5 mg/kg, 12 hours post-treatment.[5]Significant tumor necrosis with a single dose of 5 or 50 mg/kg in a colorectal liver metastases model.[11]
In Vivo Tumor Growth Inhibition 57% delay in tumor growth (H460 xenograft) when combined with gemcitabine (40 mg/kg).[5]Complete repression of tumor growth at >12.5 mg/kg in MDA-MB-231 model.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of CKD-516 and OXi4503.

In Vitro Endothelial Cell Tube Formation Assay (General Protocol)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

  • Preparation: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.[12]

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix-coated wells.[13]

  • Treatment: The cells are treated with varying concentrations of the vascular disrupting agent (e.g., CKD-516's active metabolite, S-516).

  • Incubation: The plate is incubated for a period of 4-18 hours to allow for tube formation.[12]

  • Analysis: The formation of tube-like structures is observed and quantified using light or fluorescence microscopy.[12]

In Vivo Tumor Xenograft Model (General Protocol)

Xenograft models are fundamental for evaluating the in vivo efficacy of anti-cancer agents.

  • Cell Culture and Implantation: Human cancer cells (e.g., H460 lung carcinoma for CKD-516 studies or KHT sarcoma for OXi4503 studies) are cultured and then subcutaneously injected into immunocompromised mice.[5][14]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the vascular disrupting agent (e.g., CKD-516 at 2.5 mg/kg or OXi4503 at 25 mg/kg) via intraperitoneal or intravenous injection.[5][7]

  • Monitoring: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised for histological analysis to assess necrosis and vascularity.

Assessment of Tumor Perfusion using Hoechst 33342 Staining

This technique allows for the visualization of functional blood vessels within a tumor.

  • Dye Injection: The fluorescent dye Hoechst 33342 is injected intravenously into the tumor-bearing mouse.[15]

  • Circulation and Staining: The dye circulates and stains the nuclei of cells adjacent to perfused blood vessels.

  • Tumor Excision and Sectioning: Shortly after injection, the tumor is excised, frozen, and sectioned.

  • Microscopy: The tumor sections are analyzed using fluorescence microscopy to visualize and quantify the perfused areas.

The following diagram illustrates a typical experimental workflow for evaluating a vascular disrupting agent.

VDA_Workflow Experimental Workflow for VDA Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HUVEC HUVEC Culture TubeFormation Tube Formation Assay HUVEC->TubeFormation Xenograft Tumor Xenograft Model Establishment TubeFormation->Xenograft Proceed to in vivo if promising Treatment VDA Administration Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Perfusion Tumor Perfusion Analysis (e.g., Hoechst 33342, DCE-MRI) Treatment->Perfusion Histology Histological Analysis (Necrosis, Apoptosis) Treatment->Histology

A generalized workflow for VDA evaluation.

Conclusion

Both CKD-516 and OXi4503 are potent vascular disrupting agents with promising anti-tumor activity. OXi4503, a second-generation combretastatin analog, appears to be highly potent and benefits from a dual mechanism of action that includes direct tumor cytotoxicity. CKD-516, a benzophenone derivative, has also demonstrated significant vascular disrupting properties and shows potential for combination with both chemotherapy and immunotherapy. The choice between these or other VDAs for further development and clinical application will likely depend on the specific tumor type, the potential for synergistic combinations, and the overall safety profile. The experimental data and protocols outlined in this guide provide a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other vascular disrupting agents.

References

Comparative

A Head-to-Head Comparison: CKD-516 and Paclitaxel Effects on Microtubule Dynamics

For Immediate Release In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a detailed comparison of two such agents, CKD-516 and paclitaxel, focu...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a detailed comparison of two such agents, CKD-516 and paclitaxel, focusing on their distinct mechanisms of action and their impact on microtubule dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds.

Executive Summary

CKD-516 and paclitaxel both interfere with the dynamic nature of microtubules, a critical component of the cellular cytoskeleton, particularly during cell division. However, they achieve this through opposing mechanisms. CKD-516, a novel tubulin polymerization inhibitor, actively prevents the assembly of microtubules.[1][2][3] In contrast, paclitaxel is a well-established microtubule-stabilizing agent that promotes and enhances microtubule polymerization, leading to the formation of abnormally stable and non-functional microtubule structures.[4][5][6][7][8] This fundamental difference in their interaction with tubulin results in distinct downstream cellular consequences and offers different therapeutic strategies.

Comparative Analysis of Microtubule Dynamics

The following tables summarize the quantitative effects of CKD-516's active metabolite, S516, and paclitaxel on key parameters of microtubule dynamics.

Table 1: Effect on Tubulin Polymerization

ParameterS516 (Active Metabolite of CKD-516)Paclitaxel
Mechanism Inhibition of tubulin polymerization[1][2]Promotion and stabilization of tubulin polymerization[4][5][6]
Effect Concentration-dependent decrease in the rate and extent of microtubule assembly[1]Enhances the rate and extent of microtubule polymerization[9]
IC50 (Tubulin Polymerization) Not explicitly stated in the provided search results, but graphical data suggests potent inhibition.Not applicable (promotes polymerization)

Table 2: Quantitative Effects of Paclitaxel on Microtubule Dynamic Instability

ParameterCell LineConcentration% Inhibition / Change
Shortening Rate Caov-330 nM32%
A-498100 nM26%
Growing Rate Caov-330 nM24%
A-498100 nM18%
Dynamicity Caov-330 nM31%[10]
A-498100 nM63%[10]

Data for S516 on specific dynamic instability parameters (shortening/growing rates, dynamicity) were not available in the provided search results.

Mechanisms of Action: A Visual Representation

The distinct mechanisms of CKD-516 and paclitaxel are illustrated in the following signaling pathway diagram.

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Dynamic Instability Dynamic Instability Microtubule->Dynamic Instability Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Dynamic Instability->Cell Cycle Arrest (G2/M) Disruption leads to CKD-516 (S516) CKD-516 (S516) CKD-516 (S516)->Tubulin Dimers Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubule Stabilizes Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Opposing mechanisms of CKD-516 and Paclitaxel.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay quantitatively measures the effect of compounds on the polymerization of purified tubulin.

Objective: To determine the effect of CKD-516 (S516) and paclitaxel on the rate and extent of microtubule formation in vitro.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (CKD-516/S516, Paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate (half-area plates are recommended)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice. Keep tubulin on ice at all times.

    • Prepare a tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

    • Prepare serial dilutions of the test compounds in General Tubulin Buffer.

  • Assay Execution:

    • Pre-warm the 96-well plate to 37°C.

    • Pipette 10 µL of the compound dilutions (or vehicle control for untreated wells, and a known inhibitor/promoter as a positive/negative control) into the wells.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD340) versus time to generate polymerization curves.

    • The initial lag phase, the maximum rate of polymerization (Vmax), and the plateau phase can be analyzed to determine the effect of the compounds.

G cluster_workflow Tubulin Polymerization Assay Workflow A Prepare Reagents (Tubulin, Buffers, Compounds) C Add Compounds to Wells A->C B Pre-warm Plate to 37°C B->C D Initiate Reaction (Add Tubulin Mix) C->D E Measure Absorbance (340nm) over time at 37°C D->E F Analyze Data (Polymerization Curves) E->F

Workflow for a tubulin polymerization assay.
In Vitro Microtubule Dynamics Assay by Microscopy

This assay allows for the direct visualization and quantification of the dynamic instability of individual microtubules.

Objective: To measure the effect of CKD-516 and paclitaxel on microtubule growth rate, shortening rate, catastrophe frequency, and rescue frequency.

Materials:

  • Fluorescently labeled tubulin and unlabeled tubulin

  • GMPCPP-stabilized, fluorescently labeled microtubule "seeds"

  • Microscope slides and coverslips

  • Blocking agent (e.g., casein)

  • Antibodies for immobilizing seeds (e.g., anti-rhodamine)

  • Polymerization buffer (e.g., BRB80 supplemented with GTP, an oxygen scavenger system, and ATP)

  • Total Internal Reflection Fluorescence (TIRF) microscope equipped with a temperature-controlled stage and a sensitive camera

Procedure:

  • Flow Chamber Preparation:

    • Assemble a flow chamber using a microscope slide and coverslip.

    • Coat the inside of the chamber with antibodies to immobilize the microtubule seeds.

    • Block the surface with a casein solution to prevent non-specific binding.

  • Microtubule Seed Immobilization:

    • Introduce the fluorescently labeled GMPCPP-stabilized microtubule seeds into the chamber and allow them to bind to the antibody-coated surface.

    • Wash out unbound seeds.

  • Dynamic Microtubule Polymerization:

    • Prepare a polymerization mix containing a low concentration of fluorescently labeled tubulin, a higher concentration of unlabeled tubulin, GTP, and the test compound (CKD-516 or paclitaxel) or vehicle control.

    • Introduce the polymerization mix into the flow chamber.

  • Image Acquisition:

    • Place the slide on the TIRF microscope stage, pre-heated to 37°C.

    • Acquire time-lapse images of the growing and shortening microtubules at regular intervals (e.g., every 2-5 seconds) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Generate kymographs (space-time plots) from the time-lapse movies for individual microtubules.

    • From the kymographs, measure the slopes of the lines corresponding to growth and shortening phases to determine the rates.

    • Identify and count the transitions from growth to shortening (catastrophes) and from shortening to growth (rescues) to calculate their frequencies.

Conclusion

CKD-516 and paclitaxel represent two distinct approaches to targeting microtubule dynamics for cancer therapy. While paclitaxel stabilizes microtubules and inhibits their dynamic instability, CKD-516 acts as a potent inhibitor of tubulin polymerization, preventing the formation of these crucial cellular structures. The quantitative data and experimental protocols provided in this guide offer a framework for the comparative evaluation of these and other microtubule-targeting agents, aiding in the strategic development of novel anticancer drugs.

References

Validation

Validating CKD-516's Anti-Tumor Activity: A Comparative Guide Based on Preclinical Xenograft Models

An Objective Analysis of the Vascular-Disrupting Agent CKD-516 in Preclinical Cancer Models for Researchers and Drug Development Professionals. Introduction: CKD-516, also known as Valecobulin, is a novel, water-soluble,...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of the Vascular-Disrupting Agent CKD-516 in Preclinical Cancer Models for Researchers and Drug Development Professionals.

Introduction: CKD-516, also known as Valecobulin, is a novel, water-soluble, small-molecule inhibitor of tubulin polymerization.[1][2][3] It functions as a vascular-disrupting agent (VDA), exerting its anti-tumor effects through a dual mechanism: inducing cell cycle arrest and apoptosis by disrupting microtubule formation in cancer cells, and collapsing existing tumor vasculature to cause extensive tumor necrosis.[1][4] This guide provides a comparative analysis of its anti-tumor activity based on available preclinical data.

Note on Patient-Derived Xenografts (PDX): While Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered a highly predictive preclinical tool, a comprehensive search of publicly available scientific literature did not yield studies evaluating CKD-516 specifically in this model system. The following data and protocols are therefore derived from studies utilizing cell-line-derived xenograft models.

The Gold Standard: Patient-Derived Xenograft (PDX) Models

Patient-Derived Xenograft (PDX) models are established by implanting fresh tumor tissue from a human patient into an immunodeficient mouse. These models are gaining prominence in preclinical oncology research because they maintain the histological and genetic characteristics of the original tumor, including its heterogeneity and microenvironment, more faithfully than traditional cell-line-derived xenografts.[5][6] This higher fidelity is believed to improve the prediction of clinical therapeutic responses.[6]

General Experimental Workflow for PDX Studies

The process for developing and utilizing PDX models for drug efficacy testing is a meticulous, multi-step procedure. It involves acquiring patient tissue, implantation into host mice, passaging for cohort expansion, and subsequent treatment response evaluation.

PDX_Workflow cluster_0 Model Development cluster_1 Preclinical Trial cluster_2 Data Analysis Patient Patient Tumor Biopsy/Resection Implantation Surgical Implantation (Subcutaneous/Orthotopic) into Immunodeficient Mice (F0) Patient->Implantation Engraftment Tumor Engraftment & Growth Monitoring Implantation->Engraftment Expansion Passaging (F1, F2...) for Cohort Expansion Engraftment->Expansion Treatment Treatment Initiation in Tumor-Bearing Mice Expansion->Treatment Randomization into Treatment Groups Data Data Collection (Tumor Volume, Body Weight) Treatment->Data Endpoint Endpoint Analysis (Histology, Biomarkers) Data->Endpoint Analysis Statistical Analysis of Tumor Growth Inhibition Endpoint->Analysis Report Reporting of Efficacy & Toxicity Analysis->Report

Caption: Generalized workflow for establishing and utilizing PDX models.

CKD-516: Mechanism of Action

CKD-516 is a prodrug that is converted to its active metabolite, S516. This active compound targets the cellular cytoskeleton by binding to β-tubulin at the colchicine-binding site. This action inhibits the polymerization of tubulin dimers into microtubules.[7] Since microtubules are essential for forming the mitotic spindle during cell division, this disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells and the endothelial cells lining tumor blood vessels.[1][8] The effect on endothelial cells leads to a rapid collapse of the tumor's vascular network, cutting off its supply of oxygen and nutrients.

Mechanism_of_Action cluster_cell Target Cells (Cancer & Endothelial) CKD516 CKD-516 (Prodrug) S516 S516 (Active Metabolite) CKD516->S516 Metabolic Conversion Microtubules Microtubule Polymerization S516->Microtubules Inhibits VascularCollapse Tumor Vascular Collapse S516->VascularCollapse Causes in Tumor Endothelial Cells Tubulin α/β-Tubulin Dimers Tubulin->Microtubules Forms MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Comparative

CKD-516: A Comparative Analysis of a Novel Colchicine-Binding Site Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of CKD-516, a novel colchicine-binding site inhibitor, with other prominent agents in its class. The followin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CKD-516, a novel colchicine-binding site inhibitor, with other prominent agents in its class. The following sections detail its mechanism of action, comparative efficacy based on preclinical data, and the experimental protocols utilized in these assessments.

Introduction to CKD-516 and Colchicine-Binding Site Inhibitors

CKD-516 is a water-soluble prodrug of S-516, a potent inhibitor of tubulin polymerization.[1][2][3] Like other colchicine-binding site inhibitors (CBSIs), CKD-516 exerts its anti-cancer effects by binding to the β-tubulin subunit at the colchicine-binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] A key feature of many CBSIs, including CKD-516, is their role as vascular disrupting agents (VDAs). They selectively target the tumor vasculature, leading to a rapid shutdown of blood flow and causing extensive tumor necrosis.[4][5][6]

Comparative Performance Data

The following tables summarize the in vitro and in vivo efficacy of CKD-516 and its active metabolite S-516, alongside other well-characterized colchicine-binding site inhibitors such as Combretastatin A-4 (CA-4) and ZD6126.

Table 1: In Vitro Cytotoxicity (IC50) of Colchicine-Binding Site Inhibitors
CompoundCell LineCancer TypeIC50 (nM)Reference
S-516 (active form of CKD-516) HCT15Colorectal CancerData not available in nM[1]
HCT116Colorectal CancerData not available in nM[1]
CT26Colorectal CancerData not available in nM[1]
3LLLung CarcinomaData not available in nM[1]
Combretastatin A-4 (CA-4) 1A9Ovarian Cancer3.6[7]
A549Lung Cancer12,520[7]
HT-29Colorectal Cancer>100,000[8]
HCT-116Colorectal Cancer20[9]
MCF-7Breast CancerData not available in nM[10]
ZD6126 (active form N-acetylcolchinol) HUVEC (non-confluent)Endothelial Cells70[11]
HUVEC (confluent)Endothelial Cells620[11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 2: In Vitro Tubulin Polymerization Inhibition
CompoundAssay TypeIC50 (µM)Reference
S-516 (active form of CKD-516) Turbidity Assay~3[1]
Combretastatin A-4 (CA-4) Turbidity Assay~2-3[12]
ZD6126 (active form N-acetylcolchinol) Data not availableData not available
Table 3: In Vivo Antitumor Activity in Xenograft Models
CompoundTumor ModelDosing ScheduleTumor Growth Inhibition (%)Reference
CKD-516 H520 (Lung SqCC) Xenograft5 mg/kg, i.p.81.2[3]
Calu-6 (Lung) Xenografti.p., every 4 daysSignificant inhibition[13]
A549 (Lung) Xenografti.p., every 4 daysSignificant inhibition[13]
H460 (Lung) Xenografti.p., every 4 daysSignificant inhibition[13]
Combretastatin A-4 Phosphate (CA-4P) Various preclinical modelsWidely studiedPotent antivascular and antitumor effects[12]
ZD6126 Various preclinical modelsi.p.Extensive tumor necrosis[14]

Mechanism of Action and Signaling Pathway

CKD-516, through its active metabolite S-516, binds to the colchicine site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, disrupting the dynamic instability of the microtubule network. The compromised microtubule function leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells. As a VDA, CKD-516 also targets tumor endothelial cells, leading to the collapse of the tumor vasculature and subsequent necrosis of the tumor core.

G cluster_0 Extracellular cluster_1 Intracellular CKD516 CKD-516 (Prodrug) S516 S-516 (Active) CKD516->S516 Conversion Tubulin α/β-Tubulin Dimers S516->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization S516->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics G2M G2/M Phase Arrest Disruption->G2M Vascular Vascular Disruption (in Tumor Endothelial Cells) Disruption->Vascular Apoptosis Apoptosis G2M->Apoptosis Necrosis Tumor Necrosis Vascular->Necrosis G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compound (Serial Dilutions) A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H G cluster_workflow Tubulin Polymerization Assay Workflow A Prepare Tubulin and Reagents on Ice B Add Tubulin, GTP, and Test Compound to Pre-warmed Plate A->B C Incubate at 37°C in Spectrophotometer B->C D Monitor Absorbance at 340 nm C->D E Generate Polymerization Curves and Calculate IC50 D->E G cluster_workflow Xenograft Model Workflow A Implant Cancer Cells into Mice B Allow Tumors to Grow A->B C Administer Test Compound or Vehicle B->C D Measure Tumor Volume and Body Weight C->D E Excise and Analyze Tumors at Study Endpoint D->E

References

Validation

CKD-516 Demonstrates Favorable Cross-Resistance Profile in Multi-Drug Resistant Cancer Cell Lines

For Immediate Release A comprehensive analysis of preclinical data reveals that CKD-516, a novel tubulin polymerization inhibitor, and its active metabolite S516, exhibit a promising cross-resistance profile in multi-dru...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that CKD-516, a novel tubulin polymerization inhibitor, and its active metabolite S516, exhibit a promising cross-resistance profile in multi-drug resistant (MDR) cancer cell lines. Notably, S516 maintains potent cytotoxic activity against cancer cells overexpressing P-glycoprotein (P-gp), a key mechanism of resistance to many conventional chemotherapeutics. This suggests that CKD-516 could be a valuable therapeutic option for patients with tumors that have developed resistance to other anti-cancer agents.

CKD-516 is a vascular disrupting agent (VDA) that targets the tumor vasculature, leading to a shutdown of blood flow and subsequent cancer cell death. Its active metabolite, S516, directly inhibits tubulin polymerization by binding to the colchicine site, which ultimately induces cell cycle arrest in the G2/M phase and triggers apoptosis.[1]

Quantitative Analysis of Cytotoxicity

For a comprehensive comparison, the following table summarizes the reported cytotoxic activities of S516 and other standard chemotherapeutic agents against sensitive and MDR cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Cell LineDrugPrimary Resistance MechanismIC50 (µM)Reference
HCT116 (Human Colon Carcinoma)OlaparibN/A (Sensitive Parental Line)2.799[3]
HCT15 (Human Colon Carcinoma)S516P-glycoprotein (P-gp/MDR1) overexpressionPotent cytotoxicity reported[1][2]
HCT15 (Human Colon Carcinoma)OlaparibP-glycoprotein (P-gp/MDR1) overexpression4.745[3]

Further research is needed to establish a comprehensive panel of IC50 values for CKD-516/S516 across a wider range of MDR cell lines, including those overexpressing other ABC transporters like MRP1 and BCRP.

Mechanism of Action: Overcoming Resistance

CKD-516's mechanism of action as a tubulin polymerization inhibitor targeting the colchicine binding site is distinct from that of taxanes (e.g., paclitaxel) and vinca alkaloids, which are well-known substrates for P-gp efflux pumps. This difference in binding site and molecular structure likely contributes to CKD-516's ability to evade P-gp-mediated resistance.

The signaling pathway initiated by CKD-516 is depicted below:

CKD516_Pathway cluster_drug Drug Action cluster_cellular Cellular Response CKD516 CKD-516 (Prodrug) S516 S516 (Active Metabolite) CKD516->S516 Metabolism Tubulin β-Tubulin (Colchicine Site) S516->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Disruption Polymerization->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

CKD-516 Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CKD-516's cross-resistance profile.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HCT116 and HCT15) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • CKD-516's active metabolite, S516, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of dilutions of S516 are prepared in culture medium.

  • The medium from the cell plates is replaced with the medium containing various concentrations of S516. Control wells receive medium with the vehicle only.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Assay:

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

5. Solubilization and Absorbance Reading:

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control.

  • The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

1. Reagent Preparation:

  • Purified tubulin protein is reconstituted in a polymerization buffer.

  • A stock solution of S516 is prepared.

2. Assay Setup:

  • The assay is performed in a 96-well plate.

  • S516 at various concentrations is added to the wells. Control wells contain the vehicle.

  • The tubulin solution is added to each well.

3. Polymerization and Measurement:

  • The plate is incubated at 37°C to initiate tubulin polymerization.

  • The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a temperature-controlled microplate reader.

4. Data Analysis:

  • The rate and extent of tubulin polymerization are determined from the absorbance readings.

  • The inhibitory effect of S516 is quantified by comparing the polymerization curves of treated samples to the control.

The following diagram illustrates a typical workflow for evaluating the cross-resistance profile of a compound like CKD-516.

Experimental_Workflow cluster_cell_lines Cell Line Panel cluster_assays Experimental Assays cluster_analysis Data Analysis Sensitive Sensitive Parental Cell Line (e.g., HCT116) Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Sensitive->Cytotoxicity MDR Multi-Drug Resistant Cell Line (e.g., HCT15) MDR->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Tubulin Tubulin Polymerization Assay Comparison Comparative Analysis of Cross-Resistance IC50->Comparison S516 S516 Treatment S516->Cytotoxicity S516->Tubulin

Cross-Resistance Evaluation Workflow

Conclusion

The available preclinical evidence strongly suggests that CKD-516 possesses a favorable cross-resistance profile, particularly in cancer cells that overexpress P-glycoprotein. Its distinct mechanism of action as a tubulin polymerization inhibitor at the colchicine binding site allows it to circumvent a common mechanism of resistance to other microtubule-targeting agents. These findings warrant further investigation of CKD-516 in a broader range of multi-drug resistant tumor models to fully elucidate its clinical potential in treating refractory cancers.

References

Comparative

A Comparative Analysis of Phase I Clinical Trials for Vascular Disrupting Agents

Aimed at researchers, scientists, and drug development professionals, this guide provides a meta-analysis of Phase I clinical trial data for key vascular disrupting agents (VDAs). It offers a comparative look at their pe...

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a meta-analysis of Phase I clinical trial data for key vascular disrupting agents (VDAs). It offers a comparative look at their performance, safety profiles, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Vascular disrupting agents represent a promising class of anticancer therapies that target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1] This guide synthesizes findings from various Phase I clinical trials to offer a comparative overview of prominent VDAs, focusing on quantitative data regarding their safety and preliminary efficacy.

Comparative Efficacy and Safety of Vascular Disrupting Agents in Phase I Trials

The following tables summarize the key outcomes from Phase I clinical trials of several tubulin-binding and flavonoid-based vascular disrupting agents. These trials were designed to primarily assess the safety, determine the maximum tolerated dose (MTD), and characterize the pharmacokinetic profiles of these novel agents.

Tubulin-Binding Agents

Tubulin-binding VDAs function by inhibiting the polymerization of tubulin in endothelial cells, leading to cytoskeletal changes, increased vascular permeability, and eventual vascular collapse within the tumor.[2][3]

Agent (Prodrug) No. of Patients Dose Range Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) Dose-Limiting Toxicities (DLTs) Objective Response Rate (ORR) Stable Disease (SD) Citation(s)
Combretastatin A4 Phosphate (CA4P) / Fosbretabulin 376 - 75 mg/m²/day (daily for 5 days)52 mg/m² (RP2D)Severe tumor pain, syncope, dyspnea, hypoxia1 Partial Response (PR)14 patients[4]
2518 - 90 mg/m² (single dose)≤60 mg/m² (MTD)Acute coronary syndrome, tumor pain1 Complete Response (CR)Not Specified[5]
2520 - 85 mg/m² (single or multiple doses)65 mg/m² (MTD)Not explicitly stated, but 5% of AEs were Grade III-IVNot SpecifiedNot Specified[6]
16 (in combination with Carboplatin)27 - 36 mg/m²Not established due to toxicityThrombocytopenia, neutropeniaNo objective responses6 patients[7]
OXi4503 (Combretastatin A1 Phosphate) 430.06 - 15.4 mg/m²11 - 14 mg/m² (RP2D)Not Specified1 Partial Response (RECIST), 1 CA125 responseNot Specified[6]
ZD6126 445 - 112 mg/m²80 mg/m²Abdominal pain, cardiac events (myocardial ischemia, elevated troponins, decreased LVEF)Not SpecifiedNot Specified[4][7]
Flavonoid-Based Agents

Flavonoid-based VDAs are thought to induce an inflammatory response within the tumor microenvironment, leading to cytokine production and subsequent damage to the tumor vasculature.[8][9]

Agent No. of Patients Dose Range Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) Dose-Limiting Toxicities (DLTs) Objective Response Rate (ORR) Stable Disease (SD) Citation(s)
Vadimezan (ASA404) 5 (in a study prematurely terminated)900 - 1800 mg/m²Not determinedNot determined due to early terminationNot determinedNot determined[10]

Experimental Protocols

The methodologies employed in Phase I clinical trials of VDAs share common elements focused on safety, pharmacokinetics, and pharmacodynamics.

Generalized Phase I Trial Protocol for a Vascular Disrupting Agent
  • Patient Population: Patients with advanced, refractory solid tumors for whom standard therapies have failed.[4][5]

  • Study Design: Open-label, dose-escalation studies are common.[4][6] Patients are typically enrolled in cohorts and receive escalating doses of the VDA to determine the MTD.

  • Drug Administration: VDAs are generally administered as intravenous infusions over a short period (e.g., 10 minutes).[4][5] Dosing schedules can vary, including single doses, daily doses for a set number of days, or weekly infusions, with treatment cycles typically lasting 21 or 28 days.[4][11]

  • Safety and Toxicity Assessment: Patients are closely monitored for adverse events (AEs), which are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities are identified to establish the MTD.[7]

  • Pharmacokinetic Analysis: Blood samples are collected at multiple time points after drug administration to determine the pharmacokinetic profile of the agent and its metabolites. This includes measuring parameters like the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).[4][5]

  • Pharmacodynamic and Efficacy Assessment: The biological effects of the VDA on tumor vasculature are often assessed using imaging techniques like Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to measure changes in tumor blood flow and permeability.[4][5] Tumor response is evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).[6]

Signaling Pathways and Experimental Workflow

Mechanism of Action of Tubulin-Binding Vascular Disrupting Agents

The following diagram illustrates the proposed signaling pathway initiated by tubulin-binding VDAs in tumor endothelial cells.

G VDA Tubulin-Binding VDA (e.g., Combretastatin) Tubulin β-Tubulin Subunit (Colchicine Binding Site) VDA->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Cytoskeleton Cytoskeletal Disruption Microtubule->Cytoskeleton CellShape Endothelial Cell Rounding Cytoskeleton->CellShape Permeability Increased Vascular Permeability CellShape->Permeability Shutdown Vascular Shutdown Permeability->Shutdown Necrosis Tumor Necrosis Shutdown->Necrosis

Caption: Signaling pathway of tubulin-binding VDAs in tumor endothelial cells.

General Workflow of a Phase I Clinical Trial for a Vascular Disrupting Agent

This diagram outlines the typical progression of a Phase I clinical trial for a VDA, from patient enrollment to data analysis.

G cluster_0 Pre-Treatment cluster_1 Treatment & Monitoring cluster_2 Outcome Assessment Enrollment Patient Enrollment (Advanced Solid Tumors) Baseline Baseline Assessment (Tumor Imaging, Bloodwork) Enrollment->Baseline DoseEscalation Dose Escalation Cohorts (e.g., 3+3 Design) Baseline->DoseEscalation VDA_Admin VDA Administration (IV Infusion) DoseEscalation->VDA_Admin Safety Safety Monitoring (Adverse Events, DLTs) VDA_Admin->Safety PK_PD Pharmacokinetic & Pharmacodynamic Analysis (Blood Samples, DCE-MRI) VDA_Admin->PK_PD MTD Determine MTD / RP2D Safety->MTD Efficacy Preliminary Efficacy (RECIST Criteria) PK_PD->Efficacy DataAnalysis Data Analysis & Reporting MTD->DataAnalysis Efficacy->DataAnalysis

Caption: Workflow of a typical Phase I clinical trial for a vascular disrupting agent.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistical Information for Handling CKD-516

Disclaimer: A specific Material Safety Data Sheet (MSDS) for CKD-516 is not publicly available. CKD-516, also known as Valecobulin hydrochloride, is identified as a potent β-tubulin polymerization inhibitor.[1][2][3] Due...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for CKD-516 is not publicly available. CKD-516, also known as Valecobulin hydrochloride, is identified as a potent β-tubulin polymerization inhibitor.[1][2][3] Due to its potency, this compound requires careful handling in a laboratory environment to minimize exposure risk. The following guidelines are based on established best practices for the safe handling of potent pharmaceutical compounds in a research setting.[4][5][6][7][8]

Personal Protective Equipment (PPE)

A thorough risk assessment is mandatory before handling CKD-516 to determine the appropriate level of personal protective equipment for each specific laboratory procedure. The following table provides recommendations for PPE based on the activity being performed.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder Form) - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield- Disposable solid-front laboratory coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)The handling of potent powders presents a high risk of aerosolization and inhalation. Comprehensive respiratory and skin protection is crucial to prevent exposure.[5][7]
Solution Preparation and Handling - Certified chemical fume hood- Standard laboratory coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)While the risk of aerosolization is reduced when handling solutions, protection against splashes and spills remains a primary concern.[5]
In-vivo Dosing - Laboratory coat- Safety glasses- GlovesStandard PPE is required to prevent incidental skin contact with the compound during in-vivo procedures.

Operational Plan

A systematic approach to handling CKD-516 is essential for maintaining a safe laboratory environment.

Pre-Experiment Preparation
  • Review Safety Information: Before beginning any work, consult all available safety literature and perform a detailed risk assessment for the planned experiment.

  • Prepare the Work Area:

    • All manipulations of solid CKD-516 and its concentrated solutions must be conducted within a certified chemical fume hood.

    • Thoroughly decontaminate the work surface before and after each use.

    • Ensure a spill kit, appropriate for the quantities of CKD-516 being handled, is readily accessible.

Weighing and Reconstitution
  • Don Appropriate PPE: Adhere to the PPE recommendations outlined in the table above for handling potent powders.

  • Weighing:

    • Conduct all weighing procedures inside a certified chemical fume hood or a balance enclosure to contain any airborne particles.

    • Utilize a dedicated set of weighing instruments (e.g., spatula, weigh paper/boat).

    • Clean all instruments with a suitable solvent immediately following use.

  • Reconstitution:

    • To prevent splashing, add the solvent to the vial containing the CKD-516 powder in a slow and controlled manner.

    • Securely cap the vial and use a vortex or sonicator to ensure the compound is completely dissolved.

Experimental Workflow Diagram

G Experimental Workflow for Handling CKD-516 cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Experiment prep_info Consult Safety Info & Conduct Risk Assessment prep_area Prepare & Decontaminate Work Area (Fume Hood) prep_info->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe weigh Weigh CKD-516 Powder (in fume hood) prep_ppe->weigh reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment decon Decontaminate Equipment & Work Surfaces experiment->decon doff_ppe Doff PPE Correctly decon->doff_ppe waste Segregate & Label Hazardous Waste doff_ppe->waste

Caption: A step-by-step workflow for the safe handling of CKD-516.

Disposal Plan

The proper disposal of CKD-516 and all materials contaminated with it is critical to prevent environmental release and accidental exposure. All waste must be treated as hazardous.

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound - Collect in a clearly labeled, sealed, and chemically compatible container.- Arrange for disposal through a certified hazardous waste management vendor.To ensure the contained and proper disposal of a potent chemical, preventing its release into the environment.
Contaminated Labware (vials, pipette tips, etc.) - Collect in a designated, puncture-resistant, and sealed container.- Clearly label the container as "Hazardous Waste" and include the name of the compound.To mitigate the risk of accidental exposure from contaminated sharps and other laboratory equipment.
Contaminated PPE (gloves, lab coat, etc.) - Remove PPE carefully to avoid self-contamination.- Place all used PPE into a sealed bag or container labeled as hazardous waste.To contain any residual compound on protective equipment and prevent exposure during the waste handling process.
Aqueous Waste (from dilutions, etc.) - Collect in a sealed and clearly labeled container.- Do not mix with other waste streams unless chemical compatibility has been confirmed.To ensure the safe and proper segregation and disposal of liquid hazardous waste.

Spill Response

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Immediately clear the affected area of all personnel.

  • Alert: Notify your supervisor and the institution's environmental health and safety office.

  • Secure: Restrict access to the spill area to prevent further exposure.

  • Assess: Evaluate the nature and extent of the spill. For CKD-516, which is a hydrochloride salt, consult the MSDS for hydrochloric acid for immediate hazard information.[9][10][11][12][13]

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.

    • For powder spills: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. Clean the area with an appropriate deactivating solution or soap and water.

    • For liquid spills: Absorb the spill using an inert material such as vermiculite or sand. Collect the absorbent material in a sealed container for disposal.

    • Thoroughly decontaminate the spill area after the initial clean-up.

Spill Response Decision Diagram

G Spill Response Decision Tree spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor & Safety Office evacuate->alert secure Secure Area alert->secure assess Assess Spill (Powder or Liquid?) secure->assess powder_spill Powder Spill assess->powder_spill liquid_spill Liquid Spill assess->liquid_spill small_powder Small Powder Spill? powder_spill->small_powder small_liquid Small Liquid Spill? liquid_spill->small_liquid large_powder Large Powder Spill small_powder->large_powder No cleanup_powder Trained personnel clean up: - Cover with damp towel - Decontaminate small_powder->cleanup_powder Yes wait_assistance Wait for Assistance large_powder->wait_assistance large_liquid Large Liquid Spill small_liquid->large_liquid No cleanup_liquid Trained personnel clean up: - Absorb with inert material - Decontaminate small_liquid->cleanup_liquid Yes large_liquid->wait_assistance dispose Dispose of all materials as hazardous waste cleanup_powder->dispose cleanup_liquid->dispose

Caption: A decision tree outlining the appropriate response to a CKD-516 spill.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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